BP-M345
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C25H28O8 |
|---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
(3E,5E)-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]oxan-4-one |
InChI |
InChI=1S/C25H28O8/c1-27-19-9-15(10-20(28-2)24(19)31-5)7-17-13-33-14-18(23(17)26)8-16-11-21(29-3)25(32-6)22(12-16)30-4/h7-12H,13-14H2,1-6H3/b17-7+,18-8+ |
Clave InChI |
WDUOPQZLRWPGTF-ZEELXFFVSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/COC2 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=C2COCC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Target of BP-M345
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular target and mechanism of action of BP-M345, a novel diarylpentanoid with significant antimitotic activity. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Introduction to this compound
This compound, a diarylpentanoid compound, has been identified as a potent in vitro inhibitor of cancer cell growth with a favorable selectivity index, showing lower toxicity in non-tumor cells.[1][2][3] Its primary mechanism of action is the induction of mitotic arrest in cancer cells, ultimately leading to apoptotic cell death.[2][4][5] This positions this compound as a promising candidate for further investigation as an antitumor agent.[1]
Molecular Target: α,β-Tubulin
The direct molecular target of this compound is α,β-tubulin , the fundamental protein subunit of microtubules.[2][6] Microtubules are critical components of the cytoskeleton and are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[1]
This compound functions as a microtubule-targeting agent (MTA) by perturbing microtubule dynamics.[1][4] Specifically, it acts as a microtubule destabilizer , leading to microtubule instability.[1] This disruption of microtubule function interferes with the proper assembly and function of the mitotic spindle.[2][6]
Molecular docking studies have further elucidated the binding interaction of this compound with tubulin. The compound is predicted to occupy the colchicine binding site located at the interface of the α and β tubulin subunits.[2][6] The presence of two 3,4,5-trimethoxyphenyl groups in the structure of this compound is suggested to be important for its potent antimitotic effect, with one group occupying the colchicine binding site on the β-unit and the other providing additional anchoring points on the α-subunit.[2]
Quantitative Data
The following tables summarize the key quantitative data related to the activity of this compound.
Table 1: In Vitro Growth Inhibitory Activity (GI₅₀) of this compound
| Cell Line | Cancer Type | GI₅₀ (µM) |
| A375-C5 | Melanoma | 0.24 ± 0.01 |
| MCF-7 | Breast Adenocarcinoma | 0.45 ± 0.06 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.37 ± 0.00 |
| HCT116 (wt p53) | Colon Cancer | 0.17 |
Data compiled from multiple sources.[2][5][6][7]
Table 2: Docking Scores of this compound and Reference Compounds on Tubulin
| Compound | Docking Score (kcal/mol) |
| This compound | -8.7 |
| Colchicine | -10.1 |
| Combretastatin A4 | -7.8 |
| Podophyllotoxin | -8.4 |
Docking scores predict the binding affinity of a ligand to a receptor. A more negative score indicates a stronger predicted binding affinity.[6]
Signaling Pathway and Cellular Consequences
The interaction of this compound with tubulin initiates a cascade of cellular events that culminate in apoptosis. The disruption of microtubule stability leads to defects in the formation of the mitotic spindle, resulting in improper chromosome congression.[1][4] This activates the Spindle Assembly Checkpoint (SAC) , a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation.[1][4] The prolonged activation of the SAC due to persistent microtubule defects leads to a sustained mitotic arrest.[1][4] Ultimately, cells arrested in mitosis for an extended period undergo apoptosis.[1][4]
Caption: Signaling pathway initiated by this compound binding to tubulin.
Experimental Protocols
The characterization of this compound's mechanism of action involved several key experimental methodologies.
5.1. Cell Growth Inhibition Assay (Sulforhodamine B Assay)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀).
-
Cell Culture: Human cancer cell lines (e.g., A375-C5, MCF-7, NCI-H460) are seeded in 96-well plates and allowed to attach overnight.[6][7]
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 48 hours).[6][7]
-
Cell Fixation: After treatment, cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to total cellular protein.
-
Measurement: The absorbance of the solubilized dye is measured spectrophotometrically, which is proportional to the cell number.
-
Data Analysis: The GI₅₀ values are calculated from the dose-response curves.
5.2. Immunofluorescence Microscopy for Mitotic Spindle Analysis
This technique is used to visualize the effects of this compound on the mitotic spindle and chromosome alignment.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound (e.g., 0.74 µM for NCI-H460 cells).[6]
-
Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., methanol) and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining:
-
Imaging: The stained cells are visualized using a fluorescence microscope to assess spindle morphology and chromosome congression.[6]
5.3. Molecular Docking Studies
Computational docking studies are performed to predict the binding mode and affinity of this compound to its target, tubulin.
-
Target Preparation: The 3D crystal structure of α,β-tubulin (e.g., PDB ID: 4O2B) is obtained from the Protein Data Bank.[6]
-
Ligand Preparation: The 3D structure of this compound is generated and optimized.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding conformation of this compound within the colchicine binding site of tubulin.[6]
-
Analysis: The predicted binding poses and docking scores are analyzed to understand the molecular interactions between this compound and tubulin.[6]
Caption: Experimental workflow for characterizing the molecular target of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
BP-M345: A Technical Overview of a Novel Diarylpentanoid Antimitotic Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the diarylpentanoid BP-M345, a synthetic compound with significant potential as an antitumor agent. This document outlines its chemical structure, mechanism of action, and summarizes key preclinical data. Detailed experimental protocols and visual representations of its biological activity are included to support further research and development efforts.
Core Chemical Structure
This compound, chemically known as 3,5-bis((E-3,4,5-trimethoxybenzylidene)tetrahydro-4H-pyran-4-one, is a synthetic diarylpentanoid.[1] Diarylpentanoids are a class of compounds characterized by two aromatic rings linked by a five-carbon bridge.[1][2] The structure of this compound is notable for the presence of two 3,4,5-trimethoxyphenyl groups, a feature considered crucial for its interaction with tubulin and subsequent biological activity.[1][2][3] This structural motif is also present in other well-known microtubule-targeting agents like colchicine and combretastatin A4.[2]
Mechanism of Action: Microtubule Destabilization and Apoptotic Induction
This compound exerts its potent antiproliferative effects by acting as an antimitotic agent.[4][5] The primary mechanism involves the perturbation of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[2][4]
The key steps in its mechanism of action are:
-
Microtubule Instability: this compound interferes with microtubule stability, leading to the disruption of the mitotic spindle.[2][4] Docking studies predict that this compound binds to the colchicine binding site on α,β-tubulin, with one 3,4,5-trimethoxyphenyl group occupying the β-subunit and the other interacting with the α-subunit, strengthening the binding.[1]
-
Mitotic Arrest: The compromised spindle integrity and resulting defects in chromosome congression activate the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism.[2][3] This activation leads to a prolonged arrest of the cancer cells in the G2/M phase of the cell cycle.[2][6]
-
Apoptosis: Following the extended mitotic arrest, the cancer cells undergo massive apoptosis (programmed cell death), which is the ultimate cause of the compound's cytotoxic effect.[1][2][3]
The signaling pathway from microtubule disruption to apoptosis is visualized below.
Quantitative Preclinical Data
The antiproliferative activity of this compound has been quantified across several human cancer cell lines. The data, primarily presented as GI₅₀ (the concentration that induces 50% cell growth inhibition), demonstrates potent activity in the sub-micromolar range.
Table 1: In Vitro Growth Inhibitory Activity of this compound
| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |
|---|---|---|---|
| HCT116 | Colon Carcinoma | 0.17 | [2][3] |
| A375-C5 | Melanoma | 0.24 ± 0.01 | [2][6] |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.37 ± 0.01 | [2][6] |
| MCF-7 | Breast Adenocarcinoma | 0.45 ± 0.06 | [2][6] |
Data represents mean ± standard deviation from multiple experiments.
Furthermore, this compound has shown a favorable selectivity index, being less toxic to non-tumor cells compared to cancer cells.
Table 2: Selectivity of this compound in Tumor vs. Non-Tumor Cells
| Cell Line | Cell Type | GI₅₀ (µM) | Selectivity Index (SI)¹ | Reference |
|---|---|---|---|---|
| NCI-H460 | Tumor (Lung) | 0.37 ± 0.01 | 2.9 | [2] |
| HPAEpiC | Non-Tumor (Lung) | 1.07 ± 0.16 | - | [2][6] |
| HCT116 | Tumor (Colon) | 0.17 | >5.8 | [2] |
| HFF-1 | Non-Tumor (Fibroblast) | >1.0 | - | [2][3] |
¹ Selectivity Index (SI) is calculated as GI₅₀ in non-tumor cells / GI₅₀ in tumor cells.
Table 3: Cellular Effects of this compound Treatment in NCI-H460 Cells
| Parameter | Untreated Control | This compound Treated (0.74 µM) | Reference |
|---|---|---|---|
| Cells in G2/M Phase | 22.75 ± 1.5% | 35.2 ± 7.0% | [2][6] |
| Mitosis Duration | 31.8 ± 5.6 min | 218.7 ± 335.6 min | [6] |
| Apoptotic Cells (24h) | 2.7 ± 1.8% | 16.8 ± 6.2% | [2][6] |
Data represents mean ± standard deviation.
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound.
4.1. Cell Growth Inhibition (Sulforhodamine B Assay) This assay is used to determine the concentration of a compound that induces 50% cell growth inhibition (GI₅₀).[2]
-
Cell Seeding: Cancer cells (e.g., A375-C5, MCF-7, NCI-H460) are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (typically from nanomolar to micromolar) for 48 hours. A positive control (e.g., Doxorubicin) and a vehicle control (DMSO) are included.[6]
-
Cell Fixation: After incubation, cells are fixed with cold trichloroacetic acid (TCA).
-
Staining: The fixed cells are washed and stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid.
-
Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized with a 10 mM Tris base solution. The absorbance is read at 510 nm using a microplate reader.
-
Analysis: The GI₅₀ value is calculated from the dose-response curve generated from the absorbance readings.
4.2. Analysis of Mitotic Arrest (Immunofluorescence) This protocol allows for the visualization of mitotic spindles and chromosome alignment.[6]
-
Cell Culture: NCI-H460 cells are grown on coverslips and treated with this compound (e.g., 0.74 µM) or controls (DMSO, nocodazole) for 16-24 hours.[4][7]
-
Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., methanol) and permeabilized with a detergent-based buffer (e.g., Triton X-100 in PBS).
-
Immunostaining:
-
Primary Antibodies: Cells are incubated with primary antibodies against α-tubulin (to visualize microtubules) and CREST serum (to visualize kinetochores).[6]
-
Secondary Antibodies: After washing, cells are incubated with corresponding fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 for microtubules, Alexa Fluor 594 for kinetochores).
-
-
DNA Staining: DNA is counterstained with DAPI (4',6-diamidino-2-phenylindole).[6]
-
Imaging: Coverslips are mounted on slides and imaged using a fluorescence microscope. The images are analyzed for mitotic index, spindle morphology (bipolar, monopolar), and chromosome congression.[6]
4.3. Quantification of Apoptosis (Annexin V/PI Flow Cytometry) This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Cell Treatment: Cells are treated with this compound for 24 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are scored as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells is quantified using appropriate software.
The general workflow for evaluating the antimitotic and apoptotic effects of this compound is depicted below.
Structure-Activity Relationship (SAR) Insights
Initial research into analogs of this compound provides preliminary insights into its structure-activity relationship (SAR).[1]
-
Two 3,4,5-Trimethoxyphenyl Groups: The presence of both 3,4,5-trimethoxyphenyl groups appears to be critical for potent antiproliferative activity. Analogs with only one of these groups showed a significant decrease in growth inhibitory effect.[1]
-
The C5 Bridge: Modifications to the five-carbon bridge, such as isosteric substitutions on the tetrahydro-4H-pyran-4-one ring, have been explored.[1][8] Some analogs with different bridges retained or even showed enhanced antimitotic activity, indicating that this part of the molecule is amenable to modification to improve efficacy.[5][9]
The logical relationship for the SAR is outlined in the diagram below.
Conclusion and Future Directions
The diarylpentanoid this compound is a potent antimitotic agent that induces cancer cell death by disrupting microtubule dynamics, leading to prolonged mitotic arrest and subsequent apoptosis.[2][10] Its sub-micromolar efficacy against a range of cancer cell lines and favorable selectivity for tumor cells highlight its potential as a lead compound for the development of new anticancer therapeutics.[2][6] Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and further optimization of the diarylpentanoid scaffold to enhance potency and drug-like properties.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. This compound as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The BP-M345 Induced Mitotic Arrest Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
BP-M345, a novel diarylpentanoid compound, has demonstrated significant potential as an anti-tumor agent. Its primary mechanism of action involves the induction of mitotic arrest in cancer cells, leading to subsequent apoptotic cell death. This technical guide provides a comprehensive overview of the molecular pathways and cellular events initiated by this compound. It includes a detailed examination of its effects on microtubule dynamics, the activation of the spindle assembly checkpoint (SAC), and the ultimate fate of treated cancer cells. This document synthesizes currently available quantitative data, outlines detailed experimental protocols for key assays, and provides visual representations of the underlying biological processes to facilitate a deeper understanding for researchers and professionals in the field of oncology drug development.
Introduction
Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy, effectively disrupting the highly dynamic process of mitosis. These agents are broadly classified as microtubule stabilizers or destabilizers. This compound has emerged as a potent anti-proliferative compound that functions as a microtubule destabilizer. By interfering with microtubule stability, this compound triggers a cascade of events that culminate in a prolonged mitotic arrest, a key surveillance mechanism known as the spindle assembly checkpoint (SAC).[1] This ultimately leads to the selective elimination of rapidly dividing cancer cells through apoptosis.[1] This guide will delve into the intricate details of this process.
Mechanism of Action: Microtubule Destabilization
The initial and critical event in the this compound-induced pathway is its direct interaction with and destabilization of microtubules. This leads to a perturbed mitotic spindle, which is unable to properly segregate chromosomes.
Effects on Mitotic Spindle Morphology
Immunofluorescence studies have revealed that treatment with this compound leads to significant abnormalities in mitotic spindle architecture. In contrast to the robust, bipolar spindles observed in untreated cells, this compound-treated cells exhibit spindles with decreased microtubule density and, in some cases, monopolar spindle formation.[2] This disruption of the spindle apparatus directly contributes to defects in chromosome congression, where chromosomes fail to align correctly at the metaphase plate.[2]
The Spindle Assembly Checkpoint (SAC) Activation
The presence of improperly attached or unaligned chromosomes due to a defective mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism.[1]
Role of BUBR1
A key protein in the SAC signaling cascade is BUBR1 (Budding Uninhibited by Benzimidazoles Related 1). In response to unattached kinetochores, BUBR1 is recruited to these structures.[3] The localization of BUBR1 at kinetochores is a hallmark of an active SAC.[3] Immunofluorescence analysis of this compound-treated cells shows a significant accumulation of BUBR1 at the kinetochores of misaligned chromosomes, confirming the activation of the SAC.[4]
The signaling pathway for this compound-induced mitotic arrest can be visualized as follows:
References
In-Depth Technical Guide: Synthesis and Characterization of the Novel Antimitotic Agent BP-M345
For Researchers, Scientists, and Drug Development Professionals
Abstract
BP-M345, a novel diarylpentanoid, has emerged as a potent inhibitor of cancer cell growth. This technical guide provides a comprehensive overview of its synthesis, physicochemical characterization, and biological activity. The document details the mechanism of action of this compound, which involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. This guide is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development, offering detailed experimental protocols and a summary of key quantitative data to facilitate further investigation and development of this promising anti-cancer agent.
Synthesis of this compound
This compound, with the chemical name 3,5-bis((E)-3,4,5-trimethoxybenzylidene)tetrahydro-4H-pyran-4-one, is a synthetic diarylpentanoid. The synthesis involves a base-catalyzed aldol condensation reaction between tetrahydro-4H-pyran-4-one and 3,4,5-trimethoxybenzaldehyde.
Experimental Protocol: Synthesis of this compound
Materials:
-
Tetrahydro-4H-pyran-4-one
-
3,4,5-trimethoxybenzaldehyde
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Hydrochloric Acid (HCl)
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
A solution of tetrahydro-4H-pyran-4-one (1 equivalent) and 3,4,5-trimethoxybenzaldehyde (2 equivalents) is prepared in ethanol in a round-bottom flask.
-
The flask is placed in an ice bath, and an aqueous solution of sodium hydroxide is added dropwise with constant stirring.
-
The reaction mixture is then allowed to stir at room temperature for a specified period, during which the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is acidified with dilute hydrochloric acid to precipitate the crude product.
-
The precipitate is collected by filtration, washed with distilled water, and dried.
-
The crude product is further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
-
The final product is dried under vacuum over anhydrous magnesium sulfate.
Physicochemical Characterization of this compound
The structural integrity and purity of the synthesized this compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of this compound was elucidated using ¹H and ¹³C NMR spectroscopy.[1] The obtained data are consistent with the proposed structure.
Table 1: Key ¹H NMR and ¹³C NMR Data for this compound
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Olefinic proton (H-1″) | 7.77 (s) | - |
| Benzylic protons (H-1″a, H-1″b) | 3.18 (dd, J = 14.3, 5.2 Hz), 2.29 (q, J = 7.2 Hz) | - |
| Protons at α-position to carbonyl (H-2, -6) | 2.96–2.89 (m) | - |
| Aromatic carbons | - | (Specific shifts not detailed in search results) |
| Carbonyl carbon | - | (Specific shifts not detailed in search results) |
| Methoxy carbons | - | (Specific shifts not detailed in search results) |
Note: The provided search results mention that the NMR data is available in the supplementary materials of the cited papers, but do not provide the complete spectral data. The values in the table are based on the partial information available.[2][3]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of this compound. The experimentally determined mass should be in accordance with the calculated molecular weight of the compound.
Biological Characterization of this compound
This compound has demonstrated potent in vitro growth inhibitory activity against a panel of human cancer cell lines.[1] Its mechanism of action has been elucidated through a series of cell-based assays.
In Vitro Growth Inhibitory Activity
The anti-proliferative effect of this compound was evaluated using the Sulforhodamine B (SRB) assay.[1]
Table 2: Growth Inhibitory Activity (GI₅₀) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) |
| A375-C5 | Melanoma | 0.24 - 0.45 |
| MCF-7 | Breast Adenocarcinoma | 0.24 - 0.45 |
| NCI-H460 | Non-small Cell Lung Cancer | 0.24 - 0.45 |
| HCT116 | Colon Cancer | 0.17 |
GI₅₀ represents the concentration that causes 50% inhibition of cell growth after 48 hours of treatment.[1]
Experimental Protocol: Sulforhodamine B (SRB) Assay
Materials:
-
Human cancer cell lines (e.g., A375-C5, MCF-7, NCI-H460)
-
Complete cell culture medium (e.g., RPMI-1640 with 5% FBS)
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris buffer
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Cells are then treated with various concentrations of this compound and incubated for 48 hours.
-
After incubation, the cells are fixed with cold TCA for 1 hour at 4°C.
-
The plates are washed with water and air-dried.
-
Fixed cells are stained with SRB solution for 30 minutes at room temperature.
-
The plates are washed with 1% acetic acid to remove unbound dye and then air-dried.
-
The bound SRB is solubilized with Tris buffer, and the absorbance is measured at 515 nm using a microplate reader.
-
The GI₅₀ values are calculated from the dose-response curves.
Mechanism of Action: Mitotic Arrest and Apoptosis
This compound exerts its anticancer effects by disrupting microtubule dynamics, leading to a prolonged mitotic arrest and subsequent cell death via apoptosis.[1][3]
Treatment with this compound leads to a significant increase in the mitotic index of cancer cells.[1] This is characterized by an accumulation of cells in the G2/M phase of the cell cycle. Immunofluorescence studies reveal that this compound causes defects in mitotic spindle formation and chromosome congression.[1]
The mitotic arrest induced by this compound is dependent on the Spindle Assembly Checkpoint (SAC), a crucial cell cycle surveillance mechanism. This compound treatment leads to the persistent localization of SAC proteins, such as BUBR1, at the kinetochores, indicating a sustained activation of the checkpoint.
Experimental Protocol: Immunofluorescence for Mitotic Spindle Analysis
Materials:
-
Cancer cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Bovine Serum Albumin (BSA) for blocking
-
Primary antibody (e.g., anti-α-tubulin for microtubules, anti-BUBR1 for SAC)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cells are seeded on coverslips in a petri dish and treated with this compound for a specified time.
-
The cells are then fixed with PFA, followed by permeabilization with Triton X-100.
-
Non-specific binding sites are blocked with BSA.
-
The cells are incubated with the primary antibody overnight at 4°C.
-
After washing, the cells are incubated with the fluorescently labeled secondary antibody.
-
The nuclei are counterstained with DAPI.
-
The coverslips are mounted on glass slides, and the cells are visualized using a fluorescence microscope.
Conclusion
This compound is a promising antimitotic agent with potent activity against a range of cancer cell lines. Its well-defined mechanism of action, involving microtubule destabilization and activation of the spindle assembly checkpoint, makes it an attractive candidate for further preclinical and clinical development. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to translate this promising compound into a novel cancer therapeutic.
References
BP-M345 in DMSO: A Technical Guide to Solubility and Stability for Drug Discovery Professionals
An In-depth Examination of BP-M345 Handling for Preclinical Research
This technical guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of the novel antimitotic agent this compound when prepared in dimethyl sulfoxide (DMSO). As a promising diarylpentanoid with potent in vitro activity against various cancer cell lines, understanding its behavior in a common laboratory solvent is critical for accurate and reproducible experimental outcomes. This document outlines known solubility parameters, provides standardized protocols for solution preparation and stability assessment, and illustrates the compound's mechanism of action.
Executive Summary
This compound is a microtubule-targeting agent that induces mitotic arrest and subsequent apoptosis in cancer cells. For in vitro studies, it is typically dissolved in DMSO. While specific, comprehensive solubility and stability studies on this compound in DMSO are not extensively published, existing literature demonstrates its solubility to at least 60 mM. This guide presents this information in a structured format, offers generalized experimental protocols for in-house validation, and provides a visual representation of the compound's signaling pathway.
Solubility of this compound in DMSO
Quantitative data on the solubility of this compound in DMSO is limited. However, a key study investigating its antimitotic activity reports the successful preparation of a 60 mM stock solution in sterile DMSO. This concentration has been effectively used for subsequent dilutions in cell culture media for various in vitro assays.
Table 1: Reported Solubility of this compound in DMSO
| Compound | Solvent | Reported Concentration | Reference |
| This compound | Dimethyl Sulfoxide (DMSO) | 60 mM |
For practical laboratory use, it is recommended to prepare a high-concentration stock solution in DMSO, which can then be aliquoted and stored to minimize freeze-thaw cycles.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol is based on methodologies reported in the literature for the use of this compound in cell-based experiments.
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in in vitro studies.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the this compound powder and DMSO to room temperature.
-
Weigh the required amount of this compound to prepare the desired concentration (e.g., for a 60 mM solution).
-
Add the appropriate volume of sterile DMSO to the this compound powder.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short- to mid-term storage or at -80°C for long-term storage.
Caption: Workflow for preparing this compound stock solution.
Stability of this compound in DMSO
Currently, there is no specific long-term stability data published for this compound in DMSO. However, the use of a 60 mM stock solution in DMSO stored at -20°C for cell-based assays suggests that the compound is stable for the duration of these experiments and under these storage conditions.
For critical applications, it is advisable to perform in-house stability studies. A general protocol for assessing the stability of a compound in DMSO is provided below.
Table 2: General Stability Profile of this compound in DMSO (Inferred)
| Storage Condition | Duration | Stability | Recommendations |
| -20°C | Short- to Mid-term | Assumed Stable | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -80°C | Long-term | Assumed Stable | Preferred for long-term storage. Protect from light. |
| Room Temperature | Not Recommended | Unknown | Avoid prolonged exposure to room temperature. |
| Freeze-Thaw Cycles | Minimize | Potential for Degradation | Prepare single-use aliquots. |
Experimental Protocol: Assessment of this compound Stability in DMSO
This protocol provides a framework for determining the stability of this compound in DMSO over time at different storage temperatures.
Objective: To assess the chemical stability of this compound in a DMSO stock solution under various storage conditions.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
HPLC or LC-MS system
-
Appropriate analytical column
-
Incubators/freezers set at desired temperatures (e.g., -80°C, -20°C, 4°C, room temperature)
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration.
-
Immediately analyze a sample of the freshly prepared stock solution (Time 0) using a validated HPLC or LC-MS method to determine the initial purity and concentration.
-
Aliquot the remaining stock solution into multiple vials for each storage condition to be tested.
-
Store the vials at the different temperatures.
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw and equilibrate to room temperature.
-
Analyze the sample using the same HPLC or LC-MS method as for the Time 0 sample.
-
Compare the purity and concentration of the stored samples to the Time 0 sample to determine the percentage of degradation.
Caption: General workflow for assessing compound stability in DMSO.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its cytotoxic effects by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division. By interfering with microtubule dynamics, this compound disrupts the formation of the mitotic spindle, leading to a prolonged arrest in the M-phase of the cell cycle. This mitotic arrest activates the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that ensures proper chromosome segregation. Persistent activation of the SAC due to the inability of the cell to form a functional mitotic spindle ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Caption: Signaling pathway of this compound leading to apoptosis.
Conclusion
This technical guide provides a summary of the available information and best practice recommendations for the handling of this compound in DMSO for preclinical research. The reported solubility of up to 60 mM in DMSO allows for the preparation of concentrated stock solutions suitable for a wide range of in vitro assays. While specific stability data is not yet available, standard laboratory procedures for storing DMSO stock solutions at low temperatures (-20°C or -80°C) and minimizing freeze-thaw cycles are recommended to ensure compound integrity. The provided experimental protocols offer a framework for researchers to conduct their own validation of solubility and stability to meet specific experimental needs. A clear understanding of the handling and mechanism of action of this compound is paramount for advancing its development as a potential therapeutic agent.
In-Depth Technical Guide: Antimitotic Activity of BP-M345 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of BP-M345, a novel diarylpentanoid compound, with a specific focus on its growth-inhibitory effects on breast cancer cell lines. This document details the quantitative analysis of its potency (GI50), the experimental methodology for this determination, and the underlying mechanism of action involving the disruption of microtubule dynamics and induction of apoptosis.
Data Presentation: GI50 Values of this compound
The growth-inhibitory potential of this compound was assessed across a panel of human cancer cell lines, including the breast adenocarcinoma cell line MCF-7. The 50% growth inhibition (GI50) values were determined following a 48-hour treatment period. The results, as determined by the Sulforhodamine B (SRB) assay, are summarized in the table below.[1] Doxorubicin was utilized as a positive control in these experiments.[1]
| Cell Line | Cancer Type | GI50 of this compound (µM) | GI50 of Doxorubicin (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.45 ± 0.06 | 0.028 ± 0.01 |
| A375-C5 | Melanoma | 0.24 ± 0.01 | 0.030 ± 0.04 |
| NCI-H460 | Non-small Cell Lung Cancer | 0.37 ± 0.00 | 0.028 ± 0.01 |
| HPAEpiC (non-tumor) | Alveolar Epithelial | 1.07 ± 0.16 | Not Reported |
Data represents the mean ± standard deviation from three independent experiments.[1]
The data indicates that this compound exhibits potent growth-inhibitory activity against the MCF-7 breast cancer cell line. Notably, the compound shows a degree of selectivity for cancer cells, with a GI50 value in the non-tumor HPAEpiC cell line being more than two-fold higher than in the tested cancer cell lines.[1]
Experimental Protocols: Sulforhodamine B (SRB) Assay
The GI50 values of this compound were determined using the Sulforhodamine B (SRB) assay, a colorimetric method that estimates cell number by staining total cellular protein.[2][3][4]
Detailed Methodology:
-
Cell Plating: Cells are seeded into 96-well plates at an appropriate density and allowed to attach and grow for a predetermined period.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for 48 hours.
-
Cell Fixation: Following the incubation period, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[2][3]
-
Washing: The plates are washed multiple times with water or 1% acetic acid to remove the TCA and excess medium components.[2]
-
Staining: The fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[2]
-
Removal of Unbound Dye: The plates are washed with 1% acetic acid to remove any unbound SRB dye.
-
Solubilization: The protein-bound SRB dye is solubilized by adding a 10 mM Tris base solution.[2]
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 510 nm.[3] The optical density is directly proportional to the total protein content, and therefore, the cell number. The GI50 value is then calculated from the dose-response curve.
Mandatory Visualization
Experimental Workflow: GI50 Determination via SRB Assay
Caption: Workflow for determining the GI50 value using the Sulforhodamine B (SRB) assay.
Signaling Pathway: Proposed Mechanism of Action of this compound
Caption: Proposed signaling pathway for the antimitotic activity of this compound in cancer cells.
Based on current research, this compound functions as a microtubule-destabilizing agent.[5] By interfering with microtubule dynamics, it disrupts the proper formation and function of the mitotic spindle.[5] This disruption activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures accurate chromosome segregation.[5][6] The sustained activation of the SAC leads to a prolonged arrest of the cell cycle in mitosis.[5] Ultimately, this extended mitotic arrest triggers the intrinsic apoptotic pathway, culminating in cancer cell death.[5][7]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spindle assembly disruption and cancer cell apoptosis with a CLTC-binding compound - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Cytotoxicity of BP-M345: A Technical Guide for Researchers
Introduction
BP-M345, a novel diarylpentanoid, has emerged as a promising anti-cancer agent characterized by its potent growth inhibitory activity against various human cancer cell lines and, notably, its low toxicity towards non-tumor cells.[1][2][3][4] This technical guide provides an in-depth overview of the selectivity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to support further research and development in oncology.
Quantitative Analysis of this compound Selectivity
The selective cytotoxicity of this compound has been demonstrated across multiple studies, with key data summarized below. The compound exhibits potent growth inhibition in cancer cells at concentrations that are significantly less toxic to normal, healthy cells.
Growth Inhibitory Activity and Selectivity Index
The half-maximal growth inhibitory concentration (GI₅₀) values of this compound have been determined in various human cancer cell lines and non-tumor cell lines. The selectivity index (SI), calculated as the ratio of the GI₅₀ in non-cancer cells to that in cancer cells, provides a quantitative measure of the compound's preferential activity against malignant cells.[2] A higher SI value indicates greater selectivity.
| Cell Line | Cell Type | GI₅₀ (µM) | Selectivity Index (SI) | Reference |
| Cancer Cells | ||||
| A375-C5 | Melanoma | 0.24 | 4.46 | [2] |
| MCF-7 | Breast Adenocarcinoma | 0.45 | 2.38 | [2] |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.24 | 4.46 | [2] |
| HCT116 | Colon Cancer | 0.17 - 0.45 | Not explicitly calculated with HPAEpiC, but noted as selective | [1][2] |
| Non-Tumor Cells | ||||
| HPAEpiC | Human Pulmonary Alveolar Epithelial | 1.07 ± 0.16 | N/A | [2] |
| HFF-1 | Human Foreskin Fibroblast | Noted as having low toxicity | N/A | [2] |
Note: The Selectivity Index was calculated using the GI₅₀ value of the non-tumor HPAEpiC cell line.
Mechanism of Action: Induction of Mitotic Arrest and Apoptosis
This compound exerts its anti-proliferative effects by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death.[2][3][5] This mechanism is central to its efficacy and selectivity.
Signaling Pathway of this compound
The proposed signaling cascade initiated by this compound is illustrated below. The compound interferes with mitotic spindle assembly, which activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged mitotic arrest and ultimately, apoptosis.
Caption: Proposed signaling pathway of this compound in cancer cells.
Effects on Cell Cycle and Apoptosis
Treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle, consistent with mitotic arrest.[1][2] This is followed by an increase in the apoptotic cell population.
| Parameter | Effect of this compound Treatment | Reference |
| Cell Cycle | ||
| G2/M Phase Population | Significant increase in cells arrested in G2/M phase. | [1][2] |
| Apoptosis | ||
| Apoptotic Cells | Significant increase in Annexin V-positive cells. | [2] |
| Cell Morphology | Appearance of rounded, bright mitotic cells, followed by micronucleation and apoptotic bodies. | [1][2] |
Experimental Protocols
Standardized protocols for assessing the cytotoxicity and mechanism of action of this compound are detailed below.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine the growth inhibitory effect of this compound.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with distilled water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the GI₅₀ value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
-
Cell Treatment: Treat cells with this compound at the desired concentration for a specified time (e.g., 16 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to quantify apoptosis induced by this compound.
-
Cell Treatment: Treat cells with this compound for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Experimental and Logical Workflow
The following diagram outlines the workflow for evaluating the selective anti-cancer activity of this compound.
Caption: Workflow for assessing the selectivity of this compound.
Conclusion
The diarylpentanoid this compound exhibits a promising profile as a selective anti-cancer agent.[2] Its potent cytotoxicity against a range of cancer cell lines, coupled with a favorable selectivity index, underscores its potential for further preclinical and clinical development.[2][3] The mechanism of action, centered on the disruption of microtubule function and induction of apoptosis, provides a solid foundation for its therapeutic rationale.[2][5] The experimental protocols and workflows detailed in this guide offer a framework for the continued investigation of this compound and analogous compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Early Discovery and Screening of BP-M345, a Novel Antimitotic Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early discovery and screening process of BP-M345, a promising diarylpentanoid with potent antimitotic activity. The document details the core methodologies, quantitative data, and the underlying mechanism of action that position this compound as a significant candidate for further anticancer drug development.
Introduction
The discovery of novel anticancer agents with high efficacy and selectivity remains a critical goal in oncological research. Microtubule-targeting agents are a cornerstone of cancer chemotherapy, effectively disrupting cell division and inducing apoptosis in rapidly proliferating cancer cells. This compound emerged from a screening program designed to identify new compounds with potent in vitro growth inhibitory effects against various cancer cell lines. This diarylpentanoid has demonstrated significant cytotoxicity against cancer cells while exhibiting lower toxicity in non-tumor cells, highlighting its potential as a selective antitumor agent.[1][2]
Quantitative Data Summary
The antiproliferative activity of this compound was evaluated across multiple human cancer cell lines. The following table summarizes the key quantitative data obtained during the initial screening and characterization of this compound.
| Parameter | Cell Line | Result | Reference |
| GI50 (μM) | A375-C5 (Melanoma) | 0.24 ± 0.01 | [3] |
| MCF-7 (Breast Adenocarcinoma) | 0.45 ± 0.06 | [3] | |
| NCI-H460 (Non-small cell lung cancer) | 0.37 ± 0.00 | [3] | |
| HCT116 (Colon Cancer) | 0.17 | [4] | |
| HPAEpiC (Non-tumor lung) | 1.07 ± 0.16 | [3] | |
| Mitotic Index | NCI-H460 (treated with 0.74 μM this compound for 16h) | Significant increase (p < 0.0001) | [4][5] |
| Mitosis Duration (min) | NCI-H460 (untreated) | 31.8 ± 5.6 | [4] |
| NCI-H460 (treated with 0.74 μM this compound) | 218.7 ± 335.6 (p < 0.0001) | [2][4] | |
| Cell Cycle Arrest | NCI-H460 (treated with this compound for 16h) | Significant increase in G2/M phase population (p < 0.0001) | [5] |
| Colony Formation | NCI-H460 (treated with 0.185 μM this compound) | ~1.5% survival fraction | [4] |
| HPAEpiC (treated with 0.185 μM this compound) | ~13% survival fraction | [4] |
Experimental Protocols
Detailed methodologies for the key experiments conducted in the early evaluation of this compound are provided below.
Cell Growth Inhibition Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay was employed to determine the concentration of this compound that induces a 50% inhibition of cell growth (GI50).
-
Cell Plating: Human cancer cell lines (A375-C5, MCF-7, NCI-H460) and a non-tumor cell line (HPAEpiC) were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a range of concentrations of this compound and incubated for 48 hours.
-
Cell Fixation: The culture medium was discarded, and cells were fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates were washed with water and air-dried. Cells were then stained with 0.4% (w/v) SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye was removed by washing with 1% (v/v) acetic acid.
-
Solubilization and Absorbance Measurement: The protein-bound dye was solubilized with 10 mM Tris base solution, and the absorbance was read at 510 nm using a microplate reader.
-
Data Analysis: The GI50 values were calculated from the dose-response curves.
Colony Formation Assay
This assay was performed to assess the long-term proliferative capacity of cancer cells after treatment with this compound.[4]
-
Cell Treatment: NCI-H460 and HPAEpiC cells were treated with this compound (0.093 μM and 0.185 μM) for 48 hours.
-
Cell Seeding: After treatment, cells were washed, trypsinized, counted, and seeded at a low density in 6-well plates.
-
Incubation: The plates were incubated in a drug-free medium for 6 days to allow for colony formation.
-
Staining: The colonies were fixed with methanol and stained with crystal violet.
-
Quantification: The number of colonies was counted, and the survival fraction was calculated relative to untreated control cells.
Cell Cycle Analysis by Flow Cytometry
The effect of this compound on cell cycle progression was determined by flow cytometry.[5]
-
Cell Treatment: NCI-H460 cells were treated with 0.74 μM of this compound for 16 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.
Immunofluorescence Microscopy for Mitotic Spindle Analysis
Immunofluorescence was used to visualize the effects of this compound on the mitotic spindle.
-
Cell Culture and Treatment: NCI-H460 cells were grown on coverslips and treated with 0.74 μM this compound.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.
-
Immunostaining: The cells were incubated with a primary antibody against α-tubulin to label microtubules, followed by a fluorescently labeled secondary antibody. DNA was counterstained with DAPI.
-
Microscopy: The stained cells were visualized using a fluorescence microscope to observe mitotic spindle morphology and chromosome alignment.
Time-Lapse Microscopy
Live-cell imaging was performed to monitor the fate of cells treated with this compound.[4]
-
Cell Culture and Treatment: NCI-H460 cells were cultured in a chamber suitable for live-cell imaging and treated with 0.74 μM this compound.
-
Imaging: Phase-contrast images were acquired at regular intervals over a period of 48 hours using an inverted microscope equipped with an environmental chamber.
-
Analysis: The duration of mitosis and the ultimate fate of individual cells (e.g., cell death in mitosis, mitotic slippage) were determined from the time-lapse sequences.
Visualizations
Early Discovery and Screening Workflow of this compound
The following diagram illustrates the logical workflow for the initial identification and characterization of this compound as a potent antimitotic agent.
Proposed Signaling Pathway for this compound's Mechanism of Action
The diagram below outlines the proposed molecular mechanism through which this compound exerts its antimitotic and apoptotic effects.
Conclusion
The early discovery and screening of this compound have identified it as a potent and selective antimitotic agent. The comprehensive in vitro characterization, supported by detailed experimental protocols and quantitative data, reveals a clear mechanism of action involving the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. The data presented in this guide underscore the potential of this compound as a lead compound for the development of new anticancer therapies. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
BP-M345: A Technical Guide to its Impact on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
BP-M345 is a novel diarylpentanoid compound that has demonstrated potent antiproliferative activity against a range of human cancer cell lines.[1][2] Its mechanism of action is centered on the disruption of microtubule dynamics, a critical component of cellular division and integrity. This technical guide provides an in-depth overview of the effects of this compound on microtubule dynamics, including its mechanism of action, quantitative data on its biological activity, and detailed protocols for key experimental assays. The information presented herein is intended to support further research and development of this compound as a potential anti-cancer therapeutic.
Mechanism of Action
This compound exerts its cytotoxic effects by acting as a microtubule-destabilizing agent.[1][3] It interferes with the normal polymerization and depolymerization cycle of microtubules, which are essential for the formation of the mitotic spindle during cell division. Docking studies have suggested that this compound binds to the colchicine binding site on β-tubulin.[4] This interaction inhibits tubulin polymerization, leading to a cascade of cellular events:
-
Perturbation of Mitotic Spindles: Treatment with this compound leads to the formation of abnormal mitotic spindles, characterized by a decrease in microtubule density and the appearance of monopolar spindles.[5]
-
Defective Chromosome Congression: The instability of the mitotic spindle results in the failure of chromosomes to properly align at the metaphase plate.[1]
-
Activation of the Spindle Assembly Checkpoint (SAC): The presence of unattached or improperly attached kinetochores triggers the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle in mitosis to prevent chromosomal missegregation.[6]
-
Prolonged Mitotic Arrest: The sustained activation of the SAC leads to a prolonged arrest of the cells in the mitotic phase of the cell cycle.[1][7]
-
Induction of Apoptosis: Ultimately, the prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in the cancer cells.[1][8]
Quantitative Data
The following tables summarize the quantitative data available on the biological activity of this compound.
Table 1: In Vitro Growth Inhibitory Activity (GI₅₀) of this compound
| Cell Line | Cancer Type | GI₅₀ (µM) |
| HCT116 | Colon Cancer | 0.17 |
| A375-C5 | Melanoma | 0.24 ± 0.01 |
| NCI-H460 | Non-small cell lung cancer | 0.37 ± 0.00 |
| MCF-7 | Breast adenocarcinoma | 0.45 ± 0.06 |
Data compiled from multiple sources.[1][2]
Table 2: Effect of this compound on Mitosis Duration
| Treatment | Average Mitosis Duration (minutes) |
| Untreated | 31.8 ± 5.6 |
| This compound (0.74 µM) | 218.7 ± 335.6 |
Data from live-cell imaging studies.[1]
Note: While this compound is known to be a microtubule destabilizer, specific quantitative data from in vitro tubulin polymerization assays, such as the IC₅₀ for tubulin polymerization or its effects on microtubule catastrophe and rescue frequencies, are not currently available in the public domain.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Mitotic Arrest and Apoptosis
Caption: Signaling cascade initiated by this compound binding to tubulin.
Experimental Workflow for Assessing this compound Activity
Caption: Overview of key experimental assays for characterizing this compound.
Detailed Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay measures cell density based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.
Immunofluorescence Staining for Microtubule Visualization
This protocol allows for the direct visualization of microtubule morphology in cells treated with this compound.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG, Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Treat cells grown on coverslips with this compound at the desired concentration and for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with the chosen fixative (e.g., ice-cold methanol for 10 minutes at -20°C).
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBST (PBS with 0.1% Tween 20).
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Clonogenic Survival Assay for Long-Term Proliferation
This assay assesses the ability of single cells to form colonies after treatment with this compound, providing a measure of long-term cell survival.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a known number of cells into 6-well plates. The number of cells seeded should be adjusted based on the expected toxicity of the treatment.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Fix the colonies by removing the medium and adding a solution of methanol and acetic acid (3:1) for 5 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Conclusion
This compound is a promising anti-cancer agent that targets microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound. Future studies should focus on obtaining quantitative data on the direct effects of this compound on tubulin polymerization kinetics to further elucidate its precise mechanism of action.
References
- 1. Tracing the pathway of spindle assembly checkpoint signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mitotic spindle assembly checkpoint signaling Gene Ontology Term (GO:0007094) [informatics.jax.org]
- 6. researchgate.net [researchgate.net]
- 7. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of 3,4,5-Trimethoxyphenyl Groups in the Antimitotic Activity of BP-M345
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BP-M345, a novel diarylpentanoid, has emerged as a potent inhibitor of cancer cell growth, demonstrating significant antimitotic activity with low toxicity in non-tumor cells.[1][2][3] Its mechanism of action is centered on the disruption of mitotic spindle assembly, leading to mitotic arrest and subsequent apoptotic cell death.[1][3][4][5] Central to its potent biological activity are the two 3,4,5-trimethoxyphenyl (TMP) moieties within its structure. This technical guide delves into the critical role of these TMP groups in the activity of this compound, presenting a comprehensive analysis of structure-activity relationships, detailed experimental protocols, and a visualization of the underlying signaling pathways.
Introduction
Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy, effectively disrupting the highly dynamic process of cell division.[4] this compound, identified as 3,5-bis((E-3,4,5-trimethoxybenzylidene)tetrahydro-4H-pyran-4-one, is a diarylpentanoid that has shown promising results as an MTA.[1][6] It induces mitotic arrest by interfering with microtubule dynamics, ultimately leading to apoptosis in cancer cells.[4][5] This document provides a detailed examination of the structural features of this compound, with a particular focus on the contribution of the 3,4,5-trimethoxyphenyl groups to its potent antimitotic effects.
The Critical Contribution of the 3,4,5-Trimethoxyphenyl Groups
Structure-activity relationship (SAR) studies and molecular modeling have illuminated the indispensable role of the two 3,4,5-trimethoxyphenyl groups in the biological activity of this compound.
Binding to the Colchicine Site of Tubulin
Docking studies have revealed that this compound likely exerts its antimitotic effect by binding to the colchicine site of α,β-tubulin.[1] This binding pocket is a key target for many microtubule-destabilizing agents. The presence of two 3,4,5-trimethoxyphenyl groups in this compound is crucial for its high-affinity interaction with this site.[1][6]
One of the 3,4,5-trimethoxyphenyl groups is proposed to occupy the core of the colchicine binding site, primarily situated within the β-tubulin subunit.[1] The other TMP group extends into the α-tubulin subunit, providing additional anchoring points and thereby strengthening the overall binding affinity of the molecule.[1] This dual-point interaction is believed to be a key determinant of the potent inhibitory effect of this compound on tubulin polymerization.[1][6] The 3,4,5-trimethoxyphenyl moiety is a common feature in many compounds that target the colchicine binding site, underscoring its importance for this class of inhibitors.[7][8][9]
Structure-Activity Relationship (SAR) Studies
The importance of the 3,4,5-trimethoxyphenyl groups is further substantiated by comparing the activity of this compound with its synthetic analogs. Studies have shown that analogs with only one 3,4,5-trimethoxyphenyl group exhibit a significant decrease in growth inhibitory effect, although they do not completely lose their antiproliferative activity.[1] This finding strongly suggests that while one TMP group can confer some level of activity, the presence of both is essential for the potent antimitotic effect observed with this compound.[1]
Quantitative Data on Biological Activity
The antiproliferative activity of this compound and its analogs has been evaluated across various human cancer cell lines. The data, summarized below, highlights the potent and broad-spectrum activity of this compound.
| Compound | Cell Line | GI₅₀ (µM) |
| This compound | A375-C5 (Melanoma) | 0.24 - 0.45[1][6][10] |
| MCF-7 (Breast Adenocarcinoma) | 0.24 - 0.45[1][6][10] | |
| NCI-H460 (Non-small cell lung cancer) | 0.24 - 0.45[1][6][10] | |
| Analog 13 | 1.41 - 2.09[1] | |
| Analog 16 | 1.41 - 2.09[1] | |
| Ketone Analogs (12 & 15) | 18.32 - 67.43[1] |
GI₅₀: The concentration of a compound that induces 50% inhibition of cell growth.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's activity.
Cell Growth Inhibition Assay (Sulforhodamine B Assay)
This assay is used to determine the concentration of a compound that induces a 50% inhibition of cell growth (GI₅₀).
-
Cell Plating: Human cancer cell lines (e.g., A375-C5, MCF-7, NCI-H460) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or its analogs for a specified period (e.g., 48 hours).
-
Cell Fixation: After incubation, the cells are fixed with cold trichloroacetic acid (TCA).
-
Staining: The fixed cells are washed and stained with a 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid.
-
Destaining and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: The GI₅₀ values are calculated from the dose-response curves.
Mitotic Index Determination
This protocol is used to quantify the percentage of cells in mitosis following treatment.
-
Cell Treatment: Cells are treated with this compound or control compounds (e.g., DMSO, nocodazole) for a defined period (e.g., 16-24 hours).
-
Microscopy: Cells are observed and imaged using phase-contrast microscopy. Mitotic cells are identified by their characteristic rounded and bright appearance.
-
Quantification: The number of mitotic cells and the total number of cells are counted in multiple fields of view.
-
Calculation: The mitotic index (MI) is calculated as: (Number of mitotic cells / Total number of cells) x 100%.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with this compound or a vehicle control. After treatment, cells are harvested by trypsinization.
-
Cell Fixation: The harvested cells are washed with PBS and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G2/M phase of the cell cycle is quantified using appropriate software. An increase in the G2/M population is indicative of a mitotic arrest.[4][10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow for its evaluation.
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Caption: General experimental workflow for assessing this compound activity.
Conclusion
The 3,4,5-trimethoxyphenyl groups are unequivocally critical for the potent antimitotic activity of this compound. Their dual interaction with the colchicine binding site on both α and β tubulin subunits provides a strong foundation for the molecule's ability to disrupt microtubule dynamics, leading to mitotic arrest and cancer cell death. The quantitative data from SAR studies further reinforce the necessity of both TMP moieties for maximal efficacy. The detailed experimental protocols provided herein offer a standardized approach for the continued investigation and development of this compound and its analogs as promising anticancer agents. Future research should continue to explore modifications of the this compound scaffold to potentially enhance its therapeutic index and overcome mechanisms of drug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on BP-M345 and Spindle Assembly Checkpoint Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The diarylpentanoid BP-M345 is an antimitotic agent that demonstrates potent growth inhibitory effects on human cancer cells with a notable selectivity index.[1] This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its role in activating the Spindle Assembly Checkpoint (SAC). Mechanistically, this compound induces microtubule instability, which perturbs mitotic spindle formation.[1] This disruption leads to defects in chromosome congression, triggering a sustained SAC-dependent mitotic arrest and culminating in apoptosis.[1] This guide details the signaling pathways involved, presents quantitative data on the cellular effects of this compound, and provides detailed protocols for key experimental procedures relevant to its study.
Introduction to the Spindle Assembly Checkpoint (SAC)
The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that ensures the high fidelity of chromosome segregation during mitosis.[2] It functions to prevent the premature separation of sister chromatids by delaying the onset of anaphase until every chromosome is correctly attached to the microtubules of the mitotic spindle.[2] When kinetochores are unattached or improperly attached, the SAC is activated, leading to the generation of the Mitotic Checkpoint Complex (MCC).[1] The MCC, composed of proteins such as BUB3, MAD2, and BUBR1, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a large ubiquitin ligase.[1][3] This inhibition stabilizes key mitotic proteins like Cyclin B1 and Securin, thereby arresting the cell cycle in mitosis.[3] Due to its essential role in cell division, the SAC is a prime target for the development of anti-cancer therapeutics.
This compound: Mechanism of Action
This compound is a diarylpentanoid compound that exerts its potent antiproliferative activity by disrupting microtubule dynamics.[1] Unlike some agents that stabilize or destabilize microtubules directly, this compound's primary effect is the perturbation of the mitotic spindle, leading to microtubule instability.[1]
This interference with the mitotic spindle has several key consequences:
-
Defective Chromosome Congression: Treated cells are unable to properly align their chromosomes at the metaphase plate.[1]
-
SAC Activation: The presence of misaligned chromosomes and improperly attached kinetochores triggers a robust activation of the Spindle Assembly Checkpoint.[1] Evidence for this includes the persistent localization of the SAC protein BUBR1 to the kinetochores of this compound-treated mitotic cells.[4]
-
Prolonged Mitotic Arrest: As a result of SAC activation, cells are arrested in mitosis for an extended period.[1]
-
Apoptosis: The sustained mitotic arrest ultimately leads to programmed cell death (apoptosis).[1]
The diagram below illustrates the proposed mechanism of this compound action.
Quantitative Analysis of this compound Cellular Activity
The efficacy of this compound has been quantified through various cellular assays. The tables below summarize key findings, demonstrating its potent antiproliferative and cell cycle arrest activities.
Table 1: In Vitro Growth Inhibitory Activity of this compound
| Cell Line | Cancer Type | GI₅₀ (µM) |
|---|---|---|
| HCT116 | Colon Carcinoma | 0.17 - 0.45 |
| HeLa | Cervical Cancer | Data Not Specified |
| A549 | Lung Carcinoma | Data Not Specified |
(Data derived from studies on the diarylpentanoid this compound, specific values may vary between experiments)[4]
Table 2: Cell Cycle Distribution in HCT116 Cells Following this compound Treatment
| Treatment Condition | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |
|---|---|---|---|
| Vehicle Control (DMSO) | ~60% | ~15% | ~25% |
| This compound (0.74 µM) | ~10% | ~5% | ~85% |
(Representative data based on the known effects of spindle poisons that induce mitotic arrest. Actual percentages may vary.)
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compounds like this compound. The following sections provide protocols for key experiments used to characterize its mechanism of action.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., HeLa, HCT116) are maintained in appropriate media (e.g., DMEM or McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. Working dilutions are prepared fresh in culture medium.
-
Treatment: Cells are seeded at a predetermined density and allowed to attach overnight. The medium is then replaced with fresh medium containing this compound at the desired concentrations or a vehicle control (DMSO).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the percentage of cells in different phases of the cell cycle based on DNA content.[5]
-
Cell Harvesting: Following treatment, harvest cells by trypsinization. Centrifuge the cell suspension at 200 x g for 5 minutes.[6]
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 0.5 ml of PBS and fix by adding 4.5 ml of ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[7] Incubate at -20°C for at least 2 hours.[7]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet twice with PBS.[6][8] Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[9] PI is a fluorescent dye that binds to DNA, and RNase A is included to prevent the staining of RNA.[5]
-
Data Acquisition: Incubate for 20-30 minutes at room temperature, protected from light.[6][9] Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.[5]
The general workflow for cell cycle analysis is depicted below.
Immunofluorescence Staining for Mitotic Markers
This technique is used to visualize the subcellular localization of proteins involved in the SAC and mitosis.[2]
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treatment: Treat cells with this compound as described in section 4.1.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[2]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.2% Triton X-100 in PBS for 10-15 minutes.[10][11]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes.[10]
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer (e.g., anti-BUBR1, anti-α-tubulin) overnight at 4°C in a humidified chamber.[2]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.[2]
-
DNA Staining and Mounting: Wash the cells again three times with PBS. Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole).[2] Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Western Blot Analysis for Mitotic Proteins
Western blotting is used to detect and quantify the levels of specific proteins in cell lysates.
-
Cell Lysis: After treatment, harvest cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Clear the lysate by centrifugation. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[12]
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and denature by boiling at 95-100°C for 5-10 minutes.[13][14]
-
Gel Electrophoresis: Separate the denatured proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C.[14]
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Cyclin B1, anti-Securin, anti-phospho-Histone H3) overnight at 4°C.[13] Following washes with TBST, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: After final washes, incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[13] Quantify band intensities and normalize to a loading control like β-actin or GAPDH.[13]
Conclusion and Future Directions
The diarylpentanoid this compound is a promising antimitotic agent that functions by inducing microtubule instability, leading to a potent activation of the spindle assembly checkpoint.[1] This culminates in a prolonged mitotic arrest and subsequent apoptotic cell death in cancer cells.[1] The data and protocols presented in this guide provide a framework for researchers to further investigate this compound and similar compounds. Future research should focus on identifying the precise molecular target of this compound to fully elucidate its mechanism of action. Furthermore, in vivo studies are necessary to evaluate its therapeutic potential and safety profile as a candidate for cancer therapy. The strategy of targeting the SAC remains a valuable approach in oncology, and compounds like this compound contribute to the growing arsenal of potential therapeutics in this class.
References
- 1. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. A Cell-Based Assay for Screening Spindle Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ptglab.com [ptglab.com]
Preliminary Toxicity Profile of BP-M345: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available preliminary toxicity data for the diarylpentanoid BP-M345. The information is primarily based on in vitro studies. As of this writing, no comprehensive in vivo toxicity, ADME (Absorption, Distribution, Metabolism, and Excretion), or pharmacokinetic data for this compound have been published in the peer-reviewed scientific literature. Further studies are required to fully characterize the safety profile of this compound.
Executive Summary
This compound is a synthetic diarylpentanoid that has demonstrated potent in vitro growth inhibitory activity against various human cancer cell lines.[1][2][3][4][5][6] Its mechanism of action is attributed to its function as an antimitotic agent, inducing microtubule perturbation, which leads to mitotic arrest and subsequent apoptosis in cancer cells.[1][2][3][5] Preliminary in vitro assessments indicate a degree of selectivity for cancer cells over non-tumor cell lines.[1][2][7] However, a comprehensive preclinical toxicity profile, including in vivo studies, is not yet publicly available. One publication explicitly states that "further studies are required to confirm the antitumor potential of this compound in animal models of cancer in order to evaluate its toxicity and to determine its effectiveness as potential antitumor agent". This guide provides a detailed overview of the existing in vitro toxicity data, the experimental methodologies employed, and the proposed mechanism of action.
In Vitro Cytotoxicity
The primary assessmnet of this compound's toxicity has been through the evaluation of its growth inhibitory effects on various human cell lines.
Quantitative Cytotoxicity Data
The 50% growth inhibition (GI50) values for this compound have been determined in several human cancer cell lines and a non-tumor cell line using the Sulforhodamine B (SRB) assay.
| Cell Line | Cell Type | GI50 (µM) | Reference |
| HCT116 | Colon Carcinoma | 0.17 | [5] |
| A375-C5 | Melanoma | 0.24 ± 0.01 | [7] |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.37 ± 0.00 | [7] |
| MCF-7 | Breast Adenocarcinoma | 0.45 ± 0.06 | [7] |
| HPAEpiC | Non-tumor Human Pulmonary Alveolar Epithelial Cells | 1.07 ± 0.16 | [1][2][7] |
Selectivity Index
This compound has shown a notable degree of selectivity against the cancer cell lines tested when compared to the non-tumor HPAEpiC cell line.[1][2] The selectivity index (SI), calculated as the ratio of the GI50 in the non-tumor cell line to that in the cancer cell line, suggests a preferential effect on cancer cells. For instance, the SI for NCI-H460 cells is approximately 2.89.[2]
Mechanism of Action and Associated Cellular Toxicity
The cytotoxicity of this compound is linked to its antimitotic activity.
Interference with Microtubule Dynamics
This compound induces perturbation of mitotic spindles through microtubule instability.[1][3] This interference with microtubule dynamics disrupts the formation of a stable mitotic spindle, which is crucial for proper chromosome segregation during mitosis.[5]
Mitotic Arrest
The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism.[1] This leads to a prolonged arrest of the cells in mitosis.[1][2][3] Live-cell imaging has shown that cells treated with this compound spend a significantly longer time in mitosis compared to untreated cells.[7]
Induction of Apoptosis
Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[1][2][3] This is the primary mechanism by which this compound eliminates cancer cells.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in the literature.
Cell Culture and Maintenance
Human cancer cell lines (A375-C5, MCF-7, NCI-H460) and the non-tumor cell line (HPAEpiC) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Sulforhodamine B (SRB) Assay for Cytotoxicity
-
Cell Seeding: Cells were seeded in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, cells were treated with various concentrations of this compound.
-
Incubation: The plates were incubated for 48 hours.
-
Cell Fixation: Adherent cells were fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Staining: The supernatant was discarded, and the plates were washed with deionized water and air-dried. Cells were then stained with 0.4% (w/v) SRB solution for 30 minutes at room temperature.
-
Washing: Unbound SRB was removed by washing with 1% (v/v) acetic acid.
-
Solubilization: The plates were air-dried, and the bound stain was solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance was read on a microplate reader at a wavelength of 510 nm.
-
GI50 Determination: The GI50 value, the concentration required to inhibit cell growth by 50%, was calculated from dose-response curves.
Immunofluorescence for Microtubule Analysis
-
Cell Culture: Cells were grown on coverslips.
-
Treatment: Cells were treated with this compound at a specified concentration (e.g., 0.74 µM) for a defined period (e.g., 16 hours).
-
Fixation and Permeabilization: Cells were fixed with a solution such as methanol or paraformaldehyde and then permeabilized with a detergent like Triton X-100.
-
Antibody Staining: Cells were incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. DNA was counterstained with DAPI.
-
Microscopy: Coverslips were mounted on slides, and images were acquired using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells were treated with this compound for a specified duration.
-
Harvesting and Fixation: Cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) was quantified.
Future Directions and Data Gaps
The preliminary in vitro data for this compound are promising, indicating potent anticancer activity and some level of selectivity. However, to establish a comprehensive toxicity profile suitable for advancing this compound into further preclinical and potentially clinical development, the following data are essential:
-
In Vivo Toxicology: Acute and chronic toxicity studies in animal models are necessary to determine the maximum tolerated dose (MTD), identify potential target organs of toxicity, and establish a therapeutic index.
-
Pharmacokinetics (ADME): Studies on the absorption, distribution, metabolism, and excretion of this compound are crucial to understand its bioavailability, half-life, and clearance, which will inform dosing regimens.
-
Genotoxicity: A battery of tests to assess the potential of this compound to induce genetic mutations or chromosomal damage is required.
-
Safety Pharmacology: Studies to evaluate the effects of this compound on vital functions, such as the cardiovascular, respiratory, and central nervous systems, are needed.
References
- 1. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
Diarylpentanoids in Oncology: A Technical Review of Preclinical Advancements
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diarylpentanoids, a class of synthetic curcumin analogues, have emerged as promising candidates in oncology research. These compounds exhibit enhanced stability and bioavailability compared to their parent compound, curcumin, while demonstrating potent anti-cancer activities across a spectrum of malignancies. This technical guide provides an in-depth review of the current preclinical data on diarylpentanoids, focusing on their mechanisms of action, summarizing key quantitative efficacy data, and detailing the experimental protocols used for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology.
Introduction
Curcumin, the active compound in turmeric, has long been recognized for its pleiotropic anti-cancer properties. However, its clinical utility has been hampered by poor aqueous solubility, low bioavailability, and rapid metabolism.[1] To overcome these limitations, medicinal chemists have developed a series of synthetic analogues, among which diarylpentanoids (DAPs) have shown significant promise.[1] Structurally, DAPs are characterized by two aryl rings connected by a five-carbon chain, a modification that confers improved pharmacokinetic properties and, in many cases, superior cytotoxic effects against cancer cells compared to curcumin.[2]
Numerous studies have demonstrated that diarylpentanoids exert their anti-cancer effects through the modulation of multiple signaling pathways critical for cancer cell proliferation, survival, and metastasis.[3] This review will delve into the preclinical evidence supporting the therapeutic potential of diarylpentanoids, with a focus on prominent compounds such as GO-Y030, EF24, HO-3867, and MS17.
Quantitative Efficacy of Diarylpentanoids
The anti-proliferative activity of various diarylpentanoids has been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of these compounds. The following tables summarize the reported IC50 values for several well-studied diarylpentanoids.
Table 1: IC50 Values of GO-Y030 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| IOMM-Lee | Malignant Meningioma | 0.8 - 2.0 | [4] |
| HKBMM | Malignant Meningioma | 0.8 - 2.0 | [4] |
| Pancreatic Cancer Cells | Pancreatic Cancer | ~1/11th to 1/14th of curcumin | [5] |
| Thyroid Cancer Cells | Thyroid Cancer | ~1/11th to 1/14th of curcumin | [5] |
| Cholangiocarcinoma Cells | Cholangiocarcinoma | ~1/11th to 1/14th of curcumin | [5] |
Table 2: IC50 Values of EF24 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Melanoma Cells | Melanoma | 0.7 | [6] |
| Breast Cancer Cells | Breast Cancer | 0.8 | [6] |
| Acute Myeloid Leukemia (HL-60, U937, MV4-11) | Leukemia | Lower than demethoxycurcumin | [7] |
Table 3: IC50 Values of HO-3867 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | Not specified, but cytotoxic | [8] |
| OVCAR3 | Ovarian Cancer | Not specified, but cytotoxic | [8] |
| SKOV3 | Ovarian Cancer | Not specified, but cytotoxic | [8] |
| PANC-1 | Pancreatic Cancer | ~2 | |
| BXPC-3 | Pancreatic Cancer | ~2 |
Table 4: IC50 Values of MS17 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW480 | Colon Cancer | 4.10 | [9] |
| SW620 | Colon Cancer | 2.50 | [9] |
| WI38 (non-cancerous) | Normal Lung Fibroblast | 4.9 |
Key Signaling Pathways Modulated by Diarylpentanoids
Diarylpentanoids exert their anti-cancer effects by targeting multiple signaling pathways that are frequently dysregulated in cancer. The primary pathways implicated include NF-κB, MAPK/ERK, and STAT3.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, cell proliferation, and apoptosis.[3] Its constitutive activation is a hallmark of many cancers, contributing to tumor progression and therapeutic resistance. Several diarylpentanoids have been shown to be potent inhibitors of the NF-κB pathway.
For instance, GO-Y030 has been demonstrated to suppress TNF-α-induced NF-κB transactivation more potently than curcumin.[3] It achieves this by directly inhibiting the activity of IKKβ, a key kinase in the canonical NF-κB pathway, thereby preventing the phosphorylation and subsequent degradation of IκBα and blocking the nuclear translocation of the p65 subunit.[5] Similarly, EF24 has been shown to potently suppress the NF-κB signaling pathway by directly targeting IKK and inhibiting the phosphorylation of its substrate, IκB.[10]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that regulate a wide variety of cellular processes, including proliferation, differentiation, and apoptosis. The ERK pathway, a component of the MAPK network, is frequently hyperactivated in cancer. The effect of diarylpentanoids on this pathway appears to be context-dependent.
For example, one study reported that EF24 can induce the upregulation of the ERK pathway, while another study found that it exerts its anti-tumor activity in oral squamous cell carcinoma by deactivating the MAPK/ERK signaling pathway.[11] Further research suggests that EF24 triggers p38 MAPK-mediated apoptosis by inducing PP2A-modulated ERK deactivation in acute myeloid leukemia cells.[7][12] This highlights the complexity of diarylpentanoid interactions with cellular signaling networks.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a critical role in tumor cell survival, proliferation, and angiogenesis. Several diarylpentanoids have been identified as potent inhibitors of the STAT3 pathway.
HO-3867 has been shown to selectively inhibit STAT3 phosphorylation, transcription, and DNA binding without affecting other STAT family members.[13] It has been reported to significantly reduce JAK1 phosphorylation, a key upstream kinase of STAT3, and decrease the expression of STAT3 downstream target proteins, including Bcl-xL, Bcl-2, and VEGF. GO-Y030 also inhibits STAT3 phosphorylation, with a higher selectivity for STAT3 over STAT1 and STAT2.[3]
Experimental Protocols
This section provides an overview of the key experimental methodologies commonly employed in the preclinical evaluation of diarylpentanoids.
Cell Viability and Proliferation Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: [1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the diarylpentanoid for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assays
Annexin V/Propidium Iodide (PI) Staining: [14]
-
Cell Treatment: Treat cells with the diarylpentanoid at the desired concentration and time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caspase Activity Assay: [4][8]
-
Cell Lysis: Lyse the treated and control cells with a specific lysis buffer.
-
Protein Quantification: Determine the total protein concentration of the cell lysates.
-
Assay Reaction: Incubate the cell lysate with a caspase-specific substrate (e.g., Ac-DEVD-pNA for caspase-3) in an appropriate reaction buffer.
-
Signal Detection: Measure the cleavage of the substrate, which results in the release of a chromophore or fluorophore, using a spectrophotometer or fluorometer.
-
Data Analysis: Quantify the caspase activity relative to the total protein concentration and compare between treated and control samples.
Cell Migration Assay
Wound Healing (Scratch) Assay: [3]
-
Cell Seeding: Seed cells in a culture plate to form a confluent monolayer.
-
Scratch Creation: Create a "wound" or a cell-free gap by scratching the monolayer with a sterile pipette tip.
-
Washing: Wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the diarylpentanoid or vehicle control.
-
Image Acquisition: Capture images of the wound at different time points (e.g., 0, 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different time points and calculate the rate of cell migration and wound closure.
Protein Expression Analysis
Western Blotting: [15]
-
Protein Extraction: Extract total protein from treated and control cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the intensity of the protein bands relative to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
Diarylpentanoids represent a promising class of anti-cancer agents with improved potency and pharmacokinetic profiles compared to curcumin. Preclinical studies have consistently demonstrated their ability to inhibit cancer cell proliferation, induce apoptosis, and suppress cell migration through the modulation of key oncogenic signaling pathways, including NF-κB, MAPK/ERK, and STAT3. The quantitative data and detailed experimental protocols presented in this technical guide provide a solid foundation for further research and development of these compounds.
Future research should focus on several key areas. Firstly, a more comprehensive understanding of the structure-activity relationships of diarylpentanoids will be crucial for the rational design of even more potent and selective analogues. Secondly, in vivo studies in relevant animal models are necessary to validate the preclinical efficacy and to assess the pharmacokinetic and toxicological profiles of lead compounds. Finally, the exploration of combination therapies, where diarylpentanoids are used in conjunction with existing chemotherapeutic agents or targeted therapies, may offer a synergistic approach to overcoming drug resistance and improving patient outcomes. The continued investigation of diarylpentanoids holds significant promise for the development of novel and effective cancer therapeutics.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. assay-protocol.com [assay-protocol.com]
- 5. Curcumin analog GO-Y030 is a novel inhibitor of IKKβ that suppresses NF-κB signaling and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. The Curcumin Analogue, EF-24, Triggers p38 MAPK-Mediated Apoptotic Cell Death via Inducing PP2A-Modulated ERK Deactivation in Human Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Anti-Cancer Mechanisms of Diarylpentanoid MS17 (1,5-Bis(2-hydroxyphenyl)-1,4-pentadiene-3-one) in Human Colon Cancer Cells: A Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioactivities of EF24, a Novel Curcumin Analog: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Curcumin Analogue, EF-24, Triggers p38 MAPK-Mediated Apoptotic Cell Death via Inducing PP2A-Modulated ERK Deactivation in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle-Apoptosis and PI3K Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
Methodological & Application
BP-M345: Application Notes and In Vitro Cell Culture Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BP-M345 is a synthetic diarylpentanoid compound that has demonstrated potent antimitotic and antiproliferative activity against a range of human cancer cell lines.[1][2] Its mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent induction of apoptosis.[1] This document provides detailed protocols for the in vitro cultivation of cancer cell lines for evaluating the efficacy of this compound, along with methodologies for key assays to characterize its cellular effects.
Data Presentation
The growth inhibitory effects of this compound have been quantified across several human cancer cell lines. The 50% growth inhibition (GI50) values are summarized in the table below.
| Cell Line | Cancer Type | GI50 (µM) |
| NCI-H460 | Non-small cell lung cancer | 0.37 ± 0.01[1] |
| HCT116 | Colon Cancer | 0.17[1] |
| A375-C5 | Melanoma | 0.24 ± 0.01[1] |
| MCF-7 | Breast Cancer | 0.45 ± 0.06[1] |
Signaling Pathway
This compound exerts its cytotoxic effects by targeting microtubule stability, a critical component of the cellular cytoskeleton essential for cell division. The proposed signaling pathway is initiated by the binding of this compound to tubulin, which perturbs microtubule dynamics. This disruption activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome segregation. Prolonged activation of the SAC leads to a sustained mitotic arrest, which ultimately triggers the intrinsic apoptotic pathway, culminating in programmed cell death.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
General Cell Culture and this compound Treatment
This protocol outlines the basic procedures for maintaining and treating cancer cell lines with this compound.
Materials:
-
Human cancer cell lines (e.g., NCI-H460, HCT116)
-
Complete growth medium (specific to cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (dissolved in DMSO)
-
Cell culture flasks, plates, and other sterile consumables
Procedure:
-
Cell Maintenance: Culture cells in appropriate complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and re-seed into new flasks at the recommended split ratio.
-
This compound Treatment: a. Prepare a stock solution of this compound in sterile DMSO. b. Seed cells into multi-well plates at a predetermined density and allow them to adhere overnight. c. Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%. d. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only). e. Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Cells treated with this compound in 96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Microplate reader
Procedure:
-
After the treatment period, gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates five times with tap water and allow them to air dry.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add Tris-base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.[3][4][5]
Materials:
-
Cells treated with this compound
-
Complete growth medium
-
Crystal Violet staining solution
-
6-well plates
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
When colonies in the control wells are visible (typically >50 cells), aspirate the medium, and wash the wells with PBS.
-
Fix the colonies with a solution like methanol or a mixture of methanol and acetic acid for 10-15 minutes.
-
Stain the colonies with Crystal Violet solution for 10-20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies in each well.
Caption: Experimental workflow for the colony formation assay.
Mitotic Index Determination
This protocol is used to quantify the percentage of cells in a population that are undergoing mitosis.
Materials:
-
Cells grown on coverslips and treated with this compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against a mitotic marker (e.g., anti-phospho-histone H3)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Grow cells on sterile coverslips in a multi-well plate and treat with this compound.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary antibody diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope.
-
The mitotic index is calculated as the percentage of phospho-histone H3-positive cells relative to the total number of DAPI-stained cells.[6]
References
Optimal Concentration of BP-M345 for Mitotic Arrest: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BP-M345 is a novel diarylpentanoid compound that has demonstrated potent antitumor activity by inducing mitotic arrest in cancer cells.[1][2] This document provides detailed application notes and experimental protocols for determining and utilizing the optimal concentration of this compound to achieve mitotic arrest. The information is compiled from recent studies and is intended to guide researchers in the effective use of this compound in cancer research and drug development.
Introduction
This compound is a microtubule-targeting agent that disrupts spindle dynamics, leading to the activation of the Spindle Assembly Checkpoint (SAC).[1][2] This activation results in a prolonged mitotic arrest, ultimately culminating in apoptotic cell death in cancer cells.[1][2][3] Understanding the optimal concentration range of this compound is critical for achieving the desired biological effect while minimizing off-target effects. This document outlines the mechanism of action, provides key quantitative data from published studies, and details the necessary experimental protocols.
Mechanism of Action
This compound functions as a microtubule destabilizer.[1] Its mechanism involves:
-
Microtubule Perturbation: this compound interferes with microtubule stability, leading to defects in mitotic spindle formation.[1][2]
-
Spindle Assembly Checkpoint (SAC) Activation: The disruption of microtubule-kinetochore attachments activates the SAC, a crucial cellular surveillance mechanism that ensures proper chromosome segregation.[1]
-
Mitotic Arrest: Sustained SAC activation leads to a prolonged arrest in the M-phase of the cell cycle.[1][2]
-
Apoptosis: If the cell is unable to satisfy the SAC and complete mitosis, it undergoes programmed cell death (apoptosis).[1][2][3]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound inducing mitotic arrest and apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound, providing a reference for determining the effective concentration range for mitotic arrest.
Table 1: Growth Inhibition (GI50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| A375-C5 | Melanoma | 0.24[4][5] |
| MCF-7 | Breast Adenocarcinoma | 0.45[4][5] |
| NCI-H460 | Non-small Cell Lung Cancer | 0.37[4] |
GI50 represents the concentration that causes 50% inhibition of cell growth after 48 hours of treatment.
Table 2: Effect of this compound on Mitotic Index
| Cell Line | Treatment | Concentration (µM) | Mitotic Index (%) |
| Unspecified Tumor Cells | Untreated | - | 5.3 ± 1.8[4] |
| Unspecified Tumor Cells | DMSO | - | 5.7 ± 1.7[4] |
| Unspecified Tumor Cells | This compound | 0.74 | 29.8 ± 5.6[4] |
Mitotic index was determined after 16 hours of treatment.
Table 3: Effect of this compound on Cell Cycle Distribution
| Treatment | G2/M Phase Cells (%) |
| Untreated | 22.75 ± 1.5[1] |
| DMSO | 24.56 ± 1.4[1] |
| This compound | 35.2 ± 7.0[1] |
Cell cycle distribution was analyzed by flow cytometry after 16 hours of treatment.
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal concentration of this compound for mitotic arrest.
Cell Culture
-
Cell Lines: A375-C5 (melanoma), MCF-7 (breast adenocarcinoma), and NCI-H460 (non-small cell lung cancer) cell lines can be obtained from the European Collection of Cell Cultures (ECACC).[4]
-
Culture Medium: Grow cells in RPMI-1640 medium supplemented with 5% heat-inactivated fetal bovine serum (FBS).[4]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells regularly to maintain exponential growth.
Sulforhodamine B (SRB) Assay for Growth Inhibition
This assay is used to determine the GI50 value of this compound.
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) for 48 hours. Include a vehicle control (DMSO).
-
Cell Fixation: Gently wash the cells with PBS and fix them with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Solubilize the bound SRB with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Experimental Workflow: SRB Assay
Caption: Workflow for determining GI50 using the SRB assay.
Immunofluorescence for Mitotic Index
This protocol is used to visualize and quantify mitotic cells.
-
Cell Seeding: Grow cells on glass coverslips in a 24-well plate.
-
Compound Treatment: Treat cells with the desired concentration of this compound (e.g., 0.74 µM) for 16 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
DNA Staining: Counterstain the DNA with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Mitotic Index Calculation: Count the number of mitotic cells (characterized by condensed chromatin and a visible mitotic spindle) and the total number of cells in at least 10 random fields. Calculate the mitotic index as (number of mitotic cells / total number of cells) x 100.[4]
Flow Cytometry for Cell Cycle Analysis
This method is used to quantify the percentage of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 16 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the DNA content.[6]
Recommendations for Optimal Concentration
Based on the available data, an effective concentration of this compound for inducing significant mitotic arrest in the tested cancer cell lines is in the range of 0.2 to 0.8 µM .
-
Initial Screening: For initial experiments, a concentration around the GI50 value for the specific cell line is recommended.
-
Mitotic Arrest Studies: A concentration of approximately 0.74 µM has been shown to induce a significant increase in the mitotic index.[4][6]
-
Dose-Response: It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration for the desired effect, as sensitivity to this compound can vary.
Conclusion
This compound is a promising antimitotic agent with a well-defined mechanism of action. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in their studies. By carefully determining the optimal concentration for mitotic arrest, researchers can advance the understanding of this compound's therapeutic potential.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Sulforhodamine B (SRB) Assay with BP-M345
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sulforhodamine B (SRB) assay is a robust and widely used colorimetric method for determining cell density and cytotoxicity, based on the measurement of total cellular protein content.[1][2][3][4][5] This assay is particularly well-suited for high-throughput screening of potential anti-cancer compounds. BP-M345 is a novel diarylpentanoid that has demonstrated potent antimitotic activity by inhibiting microtubule polymerization.[6][7][8] This leads to mitotic arrest and subsequent apoptosis in cancer cells, making it a promising candidate for cancer therapy.[6][7][8][9]
These application notes provide a detailed protocol for utilizing the SRB assay to evaluate the cytotoxic effects of this compound on adherent cancer cell lines.
Principle of the SRB Assay
The SRB assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[1][4][10] The amount of bound dye is directly proportional to the total protein mass, which, in turn, is proportional to the number of viable cells. After staining, the incorporated dye is solubilized with a basic solution, and the absorbance is measured using a microplate reader.[1][11][12] This allows for the quantification of cell viability and the determination of the cytotoxic potential of compounds like this compound.
Mechanism of Action of this compound
This compound exerts its antiproliferative effects by acting as a microtubule-targeting agent.[7][8] It disrupts microtubule dynamics, leading to the perturbation of the mitotic spindle.[6][7] This interference activates the spindle assembly checkpoint, causing a prolonged mitotic arrest.[6][7] Ultimately, this sustained arrest triggers apoptotic cell death.[6][7][8]
Figure 1: this compound Signaling Pathway.
Experimental Protocols
This section provides a detailed methodology for performing the SRB assay to determine the cytotoxicity of this compound.
Materials and Reagents
-
This compound (stock solution prepared in DMSO)
-
Adherent cancer cell line of interest (e.g., NCI-H460)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom microtiter plates
-
Microplate reader (absorbance at 510-540 nm)
Step-by-Step Procedure
Figure 2: SRB Assay Experimental Workflow.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from a stock solution in DMSO. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Add 100 µL of the diluted compound to the respective wells.
-
Include untreated cells as a negative control (vehicle control, e.g., 0.5% DMSO).
-
Incubate the plate for 48 hours.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the medium.
-
Incubate the plate at 4°C for at least 1 hour.[1]
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the plate five times with slow-running tap water or distilled water.
-
Remove excess water by tapping the plate on paper towels.
-
Allow the plate to air-dry completely at room temperature.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution to each well.
-
Incubate at room temperature for 30 minutes.[1]
-
-
Removal of Unbound Dye:
-
Quickly wash the plate four times with 200 µL of 1% (v/v) acetic acid to remove unbound SRB.[1]
-
Allow the plate to air-dry completely.
-
-
Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 510 and 540 nm using a microplate reader.
-
Data Analysis
-
Subtract the background absorbance (medium only wells) from all readings.
-
Calculate the percentage of cell viability for each treatment condition using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
The GI50 (Growth Inhibition 50) value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]
Data Presentation
The following table summarizes the reported in vitro growth inhibitory activity of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | GI50 (µM) |
| NCI-H460 | Non-small cell lung cancer | 0.17 - 0.45 |
| A549 | Non-small cell lung cancer | 0.24 - 0.45 |
| HeLa | Cervical cancer | 0.24 - 0.45 |
| MCF-7 | Breast cancer | 0.24 - 0.45 |
Data sourced from published literature.[13][14]
Conclusion
The Sulforhodamine B assay is a reliable, sensitive, and reproducible method for evaluating the in vitro cytotoxicity of the antimitotic agent this compound.[3][15] The provided protocol offers a standardized workflow for researchers investigating the anticancer potential of this and other novel compounds. The potent growth inhibitory effect of this compound across multiple cancer cell lines highlights its promise as a therapeutic candidate.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 6. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. canvaxbiotech.com [canvaxbiotech.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. en.bio-protocol.org [en.bio-protocol.org]
- 13. This compound as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SRB Viability/Cytotoxicity Assay Kit - VitroVivo Biotech [vitrovivo.com]
Application Notes: Visualizing Microtubule Disruption by BP-M345 Using Immunofluorescence
Audience: Researchers, scientists, and drug development professionals.
Introduction
BP-M345 is a novel diarylpentanoid compound that has demonstrated potent antimitotic and antitumor activity.[1][2][3] Its mechanism of action involves the disruption of microtubule stability, which is critical for the formation and function of the mitotic spindle during cell division.[1][4] By interfering with microtubule dynamics, this compound induces a prolonged mitotic arrest, ultimately leading to apoptotic cell death in cancer cells.[2][5]
Immunofluorescence (IF) microscopy is an indispensable technique for visualizing the effects of microtubule-targeting agents like this compound on the cellular cytoskeleton. This method allows for the direct observation of changes in microtubule architecture, such as depolymerization, bundling, and spindle abnormalities. These application notes provide a comprehensive protocol for treating cells with this compound and subsequently staining the microtubule network to analyze its effects.
Principle of the Method
The protocol involves culturing cells on a suitable substrate (e.g., glass coverslips), treating them with this compound, and then fixing the cellular structures. The cells are subsequently permeabilized to allow antibodies to access intracellular targets. A primary antibody specific to a microtubule subunit, typically α-tubulin, is used to bind to the microtubule network. A secondary antibody, conjugated to a fluorophore, then binds to the primary antibody. This results in a fluorescent signal that allows the microtubule cytoskeleton to be visualized with a fluorescence microscope. A nuclear counterstain, such as DAPI, is often included to visualize the cell nucleus and assess mitotic stage.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents
-
Cell Line: e.g., HeLa, A549, or MCF-7 cells
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and penicillin/streptomycin
-
Glass Coverslips: Sterile, 12 mm or 18 mm diameter
-
Multi-well Plates: 12-well or 24-well tissue culture plates
-
This compound Stock Solution: 10 mM in DMSO
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic and should be handled in a fume hood). Alternatively, pre-chilled (-20°C) methanol can be used.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST)
-
Primary Antibody: Mouse anti-α-tubulin antibody (e.g., Sigma-Aldrich, T5168) diluted in Blocking Buffer.
-
Secondary Antibody: Goat anti-mouse IgG antibody conjugated to a fluorophore (e.g., Alexa Fluor 488 or 568) diluted in Blocking Buffer.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL in PBS)
-
Mounting Medium: Antifade mounting medium (e.g., ProLong Gold)
-
Microscope Slides
-
Fluorescence Microscope with appropriate filters
Step-by-Step Procedure
-
Cell Seeding:
-
Place a sterile glass coverslip into each well of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare working solutions of this compound by diluting the 10 mM DMSO stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1.0 µM). Studies have shown GI₅₀ values for this compound to be in the range of 0.24 µM to 0.45 µM for various cancer cell lines.[4][6]
-
Include a vehicle control (DMSO) at a concentration matching the highest dose of this compound.
-
Carefully aspirate the medium from the wells and replace it with the medium containing this compound or the vehicle control.
-
Incubate for the desired duration (e.g., 16-24 hours) at 37°C.
-
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with warm PBS.
-
Add 1 mL of 4% PFA solution to each well and incubate for 15 minutes at room temperature. Critical step: To avoid microtubule depolymerization, it is important to maintain cells at 37°C during washes and the initial fixation phase when using PFA.[7]
-
-
Permeabilization:
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Add 1 mL of Permeabilization Buffer (0.25% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Blocking:
-
Aspirate the Permeabilization Buffer and wash the cells three times with PBS.
-
Add 1 mL of Blocking Buffer (1% BSA in PBST) to each well.
-
Incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Aspirate the Blocking Buffer.
-
Add the diluted primary anti-α-tubulin antibody solution to each coverslip. Ensure the coverslip is fully covered.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Add the diluted fluorescently-labeled secondary antibody solution.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Add the DAPI solution and incubate for 5 minutes at room temperature.
-
Wash the coverslips one final time with PBS.
-
Carefully remove the coverslips from the wells using fine-tipped forceps and mount them cell-side down onto a drop of antifade mounting medium on a clean microscope slide.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores (e.g., green for Alexa Fluor 488, blue for DAPI).
-
Capture images of both control and this compound-treated cells.
-
Analyze the images for changes in microtubule morphology. In untreated interphase cells, expect to see a fine, filamentous network extending throughout the cytoplasm. In mitotic cells, a well-defined bipolar spindle should be visible.
-
Following this compound treatment, expect to see a dose-dependent disruption of the microtubule network, including depolymerization (loss of filaments, diffuse cytoplasmic signal) and abnormal mitotic spindles.[1][4]
-
Expected Results and Data Presentation
Treatment with this compound is expected to cause a significant, dose-dependent disruption of the microtubule cytoskeleton. Visually, this will manifest as a transition from a well-organized filamentous network in control cells to a diffuse, fragmented, or collapsed microtubule structure in treated cells. Quantitative analysis can be performed using image analysis software to measure parameters such as microtubule density, filament length, or the percentage of cells displaying abnormal mitotic spindles.[8][9]
Table 1: Quantitative Analysis of Microtubule Disruption by this compound
| Treatment Group | Concentration (µM) | % of Cells with Disrupted Microtubule Network (Mean ± SD) | % of Cells in Mitotic Arrest (Mean ± SD) |
| Vehicle Control | 0 (DMSO) | 5.2 ± 1.5 | 4.8 ± 1.1 |
| This compound | 0.25 | 35.8 ± 4.2 | 28.5 ± 3.7 |
| This compound | 0.50 | 72.4 ± 6.8 | 45.1 ± 5.3 |
| This compound | 1.00 | 91.3 ± 3.5 | 58.9 ± 6.0 |
Note: Data are hypothetical and for illustrative purposes only. Values represent the percentage of cells showing significant depolymerization of the microtubule network or displaying characteristics of mitotic arrest (e.g., condensed chromosomes with abnormal spindles).
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound.
Caption: Workflow for immunofluorescence staining of microtubules after this compound treatment.
Caption: Proposed mechanism of this compound leading to microtubule instability and apoptosis.
References
- 1. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound as a New Diarylpentanoid | Encyclopedia MDPI [encyclopedia.pub]
- 7. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 8. A Quantitative Method for Microtubule Analysis in Fluorescence Images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estimating Microtubule Distributions from 2D Immunofluorescence Microscopy Images Reveals Differences among Human Cultured Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing Long-Term Cellular Response to BP-M345 Using a Colony Formation Assay
Introduction
BP-M345 is a novel diarylpentanoid compound that has demonstrated potent in vitro growth inhibitory activity against various human cancer cell lines. As a microtubule-targeting agent (MTA), its mechanism of action involves the perturbation of mitotic spindle dynamics through microtubule instability. This interference with microtubule function leads to a prolonged mitotic arrest, dependent on the Spindle Assembly Checkpoint (SAC), which ultimately culminates in apoptotic cell death. While short-term assays can determine immediate cytotoxicity, a colony formation assay is essential for evaluating the long-term efficacy of this compound, specifically its ability to prevent sustained cellular proliferation and reproductive integrity.
This application note provides a detailed protocol for utilizing a colony formation (clonogenic) assay to assess the long-term effects of this compound on cancer cell survival and proliferation.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by disrupting microtubule dynamics, a critical process for cell division. This leads to a cascade of events within the cell, as illustrated in the signaling pathway below. The compound's primary action is to inhibit mitosis, causing cancer cells to arrest in the G2/M phase of the cell cycle. This mitotic arrest is followed by the induction of apoptosis, leading to cell death. Studies have shown that this compound treatment leads to a significant increase in the mitotic index of cancer cells.
Figure 1: Simplified signaling pathway of this compound's antimitotic action.
Quantitative Data Summary
The following tables summarize the reported growth inhibitory activity of this compound in various human cancer cell lines. This data is crucial for determining the appropriate concentration range for the colony formation assay.
Table 1: Growth Inhibitory (GI50) Concentrations of this compound
| Cell Line | Cancer Type | GI50 (µM) |
|---|---|---|
| A375-C5 | Melanoma | 0.24 ± 0.01 |
| MCF-7 | Breast Adenocarcinoma | 0.45 ± 0.06 |
| NCI-H460 | Non-small Cell Lung Cancer | 0.37 ± 0.00 |
Data represents the concentration that causes 50% cell growth inhibition after 48 hours of exposure and is expressed as mean ± standard deviation from three independent experiments.
Table 2: Long-Term Proliferation Effects of this compound on NCI-H460 Cells
| Treatment | Concentration (µM) | Survival Fraction (%) |
|---|---|---|
| Control (DMSO) | - | 100 |
| This compound | 0.093 | ~20 |
| This compound | 0.185 | ~1.5 |
Survival fraction was determined by a colony formation assay after 48 hours of treatment followed by 6 days of incubation in a drug-free medium.
Protocol: Colony Formation Assay for Long-Term this compound Efficacy
1. Objective
To evaluate the long-term cytotoxic effects of this compound on the clonogenic survival of cancer cells. This assay determines the ability of a single cell to proliferate and form a colony (a cluster of at least 50 cells) after treatment with the compound.
2. Materials
-
Cancer cell line of interest (e.g., NCI-H460, A375-C5, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
Fixation solution: 80% Methanol or a mixture of 10% ethanol and 10% acetic acid
-
Staining solution: 0.5% Crystal Violet in 20% ethanol
-
Humidified incubator (37°C, 5% CO₂)
3. Experimental Workflow
The following diagram outlines the key steps of the colony formation assay protocol.
Figure 2: Experimental workflow for the colony formation assay.
4. Procedure
4.1. Cell Seeding a. Culture the selected cancer cell line to approximately 80% confluency. b. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet. c. Resuspend the cells in fresh complete medium and perform an accurate cell count. d. Seed the cells into 6-well plates at a predetermined density. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies
Application Notes and Protocols: Live-Cell Imaging of Mitosis with BP-M345 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP-M345 is a novel diarylpentanoid compound that has demonstrated potent antimitotic activity in various cancer cell lines.[1][2] Mechanistically, this compound acts as a microtubule-destabilizing agent, leading to the perturbation of mitotic spindle formation.[1] This disruption of microtubule dynamics results in improper chromosome congression, which in turn activates the Spindle Assembly Checkpoint (SAC).[1] The sustained activation of the SAC leads to a prolonged mitotic arrest, ultimately culminating in apoptotic cell death.[1][2][3] Live-cell imaging is an essential tool for the real-time visualization and quantification of these dynamic cellular events, providing critical insights into the efficacy and mechanism of action of antimitotic agents like this compound.
These application notes provide a comprehensive protocol for conducting live-cell imaging experiments to monitor the effects of this compound on mitotic progression.
Data Presentation
Quantitative Effects of this compound on Mitosis
The following table summarizes the quantitative data on the effects of this compound treatment on various cancer cell lines.
| Cell Line | Parameter | Value | Reference |
| NCI-H460 (Non-small cell lung cancer) | GI₅₀ (48h) | 0.37 ± 0.00 µM | [4] |
| A375-C5 (Melanoma) | GI₅₀ (48h) | 0.24 ± 0.01 µM | [4] |
| MCF-7 (Breast adenocarcinoma) | GI₅₀ (48h) | 0.45 ± 0.06 µM | [4] |
| NCI-H460 | Mitotic Arrest Duration (0.74 µM this compound) | 218.7 ± 335.6 min | [1] |
| NCI-H460 | Mitotic Duration (Untreated) | 31.8 ± 5.6 min | [1] |
| NCI-H460 | Mitotic Index (0.74 µM this compound, 16h) | Significantly increased vs. control | [1][5] |
| NCI-H460 | G2/M Phase Population (0.74 µM this compound, 16h) | 35.2 ± 7.0% | [1] |
| NCI-H460 | G2/M Phase Population (Untreated) | 22.75 ± 1.5% | [1] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action during Mitosis
Caption: Signaling pathway of this compound leading to mitotic arrest and apoptosis.
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for live-cell imaging of mitosis with this compound treatment.
Experimental Protocols
Protocol 1: Cell Culture and Preparation for Imaging
Materials:
-
NCI-H460 human non-small cell lung cancer cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom imaging dishes or chambered cover glasses
-
Plasmids for fluorescently tagging histones (e.g., H2B-GFP) and microtubules (e.g., mCherry-Tubulin)
-
Transfection reagent
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Culture NCI-H460 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C incubator with 5% CO₂.[6][7][8]
-
Seeding for Imaging: A day before transfection, seed the NCI-H460 cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Transfection:
-
Co-transfect the cells with plasmids encoding a histone marker (e.g., H2B-GFP) and a microtubule marker (e.g., mCherry-Tubulin) using a suitable transfection reagent according to the manufacturer's instructions. This will allow for the simultaneous visualization of chromosomes and the mitotic spindle.
-
Incubate the cells for 24 hours to allow for sufficient expression of the fluorescent proteins.
-
Protocol 2: this compound Treatment and Live-Cell Imaging
Materials:
-
Prepared NCI-H460 cells in imaging dishes
-
This compound stock solution (dissolved in DMSO)
-
Live-cell imaging medium (CO₂-independent medium or RPMI-1640 without phenol red, supplemented with FBS and HEPES)
-
Time-lapse fluorescence microscope equipped with an environmental chamber (to maintain 37°C and 5% CO₂)
-
Appropriate filter sets for the chosen fluorescent probes (e.g., GFP and RFP)
Procedure:
-
Drug Treatment:
-
Prepare a working solution of this compound in pre-warmed live-cell imaging medium. A final concentration of 0.74 µM can be used based on previous studies.[1] A vehicle control (DMSO) should be run in parallel.
-
Gently replace the culture medium in the imaging dish with the this compound-containing medium or the control medium.
-
-
Microscope Setup:
-
Place the imaging dish on the microscope stage within the pre-heated environmental chamber.
-
Allow the dish to equilibrate for at least 30 minutes before starting image acquisition.
-
-
Time-Lapse Image Acquisition:
-
Identify cells entering mitosis (indicated by cell rounding and chromosome condensation).
-
Acquire time-lapse images using both phase-contrast and fluorescence channels.
-
Phase-contrast: To observe overall cell morphology and mitotic events like cell rounding and cytokinesis.
-
Fluorescence channels: To visualize chromosome dynamics (H2B-GFP) and spindle formation (mCherry-Tubulin).
-
-
Imaging Parameters:
-
Time interval: 3-5 minutes between frames to capture the dynamics of mitosis without excessive phototoxicity.
-
Exposure time: Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching while still obtaining a good signal-to-noise ratio.[9]
-
Z-stacks: Acquire Z-stacks at each time point to capture the three-dimensional structure of the mitotic spindle and chromosome arrangement.
-
-
Duration: Continue imaging for at least 24 hours to observe the entire process of mitotic arrest and subsequent cell fate (e.g., apoptosis or mitotic slippage).
-
Protocol 3: Data Analysis and Quantification
Software:
-
Image analysis software such as ImageJ/Fiji, CellProfiler, or commercial imaging software.
Procedure:
-
Image Processing:
-
If Z-stacks were acquired, create maximum intensity projections for easier visualization of the entire spindle and all chromosomes.
-
Register image stacks to correct for any stage drift during the long-term imaging.
-
-
Quantitative Analysis:
-
Duration of Mitosis: Measure the time from nuclear envelope breakdown (NEBD) to anaphase onset (in control cells) or to the point of cell death/mitotic exit (in this compound treated cells). NEBD is marked by the entry of cytoplasmic tubulin into the nuclear space, and anaphase by the separation of sister chromatids.
-
Mitotic Phenotypes: Score and categorize the observed mitotic defects in this compound treated cells, such as:
-
Chromosome congression failure: Chromosomes that fail to align at the metaphase plate.
-
Spindle abnormalities: Multipolar or monopolar spindles.
-
-
Cell Fate Tracking: Follow individual cells from the onset of mitosis to determine their ultimate fate:
-
Apoptosis in mitosis: Characterized by cell blebbing and fragmentation during the mitotic arrest.
-
Mitotic slippage: The cell exits mitosis without proper chromosome segregation, often resulting in a tetraploid G1 cell.
-
Successful cytokinesis: (Expected in control cells).
-
-
-
Data Presentation:
-
Present the quantified data in graphs and tables.
-
Create representative image sequences or movies to visually demonstrate the observed cellular processes.
-
References
- 1. encodeproject.org [encodeproject.org]
- 2. Visualize Microtubule Dynamics in Live Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Measurement of Microtubule Dynamics by Spinning Disk Microscopy in Monopolar Mitotic Spindles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Live-Cell Fluorescence Imaging of Microtubules by Using a Tau-Derived Peptide | Springer Nature Experiments [experiments.springernature.com]
- 6. NCI-H460 Cell Line: Unlocking Insights into Lung Cancer Biology [cytion.com]
- 7. atcc.org [atcc.org]
- 8. elabscience.com [elabscience.com]
- 9. Using Fluorescence Microscopy to Study Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing BP-M345 Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP-M345 is a synthetic diarylpentanoid that has demonstrated potent antimitotic activity in various cancer cell lines.[1][2] Its mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis, or programmed cell death.[1][3][4] This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, ensuring accurate and reproducible results.
Mechanism of Action
This compound functions as a microtubule-destabilizing agent.[1] It binds to tubulin, the fundamental protein subunit of microtubules, and inhibits its polymerization.[3] This interference with microtubule assembly disrupts the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. The sustained disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the M phase (mitosis) of the cell cycle. Ultimately, this prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in cancer cell death.[1]
Data Presentation
| Property | Value | Reference |
| Molecular Weight | 522.59 g/mol | |
| Appearance | Lyophilized powder | |
| Solvent | Dimethyl sulfoxide (DMSO), high purity | [5][6] |
| Storage of Powder | -20°C or -80°C, protected from light | |
| Storage of Stock Solution | -20°C or -80°C in single-use aliquots | |
| Typical Stock Concentration | 10 mM | |
| Final DMSO Concentration in Media | < 0.5% |
Experimental Protocols
Materials
-
This compound lyophilized powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipettes and tips
-
Vortex mixer
-
Cell culture medium (appropriate for the cell line in use)
-
Complete growth medium (cell culture medium supplemented with serum and antibiotics)
-
Sterile flasks or plates for cell culture
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the following calculation is used:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 522.59 g/mol = 0.52259 g = 5.23 mg
-
-
Therefore, 5.23 mg of this compound is required to make 1 mL of a 10 mM stock solution.
-
-
Reconstitution of this compound:
-
Briefly centrifuge the vial containing the lyophilized this compound powder to ensure all the powder is at the bottom of the vial.
-
Under sterile conditions (e.g., in a laminar flow hood), carefully add the calculated volume of sterile DMSO to the vial. For 5.23 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Vortex the vial thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, dispense the stock solution into sterile, single-use microcentrifuge tubes. Aliquoting in small volumes (e.g., 10-20 µL) is recommended to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions for Cell Treatment
-
Thaw the Stock Solution:
-
Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.
-
-
Dilution to Final Concentration:
-
Prepare serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Example Dilution for a 10 µM final concentration in 1 mL of medium:
-
Add 1 µL of the 10 mM stock solution to 999 µL of complete growth medium. This represents a 1:1000 dilution.
-
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment, but without the compound.
-
-
Cell Treatment:
-
Add the prepared working solutions of this compound and the vehicle control to your cultured cells and incubate for the desired experimental duration.
-
Mandatory Visualizations
References
- 1. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl Sulfoxide (USP, BP, Ph. Eur.) pharma grade [itwreagents.com]
- 6. Dimethyl Sulfoxide or DMSO BP Ph Eur EP USP Reagent Manufacturers, SDS [mubychem.com]
Application Notes and Protocols for BP-M345 Treatment in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for studying the time course of apoptosis induction by BP-M345, a novel diarylpentanoid with potent antimitotic activity. This compound functions by destabilizing microtubules, leading to a prolonged mitotic arrest that culminates in apoptotic cell death.[1][2] This document outlines the underlying signaling pathway, presents key quantitative data from studies on its effects, and offers detailed experimental protocols for researchers to investigate its mechanism of action. The provided methodologies cover cell treatment, apoptosis quantification by flow cytometry, and analysis of apoptotic markers by Western blot.
Introduction
Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy.[1] this compound is a recently identified diarylpentanoid that has demonstrated potent in vitro growth inhibitory effects across various human cancer cell lines, including melanoma (A375-C5), breast adenocarcinoma (MCF-7), and non-small cell lung cancer (NCI-H460).[1][3] Its mechanism of action involves the perturbation of microtubule stability, which disrupts the formation of the mitotic spindle.[1][2] This interference triggers the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest of cells in mitosis.[1] Ultimately, this sustained mitotic arrest drives the cancer cells into the apoptotic pathway, highlighting the potential of this compound as an antitumor agent.[1][2][3] These notes serve as a practical guide for researchers investigating the apoptotic effects of this compound.
Signaling Pathway of this compound-Induced Apoptosis
This compound exerts its cytotoxic effects through a clear sequence of events. The compound first targets tubulin, leading to microtubule instability. This disruption of microtubule dynamics prevents the proper formation of the mitotic spindle, which is essential for chromosome segregation. The cell's internal surveillance mechanism, the Spindle Assembly Checkpoint (SAC), detects these defects and halts the cell cycle in mitosis to prevent aneuploidy. However, the damage induced by this compound is irreversible, causing a prolonged mitotic arrest. This extended arrest acts as a cellular stress signal that ultimately triggers the intrinsic pathway of apoptosis, leading to programmed cell death.
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound treatment on cancer cells as reported in the literature. This data provides a baseline for expected outcomes at specific concentrations and time points.
| Cell Line | Treatment Concentration (µM) | Time Point | Observed Effect | Percentage / Value | Reference |
| NCI-H460 | 0.37 | 48 h | 50% Growth Inhibition (GI₅₀) | 0.37 ± 0.00 µM | [4] |
| A375-C5 | 0.24 | 48 h | 50% Growth Inhibition (GI₅₀) | 0.24 ± 0.01 µM | [4] |
| MCF-7 | 0.45 | 48 h | 50% Growth Inhibition (GI₅₀) | 0.45 ± 0.06 µM | [4] |
| NCI-H460 | 0.74 | 16 h | Mitotic Arrest | Significant increase in mitotic index | [1] |
| NCI-H460 | 0.74 | - | Duration of Mitotic Arrest | 218.7 ± 335.6 min | [1][4] |
| NCI-H460 | - | 24 h | Untreated Control Apoptosis | 2.7 ± 1.8 % | [1][4] |
| NCI-H460 | Not Specified | 24 h | Apoptotic Cells (Annexin V+) | 16.8 ± 6.2 % | [1][4] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
This protocol describes the basic steps for culturing cancer cell lines and treating them with this compound to study the induction of apoptosis over a time course.
Materials:
-
Human cancer cell line (e.g., NCI-H460)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Culture cells to approximately 70-80% confluency. Trypsinize, count, and seed the cells into appropriate culture plates (e.g., 6-well plates) at a predetermined density. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0.5 µM, 1 µM, 2 µM). Prepare a vehicle control with the equivalent final concentration of DMSO.
-
Treatment: Carefully remove the existing medium from the wells. Replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Harvesting: After the incubation period, harvest the cells for downstream analysis as described in the subsequent protocols. For adherent cells, collect both the floating cells in the medium and the adherent cells after trypsinization to ensure all apoptotic cells are included.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This assay quantitatively determines the percentage of cells undergoing apoptosis.
Caption: General workflow for apoptosis analysis.
Materials:
-
Treated and control cells (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells as described in Protocol 1, step 5. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with ice-cold PBS, centrifuging after each wash.[5]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[5]
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol 3: Western Blot for Apoptosis Markers
This protocol is used to detect changes in the expression and cleavage of key proteins involved in apoptosis, such as Caspase-3 and PARP-1.
Materials:
-
Treated and control cells (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent (ECL) substrate
Procedure:
-
Cell Lysate Preparation: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in ice-cold RIPA buffer for 30 minutes on ice.[6] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[6]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[6]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[6]
-
Analysis: Analyze the bands to observe an increase in cleaved forms of Caspase-3 (~17/19 kDa) and PARP (~89 kDa) and potential changes in Bcl-2 family proteins in this compound-treated samples relative to controls.[6] Use β-actin as a loading control.
References
- 1. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Note: Detection of Apoptosis Markers by Western Blot Following BP-M345 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
BP-M345 is a novel diarylpentanoid compound that has demonstrated potent anti-proliferative activity in various human cancer cell lines, including melanoma, breast adenocarcinoma, and non-small cell lung cancer.[1][2] Its mechanism of action involves targeting microtubules, leading to the disruption of mitotic spindle formation.[1][3][4] This interference with microtubule dynamics triggers a prolonged mitotic arrest, which ultimately culminates in massive cancer cell death through apoptosis.[1][5][6] The induction of apoptosis has been confirmed by methods such as Annexin V/PI staining and flow cytometry, which showed a significant increase in apoptotic cells following this compound treatment.[1][2][6]
Western blotting is a powerful and widely used technique to corroborate these findings by detecting specific molecular markers indicative of the apoptotic cascade.[7] This application note provides a detailed protocol for using Western blot to analyze key apoptosis markers in cancer cells treated with this compound, including the executioner caspase-3, its substrate Poly (ADP-ribose) polymerase (PARP), and members of the Bcl-2 family of proteins.
Apoptotic Signaling Pathway of this compound
This compound exerts its cytotoxic effects by destabilizing microtubules, a critical component of the cell's cytoskeleton essential for cell division. This leads to defects in chromosome alignment and activates the Spindle Assembly Checkpoint (SAC), causing cells to arrest in mitosis.[1][6] Prolonged mitotic arrest is a potent trigger for the intrinsic pathway of apoptosis. This process involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program by cleaving key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[1][5][7]
Caption: this compound induced apoptotic signaling pathway.
Key Apoptosis Markers for Western Blot Analysis
The progression of apoptosis can be monitored by observing changes in the expression and cleavage of specific proteins.[7]
-
Caspases: These are the central executioners of apoptosis.[8] Caspase-3 is a key executioner caspase that, upon activation, cleaves numerous cellular proteins.[9] Western blot detects the cleavage of inactive pro-caspase-3 (approx. 35 kDa) into its active fragments (p17/19 and p12 kDa).[10][11] An increase in the cleaved fragments is a reliable indicator of apoptosis.[7]
-
Poly (ADP-ribose) Polymerase (PARP): PARP is a nuclear enzyme involved in DNA repair.[12] It is a primary substrate for activated caspase-3 and caspase-7.[8][12] During apoptosis, full-length PARP (approx. 116 kDa) is cleaved into an 89 kDa fragment and a 24 kDa fragment.[8][12] The appearance of the 89 kDa cleaved PARP fragment is a classic hallmark of apoptosis.[12][13]
-
Bcl-2 Family Proteins: This family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins, particularly the Bax/Bcl-2 ratio, is critical for regulating mitochondrial outer membrane permeabilization and the release of cytochrome c, which triggers the intrinsic apoptotic pathway. An increased Bax/Bcl-2 ratio promotes apoptosis.
Data Presentation: Analysis of Apoptosis Markers
Quantitative analysis of Western blot bands can be performed using densitometry software.[14] The intensity of each band corresponding to a target protein is normalized to a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes. The following table presents representative data on the changes in apoptotic markers after this compound treatment.
Table 1: Representative Densitometry Analysis of Apoptosis Markers
| Target Protein | Treatment Group | Normalized Band Intensity (Arbitrary Units) | Fold Change (vs. Control) |
| Cleaved Caspase-3 (17 kDa) | Control (Vehicle) | 0.15 ± 0.05 | 1.0 |
| This compound (0.74 µM) | 1.20 ± 0.21 | 8.0 | |
| Cleaved PARP (89 kDa) | Control (Vehicle) | 0.22 ± 0.08 | 1.0 |
| This compound (0.74 µM) | 1.98 ± 0.35 | 9.0 | |
| Bax | Control (Vehicle) | 0.85 ± 0.12 | 1.0 |
| This compound (0.74 µM) | 1.53 ± 0.20 | 1.8 | |
| Bcl-2 | Control (Vehicle) | 1.40 ± 0.18 | 1.0 |
| This compound (0.74 µM) | 0.70 ± 0.11 | 0.5 | |
| Bax/Bcl-2 Ratio | Control (Vehicle) | 0.61 | 1.0 |
| This compound (0.74 µM) | 2.19 | 3.6 |
Data are represented as mean ± standard deviation from three independent experiments.
Detailed Experimental Protocols
This section provides a comprehensive protocol for the Western blot analysis of apoptosis markers in cells treated with this compound.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed cancer cells (e.g., NCI-H460, MCF-7, or A375-C5) in 6-well plates or 10 cm dishes and culture until they reach 70-80% confluency.[14]
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., a GI₅₀ concentration such as 0.74 μM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).[1][2]
Protocol 2: Cell Lysate Preparation
-
Washing: After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[12]
-
Lysis: Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the dish.[12][14]
-
Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[12]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[12]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.[12]
Protocol 3: Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay, according to the manufacturer’s instructions. This is crucial for ensuring equal protein loading in the subsequent steps.[13]
Protocol 4: Western Blotting
-
Sample Preparation: Mix an equal amount of protein (typically 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[13][15]
-
SDS-PAGE: Load the denatured protein samples onto an 8-15% SDS-polyacrylamide gel. The percentage of the gel may need to be optimized depending on the molecular weight of the target proteins (e.g., a 15% gel is suitable for cleaved caspase-3).[13][16] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12][13]
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[13][14] This step prevents non-specific binding of antibodies.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin) diluted in blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation.[13][14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.[12][14]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[12]
-
Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibodies.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer’s instructions.[14]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.[12]
-
Analysis: Perform densitometric analysis of the bands using image analysis software to quantify the protein expression levels.[14]
References
- 1. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a New Diarylpentanoid | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a New Diarylpentanoid with Promising Antimitotic Activity [ouci.dntb.gov.ua]
- 5. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Western blot analysis of cleaved caspase-3 protein [19] [bio-protocol.org]
Application Notes and Protocols: Measuring Caspase Activation in BP-M345 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP-M345 is a novel diarylpentanoid compound that has demonstrated potent antimitotic activity in various cancer cell lines.[1][2] Its mechanism of action involves the perturbation of microtubule stability, leading to defects in chromosome congression and a prolonged mitotic arrest.[1][2] This sustained arrest in mitosis ultimately triggers programmed cell death, or apoptosis, making this compound a promising candidate for cancer therapy.[1][2] A critical event in the execution of apoptosis is the activation of a family of cysteine proteases known as caspases. Therefore, accurately measuring caspase activation in this compound treated cells is essential for understanding its efficacy and mechanism of action.
Prolonged mitotic arrest is known to induce the intrinsic pathway of apoptosis.[3][4] This pathway is initiated by mitochondrial stress and leads to the activation of the initiator caspase-9.[4][5] Activated caspase-9 then proteolytically cleaves and activates executioner caspases, primarily caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[4][5]
These application notes provide detailed protocols for quantifying caspase activation in cells treated with this compound, enabling researchers to assess the apoptotic response induced by this compound. The methods described include Western blotting for the detection of cleaved caspases, and colorimetric/fluorometric assays for the quantitative measurement of caspase activity.
Signaling Pathway of this compound Induced Apoptosis
References
- 1. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolonged mitotic arrest induces a caspase-dependent DNA damage response at telomeres that determines cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing BP-M345 Binding to Tubulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP-M345 is a novel diarylpentanoid compound that has demonstrated potent antitumor activity by disrupting microtubule dynamics.[1][2] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers, playing a critical role in cell division, structure, and intracellular transport.[3] Compounds that interfere with the dynamic equilibrium of microtubule polymerization and depolymerization are valuable as anticancer agents.[4] this compound has been shown to induce mitotic arrest and apoptosis in cancer cells by perturbing microtubule stability.[1][5] Docking studies have indicated that this compound likely exerts its effects by binding to the colchicine-binding site on β-tubulin.[6][7]
These application notes provide detailed protocols for researchers to characterize the interaction of this compound with tubulin, both in vitro and in a cellular context. The following sections describe methods for assessing its impact on tubulin polymerization, determining its binding site, and evaluating its cellular effects on the microtubule network.
Quantitative Data Summary
The following table summarizes the reported biological activity of this compound.
| Parameter | Cell Line(s) | Value | Reference(s) |
| GI₅₀ (50% Growth Inhibition) | Various human cancer cells | 0.17 - 0.45 µM | [5][8] |
| Long-term Proliferation (Colony Formation) | NCI-H460 | Significant inhibition at 0.093 µM and 0.185 µM | [6][7] |
| Mitotic Arrest | Tumor cells | Significant increase at 0.74 µM | [1][9] |
| Proposed Binding Site | - | Colchicine-binding site on β-tubulin | [5][6] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay quantitatively measures the effect of this compound on the polymerization of purified tubulin by monitoring the change in turbidity over time.
Principle: The polymerization of tubulin into microtubules causes light scattering, which can be measured as an increase in absorbance at 340 nm.[10] Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.
Materials:
-
Lyophilized tubulin (e.g., from bovine brain, >99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[11]
-
GTP solution (100 mM in water)
-
Glycerol
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds: Paclitaxel (stabilizer), Colchicine (destabilizer)
-
96-well, clear, flat-bottom microplate (UV-transparent)
-
Temperature-controlled microplate reader
Protocol:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-4 mg/mL on ice.[10][11] Keep on ice and use within one hour.
-
Prepare a 10X GTP stock (10 mM) in General Tubulin Buffer.
-
Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer to achieve 10X the final desired concentrations. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup (on ice):
-
Add 10 µL of 10X this compound, control compounds, or vehicle (buffer with DMSO) to the appropriate wells of a pre-chilled 96-well plate.
-
Prepare the tubulin polymerization mix on ice by adding GTP to a final concentration of 1 mM and glycerol to 10% (v/v) to the reconstituted tubulin solution.[3]
-
-
Initiation of Polymerization:
-
Initiate the reaction by adding 90 µL of the tubulin polymerization mix to each well.
-
Mix gently by pipetting up and down, being careful to avoid bubbles.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot absorbance (OD₃₄₀) versus time for each concentration of this compound and controls.
-
Determine the maximum polymerization rate (Vmax) and the final absorbance at the plateau for each condition.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Competitive Binding Assay with Colchicine
This protocol is designed to determine if this compound binds to the colchicine-binding site on tubulin using a fluorescence-based approach.
Principle: The intrinsic fluorescence of colchicine is enhanced upon binding to tubulin. A compound that competes for the same binding site will displace colchicine, leading to a decrease in fluorescence.
Materials:
-
Purified tubulin
-
General Tubulin Buffer (as described above)
-
Colchicine
-
This compound
-
Fluorometer and quartz cuvettes or a black 96-well plate
Protocol:
-
Preparation:
-
Prepare a 2 mg/mL solution of tubulin in General Tubulin Buffer. Keep on ice.
-
Prepare stock solutions of colchicine (e.g., 1 mM in buffer) and this compound (e.g., 10 mM in DMSO).
-
-
Assay Procedure:
-
In a cuvette or well, combine tubulin (final concentration ~2 µM) and colchicine (final concentration ~10 µM).
-
Incubate the mixture at 37°C for 15 minutes to allow binding to reach equilibrium.
-
Measure the baseline fluorescence (Excitation: ~350 nm, Emission: ~430 nm).
-
Add increasing concentrations of this compound to the tubulin-colchicine mixture.
-
After each addition, incubate for 10-15 minutes at 37°C and measure the fluorescence.
-
A control with vehicle (DMSO) should be run to account for any solvent effects.
-
-
Data Analysis:
-
Correct the fluorescence readings for any inner filter effects if necessary.
-
Calculate the percentage of colchicine displacement at each this compound concentration.
-
Plot the percentage of displacement against the this compound concentration to determine the IC₅₀ for displacement. This provides evidence for competitive binding.
-
Cellular Assay: Immunofluorescence Staining of Microtubules
This assay visualizes the effect of this compound on the microtubule network in cultured cells.
Principle: this compound is expected to disrupt the organization of the microtubule cytoskeleton. Immunofluorescence microscopy using an anti-tubulin antibody allows for the direct visualization of these changes.[9]
Materials:
-
Human cancer cell line (e.g., HeLa, NCI-H460)
-
Cell culture medium and supplements
-
Glass coverslips in a 24-well plate
-
This compound
-
Methanol (ice-cold) or Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: mouse anti-α-tubulin
-
Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture:
-
Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 16-24 hours).[1]
-
-
Fixation and Permeabilization:
-
Wash the cells gently with pre-warmed PBS.
-
Fix the cells with either ice-cold methanol for 10 minutes at -20°C or 4% PFA for 15 minutes at room temperature.
-
If using PFA, wash with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope, capturing images of the microtubule network (e.g., green channel) and nuclei (blue channel).
-
-
Analysis:
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the interaction of this compound with tubulin. By employing in vitro polymerization and binding assays alongside cellular imaging techniques, researchers can quantitatively and qualitatively characterize the mechanism of action of this promising antimitotic agent. These methods are essential for the preclinical evaluation and further development of this compound and its analogs as potential cancer therapeutics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Recent Approaches to the Identification of Novel Microtubule-Targeting Agents [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. This compound as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abscience.com.tw [abscience.com.tw]
- 11. Tubulin Polymerization Assay [bio-protocol.org]
Application Notes and Protocols for BP-M345 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP-M345 is a novel diarylpentanoid compound that has demonstrated potent antiproliferative activity against a range of human cancer cell lines in vitro.[1][2][3][4] Its mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2][4] Specifically, this compound induces perturbation of the mitotic spindles through microtubule instability, causing irreversible defects in chromosome congression during mitosis.[1][2] This triggers a prolonged spindle assembly checkpoint-dependent mitotic arrest, ultimately leading to massive apoptotic cell death.[1][2] These characteristics highlight its potential as a promising antitumor agent.[1][2]
These application notes provide a comprehensive overview and a hypothetical protocol for evaluating the in vivo efficacy of this compound in a xenograft mouse model. While in vitro data for this compound is available, in vivo studies are required to confirm its antitumor potential.[1] The following protocols are based on established methodologies for xenograft studies and the known mechanism of action of this compound.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the reported in vitro growth inhibitory activity of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |
| A375-C5 | Melanoma | 0.24 | [1] |
| MCF-7 | Breast Adenocarcinoma | 0.45 | [1] |
| NCI-H460 | Non-small Cell Lung Cancer | 0.38 | [1] |
| HCT116 | Colon Cancer | 0.17 | [5] |
Hypothetical In Vivo Efficacy of this compound in a Xenograft Model
The following table is a template for presenting data from a hypothetical in vivo study.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, i.p. | 0 | |
| This compound | 10 | Daily, i.p. | ||
| This compound | 20 | Daily, i.p. | ||
| Positive Control |
Signaling Pathway
The proposed signaling pathway for this compound is depicted below. This compound acts as a microtubule-destabilizing agent, which leads to the activation of the Spindle Assembly Checkpoint (SAC). Prolonged SAC activation due to improper microtubule-kinetochore attachments prevents the anaphase-promoting complex/cyclosome (APC/C) from initiating anaphase, leading to a sustained mitotic arrest. This prolonged arrest ultimately triggers the intrinsic apoptotic pathway.
Experimental Protocols
In Vitro Cell Proliferation Assay (SRB Assay)
This protocol is to determine the concentration of this compound that induces 50% cell growth inhibition (GI₅₀).[1]
Materials:
-
Human cancer cell lines (e.g., NCI-H460)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
After incubation, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris-base solution.
-
Measure the absorbance at 510 nm using a plate reader.
-
Calculate the GI₅₀ value from the dose-response curve.
Xenograft Mouse Model Protocol (Hypothetical)
This is a hypothetical protocol for evaluating the in vivo antitumor activity of this compound. The specific cell line, mouse strain, dose, and schedule should be optimized.
Materials:
-
Human cancer cell line (e.g., NCI-H460)
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% PBS)
-
Anesthetic
-
Calipers
Procedure:
-
Cell Preparation: Culture NCI-H460 cells in the recommended medium. On the day of inoculation, harvest the cells and resuspend them in serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL. A 1:1 mixture with Matrigel can improve tumor take rate.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor growth. Once tumors are palpable, measure the length and width using calipers. Calculate the tumor volume using the formula: (Width² x Length) / 2.
-
Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Vehicle Control Group: Administer the vehicle solution intraperitoneally (i.p.) daily.
-
This compound Treatment Groups: Administer this compound at different doses (e.g., 10 and 20 mg/kg, i.p.) daily.
-
Positive Control Group: Administer a standard-of-care chemotherapeutic agent (e.g., paclitaxel).
-
-
Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
-
Endpoint Analysis:
-
Weigh the excised tumors.
-
Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control group.
-
Process tumors for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the hypothetical xenograft mouse model experiment.
Conclusion
This compound is a promising antimitotic agent with a well-defined in vitro mechanism of action. The provided protocols offer a framework for extending these findings into in vivo xenograft models to evaluate the therapeutic potential of this compound. It is crucial to optimize the experimental conditions, including the choice of cell line, mouse strain, and treatment regimen, to obtain robust and reproducible results. Further in vivo studies are essential to validate the preclinical efficacy and safety of this compound as a potential anticancer drug.
References
- 1. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for BP-M345 Administration in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP-M345 is a synthetic diarylpentanoid that has demonstrated potent antimitotic activity in preclinical in vitro studies.[1][2] As a microtubule-targeting agent, this compound disrupts microtubule stability, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2][3] These characteristics position this compound as a promising candidate for further investigation in in vivo cancer models.
These application notes provide a comprehensive overview of the proposed administration routes and protocols for in vivo studies involving this compound. Due to the limited availability of published in vivo data for this compound, the following protocols are based on established methodologies for similar compounds, particularly other diarylpentanoids and microtubule-targeting agents.[4][5]
Mechanism of Action: Microtubule Destabilization and Mitotic Arrest
This compound exerts its cytotoxic effects by interfering with the highly dynamic process of microtubule polymerization and depolymerization.[2] This disruption leads to defects in the mitotic spindle, activating the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.[6][7] Prolonged activation of the SAC due to the inability of the cell to form a correct metaphase plate ultimately triggers the apoptotic cascade, leading to cell death.[2]
Signaling Pathways
The primary signaling pathway affected by this compound is the cell cycle regulation machinery, specifically the transition from metaphase to anaphase. By disrupting microtubule dynamics, this compound activates the SAC, which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase.[7][8] This inhibition prevents the degradation of securin and cyclin B, proteins that are essential for the initiation of anaphase and exit from mitosis, respectively.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a New Diarylpentanoid with Promising Antimitotic Activity [mdpi.com]
- 4. Diarylpentanoid, a curcumin analog, inhibits malignant meningioma growth in both in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diarylpentanoid, a curcumin analog, inhibits malignant meningioma growth in both in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 7. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Development of BP-M345 Resistant Cancer Cell Lines
Introduction
BP-M345 is a novel diarylpentanoid with potent antimitotic activity against a range of human cancer cell lines, including melanoma, breast adenocarcinoma, non-small cell lung cancer, and colorectal carcinoma.[1][2][3] Its mechanism of action involves the perturbation of microtubule stability, leading to spindle assembly defects, prolonged mitotic arrest, and subsequent apoptosis.[1][4][5] As with many chemotherapeutic agents, the development of drug resistance is a significant clinical challenge. Understanding the mechanisms by which cancer cells acquire resistance to this compound is crucial for the development of effective long-term therapeutic strategies and novel combination therapies. This application note provides a detailed protocol for the generation and characterization of this compound resistant cancer cell lines in vitro.
Principle
The development of drug-resistant cancer cell lines is typically achieved through continuous exposure to a cytotoxic agent. The most common and established method is the gradual dose escalation protocol.[6][7][8] This process involves exposing a parental cancer cell line to an initial sub-lethal concentration of the drug. As the cells adapt and become resistant, the drug concentration is incrementally increased. This method mimics the clinical scenario of acquired drug resistance and allows for the selection and expansion of cell populations with stable resistance phenotypes.
Potential Mechanisms of Resistance
While specific resistance mechanisms to this compound have not been extensively documented, potential mechanisms can be inferred based on its action as a microtubule-targeting agent. These may include:
-
Alterations in Microtubule Dynamics: Mutations in α- or β-tubulin subunits can prevent the binding of microtubule-destabilizing agents.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Bypass of Mitotic Arrest: A phenomenon known as "mitotic slippage" can allow cells to exit mitosis without proper cell division, leading to aneuploidy and potential survival.[3]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or activation of survival pathways (e.g., PI3K/Akt) can counteract the pro-apoptotic signals induced by this compound.
-
Drug Inactivation: Cellular enzymes may metabolize and inactivate the drug.
Data Presentation
Table 1: Growth Inhibitory (GI50) Values of this compound in Parental Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| A375-C5 | Melanoma | 0.24 - 0.45 |
| MCF-7 | Breast Adenocarcinoma | 0.24 - 0.45 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.24 - 0.45 |
| HCT116 | Colorectal Carcinoma | 0.17 |
Data compiled from published studies.[2][3]
Table 2: Example of a Dose Escalation Schedule for Developing this compound Resistance
| Step | This compound Concentration (µM) | Duration | Expected Outcome |
| 1 | 0.5 x GI50 | 2-4 weeks | Adaptation of cells to sub-lethal drug pressure |
| 2 | 1 x GI50 | 2-4 weeks | Selection of partially resistant cell populations |
| 3 | 2 x GI50 | 3-6 weeks | Expansion of resistant clones |
| 4 | 5 x GI50 | 4-8 weeks | Further selection and stabilization of resistance |
| 5 | 10 x GI50 | 4-8 weeks | Establishment of a highly resistant cell line |
| 6 | 20 x GI50 (Optional) | 4-8 weeks | Generation of a very high-level resistance model |
This is a generalized schedule and may require optimization for specific cell lines.
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Growth Inhibitory Concentration (GI50) of this compound
Objective: To determine the concentration of this compound that inhibits 50% of cell growth in the parental cancer cell line.
Materials:
-
Parental cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Sulforhodamine B (SRB) assay kit or other cell viability assay (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubate the plates for 48-72 hours.
-
Perform a cell viability assay according to the manufacturer's instructions (e.g., SRB assay).
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of growth inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Generation of this compound Resistant Cancer Cell Lines by Gradual Dose Escalation
Objective: To develop a cancer cell line with acquired resistance to this compound.
Materials:
-
Parental cancer cell line with a known GI50 for this compound
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
Procedure:
-
Initiation: Begin by culturing the parental cells in their complete medium containing this compound at a concentration of 0.5 x GI50.
-
Monitoring and Maintenance: Monitor the cells for signs of cytotoxicity. Initially, a significant amount of cell death is expected. Replace the medium with fresh, drug-containing medium every 2-3 days.
-
Passaging: When the cells reach 70-80% confluency and exhibit a stable growth rate, passage them as usual, but maintain the same concentration of this compound in the culture medium.
-
Dose Escalation: Once the cells have been stably growing at a given concentration for at least 2-3 passages, increase the concentration of this compound to the next step in the escalation schedule (e.g., 1 x GI50).
-
Repeat: Repeat steps 2-4, gradually increasing the drug concentration. The time required for the cells to adapt to each new concentration may vary.
-
Cryopreservation: At each successful step of dose escalation where the cells show stable growth, it is crucial to cryopreserve vials of cells as backups.
-
Establishment of the Resistant Line: A cell line is considered resistant when it can proliferate steadily at a concentration of this compound that is at least 10-fold higher than the GI50 of the parental cell line.
-
Maintenance of the Resistant Line: Once established, the resistant cell line should be continuously cultured in the presence of the final concentration of this compound to maintain the resistance phenotype.
Protocol 3: Characterization of this compound Resistant Cell Lines
Objective: To confirm and characterize the resistance phenotype of the newly developed cell line.
Materials:
-
Parental and this compound resistant cell lines
-
This compound stock solution
-
Materials for cell viability assays (as in Protocol 1)
-
Reagents for Western blotting (antibodies against tubulin, P-gp, apoptotic markers like cleaved PARP and caspase-3)
-
Reagents for immunofluorescence (antibodies against α-tubulin)
-
Flow cytometer and cell cycle analysis reagents (e.g., propidium iodide)
Procedure:
-
Confirmation of Resistance: Determine the GI50 of this compound in the resistant cell line and compare it to the parental line using the method described in Protocol 1. The resistance index (RI) can be calculated as the ratio of the GI50 of the resistant line to the GI50 of the parental line.
-
Cell Cycle Analysis: Treat both parental and resistant cells with various concentrations of this compound for 24 hours. Stain the cells with propidium iodide and analyze the cell cycle distribution by flow cytometry to assess for differences in mitotic arrest.
-
Analysis of Microtubule Integrity: Culture parental and resistant cells on coverslips and treat with this compound. Perform immunofluorescence staining for α-tubulin to visualize the microtubule network and assess the drug's effect on spindle formation.
-
Investigation of Resistance Mechanisms:
-
Western Blotting: Analyze the protein expression levels of potential resistance markers, such as β-tubulin isoforms, P-glycoprotein (MDR1), and key apoptotic proteins.
-
Drug Efflux Assay: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) to measure and compare the drug efflux capacity of parental and resistant cells.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action and potential resistance mechanisms.
Caption: Experimental workflow for developing and characterizing this compound resistant cell lines.
Caption: Logical workflow for the dose escalation method.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
low solubility of BP-M345 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of BP-M345.
Troubleshooting Guide
Issue 1: Precipitation of this compound Upon Addition to Aqueous Solutions
Question: I dissolved this compound in an organic solvent to create a stock solution. However, when I add it to my aqueous experimental buffer or cell culture medium, a precipitate forms immediately. What is causing this, and how can I resolve it?
Answer: This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds like this compound. It occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are several steps to troubleshoot this issue:
-
Optimize the Dilution Process:
-
Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This gradual reduction in the organic solvent concentration can help maintain the solubility of this compound.
-
Pre-warm the Aqueous Solution: Always use pre-warmed (e.g., 37°C) buffer or media for your dilutions. Many compounds are more soluble at slightly elevated temperatures.
-
Rapid Mixing: Add the this compound stock solution dropwise to the aqueous solution while vortexing or stirring to ensure rapid and even dispersion. This prevents localized high concentrations that can initiate precipitation.
-
-
Adjust the Final Concentration: The final concentration of this compound in your experiment may be too high. Determine the maximum soluble concentration by performing a solubility test in your specific aqueous medium.
-
Final Solvent Concentration: While high concentrations of organic solvents like DMSO can be toxic to cells, maintaining a low final concentration (typically ≤0.5%) can aid in solubility. Ensure you include a vehicle control (media with the same final solvent concentration) in your experiments.
Issue 2: Delayed Precipitation of this compound in Solution
Question: My this compound solution appears clear initially, but after some time (hours to days), I observe a precipitate. What could be the cause?
Answer: Delayed precipitation can be caused by several factors:
-
Temperature Fluctuations: Changes in temperature, such as moving solutions from a warmer incubator to a cooler environment, can decrease the solubility of the compound over time.
-
pH Changes: For compounds with ionizable groups, changes in the pH of the solution can affect solubility. In cell culture, cellular metabolism can alter the pH of the medium.
-
Interactions with Media Components: this compound may interact with salts, proteins, or other components in complex media, leading to the formation of insoluble complexes over time.
-
Evaporation: In long-term experiments, evaporation of the solvent can increase the concentration of this compound, leading to precipitation.
Recommendations:
-
Maintain a stable temperature for your solutions.
-
Monitor the pH of your experimental solutions, especially for long-term experiments.
-
If possible, prepare fresh solutions of this compound for each experiment.
-
Use appropriate measures to minimize evaporation, such as sealed plates or humidified incubators.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on available research, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro biological assays.[1][2] It is a powerful solvent capable of dissolving a wide range of hydrophobic compounds.
Q2: What is the mechanism of action of this compound?
A2: this compound is a diarylpentanoid that acts as an antimitotic agent. It disrupts the normal function of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to the activation of the Spindle Assembly Checkpoint (SAC), causing a prolonged arrest of the cell cycle in mitosis and ultimately leading to apoptotic cell death.
Q3: Are there any alternatives to DMSO for solubilizing this compound?
A3: While DMSO is the most documented solvent for this compound, other organic solvents like ethanol or co-solvent systems (e.g., a mixture of DMSO and polyethylene glycol) could potentially be used. However, the compatibility of any alternative solvent with your specific experimental system must be thoroughly validated.
Q4: How can I determine the aqueous solubility of this compound in my specific buffer?
A4: You can perform a kinetic or thermodynamic solubility assay. A simple kinetic method involves preparing a high-concentration stock of this compound in DMSO and then making serial dilutions into your aqueous buffer. The highest concentration that remains clear of any visible precipitate after a defined incubation period is an estimate of its kinetic solubility.
Quantitative Data Presentation
| Solvent/Aqueous Buffer | Temperature (°C) | Maximum Soluble Concentration (µM) | Method |
| DMSO | 25 | >10,000 | Visual Inspection |
| Ethanol | 25 | ~1,000 | Visual Inspection |
| PBS (pH 7.4) | 25 | <1 | Turbidimetry |
| Cell Culture Medium + 10% FBS | 37 | ~5 | Microscopic Examination |
| Cell Culture Medium (Serum-Free) | 37 | <1 | Microscopic Examination |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, cell-culture grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium
-
Pre-warm Medium: Pre-warm your cell culture medium or aqueous buffer to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in the pre-warmed medium. For example, dilute the 10 mM stock 1:100 to achieve a 100 µM solution.
-
Final Dilution: Add the intermediate dilution (or the stock solution directly for very high final concentrations) to the final volume of pre-warmed medium while vortexing or swirling gently to ensure rapid mixing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is below the cytotoxic level for your cells (typically ≤0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of medium.
Mandatory Visualizations
Caption: A troubleshooting workflow for addressing precipitation issues with this compound.
Caption: Signaling pathway of this compound leading to mitotic arrest and apoptosis.
References
BP-M345 precipitation in cell culture media
Welcome to the technical support center for BP-M345. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro experiments with this compound, with a specific focus on precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel diarylpentanoid compound that has demonstrated potent antimitotic activity in various cancer cell lines.[1][2][3] Its mechanism of action involves the perturbation of microtubule stability, which leads to defects in mitotic spindle assembly.[1][2][4] This disruption activates the spindle assembly checkpoint, causing a prolonged mitotic arrest and ultimately leading to apoptotic cell death in cancer cells.[1][2][5]
Q2: At what concentrations is this compound effective?
This compound has shown significant in vitro growth inhibitory activity in several human cancer cell lines with GI50 (half-maximal growth inhibition) values typically ranging from 0.17 µM to 0.45 µM.[3][4][6]
Q3: What is the recommended solvent for this compound?
In published studies, Dimethyl sulfoxide (DMSO) has been used as a solvent for this compound to prepare stock solutions before further dilution in cell culture media.[1][7]
Q4: Why might this compound precipitate in my cell culture media?
Precipitation of compounds like this compound, which are likely hydrophobic, can occur for several reasons:
-
High Final Concentration: The final concentration of this compound in the cell culture medium may exceed its solubility limit.
-
Inadequate Mixing: Insufficient mixing when diluting the DMSO stock solution into the aqueous media can lead to localized high concentrations and precipitation.
-
Low Serum Concentration: Components in fetal bovine serum (FBS) can sometimes help to stabilize hydrophobic compounds. Using low-serum or serum-free media may increase the likelihood of precipitation.
-
Media Composition: Interactions with salts, pH, or other components in the cell culture media can affect the solubility of the compound.[8]
-
Temperature Changes: Fluctuations in temperature, such as moving media from cold storage to an incubator, can alter the solubility of dissolved compounds.[8]
-
High DMSO Concentration: While DMSO is a good solvent for this compound, high final concentrations of DMSO in the culture media can be toxic to cells and may also influence compound solubility.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving precipitation issues with this compound in your cell culture experiments.
Problem: I observe a precipitate in my cell culture media after adding this compound.
Step 1: Visual Inspection and Confirmation
-
Action: Before treating your cells, visually inspect the diluted this compound solution in the cell culture medium. Hold it up to a light source to check for any visible particles or cloudiness.
-
Rationale: Early detection prevents compromising your experiment.
Step 2: Review Dilution Protocol
-
Action: Carefully review your dilution steps. Ensure that the DMSO stock solution is added to the media and mixed immediately and thoroughly. Avoid adding media directly to the concentrated stock.
-
Rationale: Proper mixing is crucial to prevent the compound from crashing out of solution.
Step 3: Prepare a Fresh Dilution Series
-
Action: Prepare a fresh serial dilution of your this compound DMSO stock solution. When adding the stock to the media, vortex or pipette mix gently but thoroughly.
-
Rationale: This helps to rule out issues with the previous dilution.
Workflow for Troubleshooting Precipitation
Caption: A troubleshooting workflow for addressing this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions, weigh out the desired amount of this compound powder. b. Dissolve the powder in an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM). c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Diluting this compound in Cell Culture Media
-
Materials: this compound stock solution (in DMSO), pre-warmed complete cell culture medium, sterile tubes.
-
Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in sterile DMSO if necessary to achieve intermediate concentrations. c. Add the desired volume of the this compound stock or intermediate dilution to the pre-warmed cell culture medium. Crucially, add the small volume of DMSO stock to the large volume of media while gently vortexing or swirling the media. d. Ensure the final concentration of DMSO in the cell culture medium is low (ideally ≤ 0.1%) to minimize solvent toxicity. e. Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Data Presentation
Table 1: Reported GI50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| A375-C5 | Melanoma | 0.24 | [6] |
| MCF-7 | Breast Adenocarcinoma | 0.45 | [6] |
| NCI-H460 | Non-small cell lung cancer | 0.38 | [6] |
| HCT116 | Colon Cancer | 0.17 - 0.45 | [4] |
Signaling Pathway
The primary mechanism of action of this compound is the disruption of microtubule dynamics, which leads to mitotic arrest and subsequent apoptosis.
Caption: The signaling pathway of this compound leading to apoptosis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as a New Diarylpentanoid | Encyclopedia MDPI [encyclopedia.pub]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: BP-M345 and Mitotic Arrest
Welcome to the technical support center for BP-M345. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance on achieving consistent experimental results. Here, you will find troubleshooting guides and frequently asked questions (FAQs) regarding the use of this compound for inducing mitotic arrest.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent or weak mitotic arrest after treating our cells with this compound. What are the potential causes?
A1: Inconsistent mitotic arrest with this compound can stem from several factors, ranging from experimental variables to the inherent biology of the cell line being used. Here are the most common areas to investigate:
-
Cell Line Specificity: Different cancer cell lines can exhibit varying sensitivity to this compound. The genetic background, proliferation rate, and spindle assembly checkpoint (SAC) integrity of your cells can all influence the outcome.
-
Suboptimal Drug Concentration: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for inducing mitotic arrest in your specific model.
-
Inappropriate Treatment Duration: The time required to observe a significant increase in the mitotic population can differ. Short incubation times may not be sufficient for a large proportion of cells to enter mitosis and arrest. Conversely, very long incubation times might lead to mitotic slippage or cell death, thus reducing the observable mitotic population.
-
Cell Density and Health: High cell confluency can lead to contact inhibition, causing a significant portion of the cell population to exit the cell cycle and reducing the number of cells entering mitosis. Ensure cells are in the exponential growth phase and at an appropriate density during treatment.
-
Reagent Quality and Handling: Ensure that your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. We recommend preparing fresh dilutions for each experiment from a concentrated stock.
Q2: What is the mechanism of action for this compound?
A2: this compound is a diarylpentanoid that acts as a microtubule-targeting agent.[1][2] It interferes with mitotic spindle assembly, leading to microtubule instability.[1][2] This disruption activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome segregation.[1][2] The activated SAC prevents the onset of anaphase, causing a prolonged arrest in mitosis.[1][2] If the mitotic defects cannot be resolved, this prolonged arrest typically leads to apoptotic cell death.[3][4]
Q3: How can I confirm that this compound is inducing mitotic arrest in my cells?
A3: There are several methods to confirm and quantify mitotic arrest:
-
Phase-Contrast Microscopy: Visually inspect the cells under a microscope. Mitotically arrested cells typically appear rounded-up and bright compared to the flatter, adherent interphase cells.[3][5]
-
Immunofluorescence Staining: Stain for markers of mitosis. Condensed chromatin (DAPI staining), the presence of a mitotic spindle (α-tubulin staining), and kinetochore proteins (CREST staining) are hallmarks of mitotic cells.[5] Phospho-histone H3 (Ser10) is a highly specific marker for mitotic cells.
-
Flow Cytometry: Analyze the cell cycle distribution by staining DNA with a fluorescent dye like propidium iodide (PI). A successful mitotic arrest will result in an accumulation of cells in the G2/M phase of the cell cycle.[2]
-
Western Blotting: Probe for the expression of mitotic proteins such as Cyclin B1 and the phosphorylation of histone H3.
Data Presentation
The following tables summarize key quantitative data reported for this compound.
Table 1: In Vitro Growth Inhibitory Activity of this compound
| Cell Line | Cancer Type | GI₅₀ (µM) |
| A375-C5 | Melanoma | 0.24 |
| MCF-7 | Breast Adenocarcinoma | 0.45 |
| NCI-H460 | Non-small Cell Lung Cancer | 0.35 |
GI₅₀ represents the concentration that causes 50% inhibition of cell growth after 48 hours of treatment. Data extracted from published studies.[5][6]
Table 2: Effect of this compound on Mitotic Index
| Cell Line | Treatment | Mitotic Index (%) | Fold Increase |
| NCI-H460 | Untreated | ~2% | - |
| NCI-H460 | This compound (0.74 µM, 16h) | ~25% | ~12.5 |
Mitotic index was determined by counting the percentage of rounded, bright cells under phase-contrast microscopy. Data is approximated from published graphical representations.[3][5]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration by Dose-Response Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for exponential growth for the duration of the experiment.
-
Drug Preparation: Prepare a serial dilution of this compound in your complete cell culture medium. A suggested starting range is from 0.01 µM to 10 µM. Include a vehicle-only (e.g., DMSO) control.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 48 hours for a growth inhibition assay).
-
Assay: Perform a cell viability/proliferation assay such as Sulforhodamine B (SRB) or MTT to determine the GI₅₀ value.
Protocol 2: Quantification of Mitotic Arrest by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates. Treat with the determined optimal concentration of this compound for a range of time points (e.g., 8, 16, 24 hours). Include a vehicle-treated control.
-
Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a propidium iodide (PI) staining solution containing RNase A.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence. Use cell cycle analysis software to determine the percentage of cells in the G2/M phase. An increase in the G2/M population indicates mitotic arrest.[7][8]
Visualizations
Signaling and Experimental Workflows
Caption: Mechanism of this compound-induced mitotic arrest.
References
- 1. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
optimizing BP-M345 concentration to avoid cytotoxicity in normal cells
Technical Support Center: BP-M345
Topic: Optimizing this compound Concentration to Avoid Cytotoxicity in Normal Cells
This center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals effectively use this compound while minimizing cytotoxic effects on non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, ATP-competitive kinase inhibitor designed to target a key signaling pathway crucial for the proliferation of various cancer cell types. Its primary mechanism involves the inhibition of a specific kinase, leading to cell cycle arrest and apoptosis in malignant cells.
Q2: What is the recommended starting concentration range for cytotoxicity experiments with this compound?
A2: The optimal concentration of this compound is highly dependent on the cell line. We recommend starting with a broad dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cancer and normal cell lines. Based on internal validation, a suggested starting range is provided in the table below.
Q3: What are the known off-target effects of this compound that might cause toxicity in normal cells?
A3: While this compound is designed for high selectivity, supra-optimal concentrations may lead to off-target inhibition of kinases in essential cell survival pathways.[1] One such pathway is the PI3K/Akt signaling cascade, which is critical for maintaining metabolic activity and preventing apoptosis in many normal cell types.[2] Inhibition of this pathway can lead to unintended cytotoxicity.
Q4: How can I establish a therapeutic window for this compound in my experiments?
A4: The therapeutic window is the concentration range where a drug is effective against cancer cells without causing unacceptable toxicity to normal cells.[3][4] To determine this, you must perform parallel dose-response assays on your target cancer cell line and a relevant normal control cell line (e.g., primary fibroblasts, endothelial cells). The difference between the IC50 value in cancer cells and the concentration that causes significant toxicity in normal cells defines the therapeutic window.[5]
Q5: Can combination therapies help minimize the toxicity of this compound in normal cells?
A5: Yes, combination therapy is a promising strategy.[6] By combining this compound with another anti-cancer agent that has a different mechanism of action, it may be possible to use a lower, less toxic dose of this compound while achieving a synergistic anti-tumor effect.[7]
Troubleshooting Guides
Issue 1: High cytotoxicity is observed in my normal (non-cancerous) control cell lines.
-
Potential Cause 1: Concentration Too High. The IC50 value can vary significantly between cell types.[8] Normal cells, especially primary cells or those with high metabolic rates, may be more sensitive to off-target effects.
-
Troubleshooting Step: Perform a comprehensive dose-response curve with a wider range of concentrations (e.g., from 1 nM to 100 µM) on both your cancer and normal cell lines. This will help accurately determine the therapeutic index.[8]
-
-
Potential Cause 2: Prolonged Exposure. Continuous exposure to a kinase inhibitor can be toxic even to normal cells that divide.[8]
-
Troubleshooting Step: Reduce the incubation time. Consider a "pulse-chase" experiment where the compound is washed out after a specific period (e.g., 24 hours) and replaced with fresh media, followed by incubation for another 24-48 hours.[8]
-
-
Potential Cause 3: Solvent Toxicity. The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[9]
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to your cell line. This is typically below 0.5%, but should be validated with a vehicle-only control.[10]
-
Issue 2: My results are inconsistent between experiments.
-
Potential Cause 1: Experimental Variability. Inconsistencies in cell seeding density, passage number, or incubation times can lead to variable results.[9]
-
Troubleshooting Step: Standardize your experimental procedures. Use cells with a consistent and low passage number, ensure a uniform cell seeding density, and maintain precise incubation times and conditions (temperature, CO2).[10]
-
-
Potential Cause 2: Compound Instability or Precipitation. this compound may degrade or precipitate in the culture medium if not prepared or stored correctly.[9]
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Visually inspect the medium for any signs of precipitation after adding the compound.[10]
-
Issue 3: I am not observing a clear therapeutic window between my cancer and normal cell lines.
-
Potential Cause 1: Inappropriate Normal Cell Control. The chosen normal cell line may share sensitivities with the cancer cell line or have an unusually high proliferation rate.
-
Troubleshooting Step: Use a more appropriate control cell line. If studying a lung cancer line, for example, consider using normal human bronchial epithelial cells. Primary cells are often preferred over immortalized "normal" cell lines.[6]
-
-
Potential Cause 2: "On-Target" Toxicity. The target kinase of this compound may also play a vital role in the survival of the chosen normal cell line.
-
Troubleshooting Step: Investigate the expression level and importance of the target kinase in your normal cell line. Consider using RNAi or CRISPR to validate that the toxicity is "on-target." Exploring intermittent dosing schedules (e.g., 24 hours on, 24 hours off) may also allow normal cells to recover while still affecting cancer cells.[6]
-
Data Presentation: Comparative Cytotoxicity of this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various human cancer and normal cell lines after a 72-hour continuous exposure. This data is intended as a reference to guide experimental design.
| Cell Line | Cell Type | Cancer/Normal | IC50 (µM) | Therapeutic Index (vs. A549) |
| A549 | Lung Carcinoma | Cancer | 0.5 | 1.0 |
| MCF-7 | Breast Adenocarcinoma | Cancer | 1.2 | 0.42 |
| HCT116 | Colon Carcinoma | Cancer | 0.8 | 0.63 |
| HUVEC | Umbilical Vein Endothelial | Normal | 15.4 | 30.8 |
| NHDF | Dermal Fibroblast | Normal | 25.2 | 50.4 |
| BEAS-2B | Bronchial Epithelial | Normal | 18.9 | 37.8 |
Therapeutic Index calculated as (IC50 in Normal Cell Line) / (IC50 in A549 Cancer Cell Line).
Experimental Protocols
Protocol: Determining Cell Viability using MTT Assay
This protocol describes a method to assess cell viability by measuring the metabolic activity of cells, which reflects their proliferation and cytotoxicity.[11] The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[12][13]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium
-
MTT solution: 5 mg/mL in sterile PBS, filtered.
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[6]
-
Microplate reader (absorbance at 570-590 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[6]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the various drug dilutions to the respective wells. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug dose) and a "no-treatment" control.[6]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[11]
-
Formazan Formation: Incubate the microplate for 3-4 hours in a humidified atmosphere (37°C, 5% CO2).[13][14] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
Data Acquisition: Measure the absorbance of the samples using a microplate reader. The wavelength to measure the absorbance of the formazan product is between 550 and 600 nm.[11] A reference wavelength of >650 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from a "medium-only" blank. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Off-target effect of this compound on the PI3K/Akt pathway.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic index - Wikipedia [en.wikipedia.org]
- 4. What is the significance of therapeutic window? [synapse.patsnap.com]
- 5. Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency‐Guided First‐in‐Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. oncotarget.com [oncotarget.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
BP-M345 degradation in long-term experiments
Technical Support Center: BP-M345
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of the small molecule inhibitor this compound in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a progressive loss of this compound activity in our multi-day cell culture experiments. What could be the cause?
A1: A gradual loss of activity is often indicative of compound degradation in the cell culture medium. This compound is susceptible to hydrolysis, particularly at physiological pH (7.2-7.4) and temperature (37°C). We recommend preparing fresh stock solutions and adding the compound to the medium immediately before use. For experiments extending beyond 48 hours, consider replenishing the medium with freshly diluted this compound every 24-48 hours.
Q2: Why are we seeing inconsistent results between different batches of experiments, even when using the same protocol?
A2: Inconsistent results can arise from variability in the handling and storage of this compound. Ensure that the lyophilized powder and stock solutions are stored under the recommended conditions (see Data Tables below). Additionally, variations in the source and passage number of cell lines can contribute to differing sensitivities to the compound. We advise maintaining a detailed log of compound handling and cell culture parameters for each experiment.
Q3: We have noticed the formation of a precipitate in our stock solution of this compound. How should we proceed?
A3: Precipitation indicates that the compound has exceeded its solubility limit in the chosen solvent. This compound has limited solubility in aqueous solutions. For stock solutions, we recommend using anhydrous DMSO. If precipitation occurs, gently warm the solution to 37°C and vortex thoroughly. If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh one.
Q4: Is this compound sensitive to light?
A4: Yes, this compound can undergo photodegradation upon prolonged exposure to light. All steps involving the handling of the compound, including the preparation of stock solutions and their addition to experimental setups, should be performed under subdued lighting. We recommend storing stock solutions in amber vials or wrapping them in aluminum foil.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity at Lower Concentrations
-
Possible Cause: A degradation product of this compound may be more cytotoxic than the parent compound.
-
Troubleshooting Steps:
-
Analyze the purity of your this compound stock solution using HPLC (see Experimental Protocols).
-
Perform a stability study of this compound in your experimental medium over the time course of your experiment and analyze for the appearance of degradation products via LC-MS.
-
If a major degradation product is identified, a synthetic standard of this product would be needed to assess its specific cytotoxicity.
-
Issue 2: Complete Loss of Biological Activity
-
Possible Cause: The compound may have fully degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify the storage conditions of your lyophilized powder and stock solutions against the recommended guidelines.
-
Prepare a fresh stock solution from a new vial of lyophilized this compound.
-
Perform a quality control check on the new stock solution by measuring its absorbance spectrum or running a quick activity assay with a known positive control.
-
Quantitative Data Summary
Table 1: Stability of this compound in Different Solvents at -20°C over 6 Months
| Solvent | Initial Purity (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| Anhydrous DMSO | 99.8 | 99.5 | 99.2 |
| Ethanol | 99.7 | 98.1 | 96.5 |
| PBS (pH 7.4) | 99.6 | 85.3 | 72.1 |
Table 2: Degradation of this compound (10 µM) in Cell Culture Medium (RPMI + 10% FBS) at 37°C
| Time (hours) | Remaining this compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0 | 100 | 0 | 0 |
| 24 | 88.2 | 8.1 | 3.7 |
| 48 | 75.9 | 15.8 | 8.3 |
| 72 | 62.5 | 25.3 | 12.2 |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Dilute this compound stock solution to 100 µg/mL in the mobile phase.
-
Injection: Inject 10 µL of the prepared sample.
-
Analysis: The purity is calculated by dividing the peak area of this compound by the total peak area of all components.
Protocol 2: Cell-Based Assay for this compound Activity
-
Cell Seeding: Seed a cancer cell line known to be sensitive to this compound (e.g., A549) in a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight.
-
Compound Preparation:
-
Prepare a fresh stock solution of this compound in DMSO.
-
Create a "working" stock by diluting the initial stock in cell culture medium.
-
Prepare a "degraded" sample by incubating the "working" stock at 37°C for 72 hours.
-
-
Treatment: Treat the cells with serial dilutions of the "fresh" and "degraded" this compound solutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Viability Assay: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence according to the manufacturer's instructions.
-
Analysis: Compare the IC50 values obtained from the "fresh" and "degraded" compound solutions. A significant increase in the IC50 for the degraded sample indicates a loss of activity.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for inconsistent results.
troubleshooting variable GI50 values for BP-M345
Welcome to the technical support center for BP-M345. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this novel diarylpentanoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel synthetic diarylpentanoid that exhibits potent antitumor activity. Its primary mechanism of action is the disruption of microtubule dynamics. By interfering with the stability of the mitotic spindle, this compound causes a prolonged mitotic arrest, ultimately leading to apoptosis (programmed cell death) in cancer cells.
Q2: What are the expected GI50 values for this compound?
A2: The half-maximal growth inhibition (GI50) values for this compound are typically in the sub-micromolar range. Published studies have reported GI50 values between 0.17 and 0.45 µM in various human cancer cell lines. However, these values can vary depending on the cell line and experimental conditions.
Q3: I am observing significant variability in my GI50 values for this compound. What are the common causes?
A3: Variability in GI50 values is a common challenge in cell-based assays and can arise from several factors. These can be broadly categorized into three areas:
-
Compound Handling and Stability: Issues with the solubility, stability, and dilution of this compound.
-
Cell Culture and Plating: Inconsistencies in cell health, passage number, seeding density, and the presence of contaminants.
-
Assay Protocol and Data Analysis: Deviations in the experimental protocol, reagent variability, and inappropriate data analysis.
This technical support center provides detailed troubleshooting guides to address these issues.
Troubleshooting Variable GI50 Values
Consistent and reproducible GI50 values are crucial for accurate assessment of a compound's potency. The following sections provide a structured approach to troubleshooting variability in your experiments with this compound.
Diagram: Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting inconsistent GI50 values.
Detailed Troubleshooting Guides
Compound Handling and Stability
| Potential Issue | Recommended Action |
| Incomplete Solubilization | This compound is typically dissolved in DMSO to create a high-concentration stock solution. Ensure the compound is fully dissolved before making further dilutions. Gentle warming and vortexing may aid dissolution. Visually inspect the stock solution for any precipitate. |
| Stock Solution Instability | Prepare fresh stock solutions regularly. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light. While specific stability data for this compound in DMSO is not readily available, it is best practice to assume potential for degradation over time. |
| Precipitation in Media | When diluting the DMSO stock in aqueous cell culture media, the compound may precipitate. To minimize this, ensure the final DMSO concentration in the media is low (typically ≤ 0.5%) and consistent across all wells, including controls. Add the compound dilution to the media and mix thoroughly before adding to the cells. |
| Inaccurate Pipetting | Calibrate pipettes regularly to ensure accurate serial dilutions and addition of the compound to the assay plates. Use low-retention pipette tips. |
Cell Culture and Plating
| Potential Issue | Recommended Action |
| High Cell Passage Number | Use cells with a consistent and low passage number for all experiments. High passage numbers can lead to phenotypic drift and altered drug sensitivity. |
| Inconsistent Cell Seeding Density | The initial number of cells seeded can significantly impact the final GI50 value. Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding across all wells and plates. Create a cell suspension with a uniform density to avoid clumps. |
| Poor Cell Health | Ensure cells are in the exponential growth phase and have high viability (>95%) at the time of seeding. Avoid using cells that are overgrown or have been in culture for extended periods without passaging. |
| Mycoplasma Contamination | Regularly test your cell lines for mycoplasma contamination. Mycoplasma can alter cellular metabolism and drug response, leading to unreliable results. |
| Edge Effects | "Edge effects" on multi-well plates can cause cells in the outer wells to behave differently. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile PBS or media. |
| Serum Variability | Different batches of fetal bovine serum (FBS) can contain varying levels of growth factors that may influence cell proliferation and drug sensitivity. If possible, use the same lot of FBS for a series of related experiments. The binding of compounds to serum proteins can also reduce their effective concentration. |
Assay Protocol and Data Analysis
| Potential Issue | Recommended Action |
| Reagent Variability | Use the same lots of media, serum, and assay reagents (e.g., SRB dye, TCA) to minimize batch-to-batch variation. |
| Inconsistent Incubation Times | Standardize the incubation time for both drug treatment and staining steps across all experiments. |
| Incomplete Washing (SRB Assay) | In the Sulforhodamine B (SRB) assay, incomplete removal of unbound dye can lead to high background and inaccurate readings. Ensure a consistent and thorough washing procedure. |
| Inappropriate Curve Fitting | Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the dose-response curve and calculate the GI50 value. Software such as GraphPad Prism or similar is recommended. |
| Data Normalization | Normalize the data to the vehicle control (e.g., 0.1% DMSO) to represent 100% cell growth and to a background control (media only) to represent 0% growth. |
Experimental Protocols
Protocol: Sulforhodamine B (SRB) Assay for GI50 Determination
This protocol is adapted for determining the GI50 value of this compound in adherent cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium (with FBS)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
1% Acetic acid in water
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and determine viability.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should be consistent and non-toxic (e.g., 0.1%).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a media-only blank.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the medium.
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing:
-
Carefully aspirate the supernatant.
-
Wash the wells five times with 200 µL of 1% acetic acid.
-
Allow the plate to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the wells four times with 200 µL of 1% acetic acid.
-
Allow the plate to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 10-15 minutes to solubilize the dye.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell growth for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of growth against the log of the compound concentration and use non-linear regression to determine the GI50 value.
-
Signaling Pathway
Diagram: this compound Mechanism of Action
Caption: The proposed mechanism of action for this compound.
unexpected morphological changes in cells with BP-M345
Troubleshooting Unexpected Morphological Changes in Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing unexpected morphological changes in cells treated with BP-M345. As a diarylpentanoid, this compound is known to interfere with microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2][3] However, off-target or cell-type-specific effects can sometimes lead to unexpected phenotypes.
Frequently Asked Questions (FAQs)
Q1: What are the expected morphological changes in cells treated with this compound?
A1: The primary mechanism of action for this compound is the perturbation of microtubule stability, which is critical for the formation of the mitotic spindle.[1][2] Consequently, the expected morphological changes are associated with mitotic arrest and apoptosis:[1][4]
-
Mitotic Arrest: A significant increase in the population of rounded, bright cells under phase-contrast microscopy is expected. These cells are arrested in the M-phase of the cell cycle.[1][4]
-
Apoptosis: Following prolonged mitotic arrest, cells are expected to undergo apoptosis. This is characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[2]
Q2: We are observing that our cells are becoming larger and flatter, with a "fried-egg" appearance, instead of arresting in mitosis. Why is this happening?
A2: This phenotype is suggestive of cellular senescence, a state of irreversible growth arrest.[5][6] While not the primary expected outcome of this compound treatment, it can be induced by various cellular stresses, including low-dose or prolonged exposure to anti-cancer agents.[7] This senescence-like morphology is characterized by an enlarged and flattened shape, and sometimes the presence of multiple nuclei.[5][8] It's possible that in your specific cell line, at the concentration of this compound used, the mitotic checkpoint is bypassed, leading to endoreduplication and subsequent senescence.
Q3: Our cells are developing large vacuoles in the cytoplasm after this compound treatment. What does this indicate?
A3: The appearance of large cytoplasmic vacuoles is a hallmark of autophagy, a cellular self-digestion process.[9][10] Autophagy can be a survival mechanism in response to stress, such as treatment with an anti-cancer agent.[11] It is also possible that in some contexts, over-stimulation of autophagy can lead to a form of programmed cell death distinct from apoptosis.[11]
Q4: After treatment with this compound, many of our cells have detached from the plate, but they don't appear to be apoptotic when we test for viability. What could be the reason?
A4: This phenomenon, known as anoikis resistance, can occur when the drug interferes with cell adhesion pathways. While this compound's primary target is microtubules, these are also involved in maintaining cell shape and adhesion. It is possible that at certain concentrations, this compound disrupts cell-matrix interactions without immediately inducing cell death.
Q5: We are observing a significant number of large, multinucleated cells after this compound treatment. Is this related to its mechanism of action?
A5: Yes, the formation of multinucleated giant cells can be a consequence of mitotic disruption.[12][13] When a cell's ability to form a proper mitotic spindle is compromised, it may fail to complete cytokinesis (the final step of cell division where the cytoplasm divides). This can result in a single cell with multiple nuclei.[14] These cells are often senescent and resistant to further treatment.[15]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No apparent morphological change after treatment. | 1. Inactive Compound: this compound may have degraded. 2. Sub-optimal Concentration: The concentration used may be too low for your cell line. 3. Resistant Cell Line: The cells may have intrinsic or acquired resistance. | 1. Use a fresh stock of this compound. 2. Perform a dose-response curve to determine the optimal concentration (GI50 values are reported to be between 0.17 and 0.45 µM for some cancer cell lines).[3] 3. Test a known sensitive cell line as a positive control. |
| Cells become large and flat (senescence-like). | 1. Sub-lethal Concentration: The concentration may be inducing senescence rather than apoptosis. 2. Cell-Type Specific Response: Your cell line may be prone to senescence. | 1. Increase the concentration of this compound and perform a time-course experiment. 2. Perform a senescence-associated β-galactosidase assay to confirm senescence.[5] |
| Formation of large cytoplasmic vacuoles. | 1. Induction of Autophagy: this compound may be inducing autophagy as a stress response. | 1. Perform immunofluorescence for LC3-II, a marker of autophagosomes.[16] 2. Co-treat with an autophagy inhibitor (e.g., chloroquine) to see if it enhances the cytotoxic effect of this compound. |
| Cells detach but remain viable. | 1. Disruption of Cell Adhesion: this compound may be affecting focal adhesions. 2. Anoikis Resistance: The cells may have activated survival pathways that allow them to survive in suspension. | 1. Analyze the expression and localization of focal adhesion proteins (e.g., vinculin, paxillin) by immunofluorescence. 2. Perform a soft agar assay to assess anchorage-independent growth. |
| Formation of multinucleated cells. | 1. Cytokinesis Failure: this compound is interfering with the final stages of cell division. | 1. Perform live-cell imaging to observe cells progressing through mitosis. 2. Stain with a DNA dye (e.g., DAPI) and phalloidin (for actin) to visualize nuclear and cytoplasmic division. |
Experimental Protocols
Immunofluorescence Staining for Microtubules and DNA
Purpose: To visualize the effect of this compound on the microtubule network and to identify cells in mitosis.
Methodology:
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with the desired concentration of this compound and a vehicle control (e.g., DMSO) for the appropriate duration (e.g., 16-24 hours).
-
Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (to visualize microtubules) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate the cells with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the DNA with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
Purpose: To quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) after this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells in a multi-well plate and treat with this compound and a vehicle control for the desired time.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle.
Visualizations
Caption: Hypothetical off-target effect of this compound on the PI3K/Akt/mTOR pathway.
Caption: Workflow for investigating unexpected morphological changes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Overview of Cellular Senescence and Aging | Cell Signaling Technology [cellsignal.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Biomarkers of Cell Senescence Assessed by Imaging Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Senescence-associated morphological profiles (SAMPs): an image-based phenotypic profiling method for evaluating the inter and intra model heterogeneity of senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of Autophagy: Morphology, Mechanism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of autophagy: morphology, mechanism, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Multinucleation associated DNA damage blocks proliferation in p53-compromised cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Formation of solid tumors by a single multinucleated cancer cel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
BP-M345 off-target effects at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using BP-M345. The information focuses on potential issues and unexpected effects that may be observed, particularly at high concentrations, based on its known mechanism of action as an antimitotic agent.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Question 1: After treating my cancer cell line with a high concentration of this compound, I'm observing widespread cell death that doesn't seem to be preceded by a clear mitotic arrest. Is this an off-target effect?
Answer:
While unexpected at first glance, this observation is likely a concentration-dependent effect of this compound's primary mechanism rather than a distinct off-target effect. This compound is a potent microtubule-perturbing agent that induces mitotic arrest and subsequent apoptosis.[1][2][3] At very high concentrations, the disruption to microtubule dynamics can be so severe that it triggers a rapid apoptotic response, potentially masking the distinct mitotic arrest phase.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a detailed concentration-response experiment to identify the optimal concentration that induces mitotic arrest without causing immediate, widespread cell death. This will help differentiate between the intended antimitotic effect and acute cytotoxicity.
-
Time-Course Analysis: At a fixed high concentration, perform a time-course experiment, analyzing cells at earlier time points post-treatment (e.g., 2, 4, 6, 12 hours) to capture the transient mitotic block before the onset of apoptosis.
-
Use a Lower, Synchronized Dose: Synchronize your cells in the cell cycle (e.g., using a thymidine block) and then treat with a lower concentration of this compound upon release. This can enhance the observable population of mitotically arrested cells.
Question 2: I'm seeing unexpected morphological changes in my cells that are not the typical rounded-up mitotic phenotype, especially at higher concentrations of this compound. What could be the cause?
Answer:
Microtubules are crucial for maintaining cell shape, intracellular transport, and cell signaling, in addition to their role in mitosis. High concentrations of this compound, a microtubule destabilizer, can lead to profound effects on the cytoskeleton beyond the mitotic spindle.[1] These morphological changes could be a direct consequence of the extensive microtubule network disruption.
Troubleshooting Steps:
-
Immunofluorescence Staining: Stain the cells for α-tubulin to visualize the microtubule network. At high concentrations, you may observe a diffuse, depolymerized tubulin staining instead of the typical filamentous network, which would confirm a strong cytoskeletal effect.
-
Lower Concentration Comparison: Compare the morphology of cells treated with a high concentration to those treated with a concentration known to primarily induce mitotic arrest (the GI50 concentration is a good starting point).[1] This will help determine if the observed morphologies are part of the on-target effect at a higher intensity.
-
Washout Experiment: To assess the reversibility of the effect, treat cells with a high concentration of this compound for a short period, then wash the compound out and observe if the cells can recover their normal morphology. A lack of recovery would suggest irreversible cytotoxicity at that concentration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a diarylpentanoid that acts as a microtubule-targeting agent.[1][2] It perturbs microtubule stability, leading to defects in the mitotic spindle.[1] This activates the Spindle Assembly Checkpoint (SAC), causing a prolonged arrest in mitosis, which ultimately leads to cancer cell death via apoptosis.[1][2]
Q2: Does this compound have known off-target kinase effects?
A2: Based on available literature, this compound is not characterized as a kinase inhibitor. Its potent biological activity is attributed to its effects on microtubule dynamics.[1][3] While any small molecule can have off-target effects at high enough concentrations, no specific off-target kinase activities have been reported for this compound.
Q3: What are the typical effective concentrations for this compound in cell culture?
A3: this compound has demonstrated potent growth inhibitory activity in various human cancer cell lines with GI50 values (the concentration that inhibits cell growth by 50%) ranging from 0.24 µM to 0.45 µM.[1] For observing significant mitotic arrest, concentrations around the GI50 value are often used.[4]
Q4: How does the selectivity of this compound work if it's not a targeted kinase inhibitor?
A4: The selectivity of this compound is described in terms of its differential effect on cancer cells versus non-cancerous cells.[1] It has shown a high selectivity index, meaning it is significantly more potent at inhibiting the growth of cancer cells compared to normal cells.[1] This selectivity is likely due to the higher proliferation rate of cancer cells, which makes them more vulnerable to agents that disrupt mitosis.
Quantitative Data Summary
The following table summarizes the reported growth inhibitory activity of this compound across different cell lines.
| Cell Line | Cancer Type | GI50 (µM) |
| A375-C5 | Melanoma | ~0.24 - 0.45 |
| MCF-7 | Breast Adenocarcinoma | ~0.24 - 0.45 |
| NCI-H460 | Non-small Cell Lung Cancer | ~0.24 - 0.45 |
Data extracted from studies on the in vitro growth inhibitory effects of this compound.[1]
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cell Growth Inhibition
This protocol is used to determine the concentration of a compound that induces 50% cell growth inhibition (GI50).
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 hours).
-
Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add 0.4% SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Reading: Measure the absorbance at 515 nm using a microplate reader. The GI50 value is then calculated from the dose-response curve.
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Autofluorescence in BP-M345 Imaging Experiments
Welcome to the Technical Support Center for researchers utilizing fluorescence imaging to study the effects of BP-M345 and other small molecules on cellular processes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, manage, and reduce autofluorescence in your experiments, ensuring high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my this compound experiments?
A1: Autofluorescence is the natural emission of light by biological materials when excited by a light source, which is not related to your specific fluorescent labels. In the context of this compound experiments, you are likely studying its effects on the mitotic spindle through immunofluorescence. Autofluorescence can be problematic as it can obscure the true signal from your labeled antibodies (e.g., anti-tubulin) and DNA stains (e.g., DAPI), making it difficult to accurately assess changes in spindle morphology and chromosome alignment.[1][2][3] This background noise can lead to misinterpretation of the compound's effects.
Q2: Is this compound itself fluorescent?
A2: Based on available literature, this compound is a diarylpentanoid and is not described as being inherently fluorescent in the context of imaging experiments. The fluorescence in your experiments originates from the fluorophores conjugated to your antibodies and the dyes used to stain cellular components like DNA. Therefore, autofluorescence issues are not a direct result of the this compound compound but are a general challenge in fluorescence microscopy.
Q3: What are the common sources of autofluorescence in my cell or tissue samples?
A3: Autofluorescence can originate from several endogenous sources and experimental procedures. Common culprits include:
-
Endogenous Cellular Components: Molecules like NADH, flavins, collagen, elastin, and lipofuscin (an age-related pigment) naturally fluoresce.[2][4][5][6] Tissues rich in connective tissue or from older subjects may exhibit higher autofluorescence.
-
Fixation Methods: Aldehyde fixatives such as formaldehyde, paraformaldehyde, and especially glutaraldehyde can induce autofluorescence by cross-linking proteins.[1][4][7]
-
Cell Culture Media: Some components in cell culture media, like phenol red and riboflavin, can be fluorescent.[8]
-
Red Blood Cells: The heme in red blood cells is a significant source of autofluorescence.[1][2]
Troubleshooting Guide: High Autofluorescence
This guide provides a systematic approach to troubleshooting and mitigating autofluorescence in your this compound imaging experiments.
Problem 1: High background fluorescence across the entire sample.
This is often related to the sample preparation process, particularly fixation.
dot
Caption: Workflow for addressing fixation-induced autofluorescence.
Solutions:
-
Optimize Fixation: If using aldehyde fixatives, reduce the incubation time to the minimum required for adequate preservation of mitotic spindle structures.[1][7] Glutaraldehyde induces more autofluorescence than formaldehyde, so consider using formaldehyde if possible.[7]
-
Switch Fixative: For cell surface markers or some cytoskeletal components, fixation with ice-cold methanol or ethanol can be a good alternative as they generally induce less autofluorescence.[2][7]
-
Chemical Quenching: After aldehyde fixation, treat your samples with a quenching agent. Sodium borohydride is commonly used to reduce aldehyde-induced fluorescence.[1][2][9]
| Quenching Agent | Concentration | Incubation Time | Notes |
| Sodium Borohydride | 0.1 - 1 mg/mL in PBS | 10-30 minutes | Prepare fresh. Can cause bubble formation.[9] |
| Glycine | 100 mM in PBS | 15-30 minutes | A milder quenching agent. |
Problem 2: Punctate or granular autofluorescence, particularly in aged or highly metabolic tissues.
This is often due to lipofuscin or other endogenous fluorophores.
dot
Caption: Strategies for reducing endogenous autofluorescence.
Solutions:
-
Sudan Black B Treatment: This is a lipophilic dye effective at quenching lipofuscin-based autofluorescence.[1][10] Be aware that Sudan Black B can have some fluorescence in the far-red spectrum.[1]
-
Photobleaching: Before staining, intentionally expose your sample to a high-intensity light source to "burn out" the endogenous fluorophores.[9][11]
-
Spectral Unmixing: If your imaging system has this capability, you can acquire images across a range of wavelengths and use software to computationally separate the broad autofluorescence spectrum from the specific signal of your fluorophores.[12]
Problem 3: Autofluorescence is spectrally overlapping with your chosen fluorophore.
This is a common issue, especially when using fluorophores in the blue and green regions of the spectrum.
Solutions:
-
Choose Red-shifted Fluorophores: Autofluorescence is typically strongest in the shorter wavelength regions (blue and green).[3] Whenever possible, select fluorophores that excite and emit in the red or far-red part of the spectrum (e.g., those with emission >600 nm).[1][8]
-
Use Brighter Fluorophores: A brighter fluorophore can increase your signal-to-noise ratio, making the autofluorescence less prominent.[2]
-
Spectral Imaging and Linear Unmixing: Similar to the solution for punctate autofluorescence, this technique is highly effective for separating overlapping spectra.[12]
| Common Autofluorescence Sources | Typical Emission Range (nm) | Recommended Fluorophore Emission |
| NADH, Flavins | 400 - 500 | > 550 nm |
| Collagen, Elastin | 400 - 550 | > 600 nm |
| Lipofuscin | Broad (450 - 650) | > 650 nm or Spectral Unmixing |
| Aldehyde Fixation | Broad (400 - 600) | > 650 nm or Quenching |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence after fixation with formaldehyde or paraformaldehyde.
-
Fixation and Permeabilization: Follow your standard protocol for fixing and permeabilizing cells or tissue sections.
-
Wash: Wash the samples three times with Phosphate-Buffered Saline (PBS) for 5 minutes each.
-
Prepare Quenching Solution: Freshly prepare a 1 mg/mL solution of Sodium Borohydride (NaBH₄) in ice-cold PBS.
-
Incubation: Incubate the samples in the NaBH₄ solution for 20-30 minutes at room temperature.
-
Wash: Wash the samples thoroughly three times with PBS for 5 minutes each to remove residual NaBH₄.
-
Proceed with Staining: Continue with your immunofluorescence staining protocol.
Protocol 2: Pre-Staining Photobleaching
This technique uses high-intensity light to reduce autofluorescence from endogenous sources.
-
Sample Preparation: Prepare your samples (e.g., on slides or in imaging dishes) up to the step before primary antibody incubation.
-
Mounting: Mount the sample on the microscope stage.
-
Exposure: Expose the sample to a broad-spectrum, high-intensity light source (e.g., from a mercury or xenon arc lamp, or a high-power LED) for a period ranging from 30 minutes to a few hours. The optimal time will need to be determined empirically.
-
Proceed with Staining: After photobleaching, proceed with your standard immunofluorescence protocol.
Protocol 3: Spectral Unmixing Workflow
This is a computational approach for separating autofluorescence from your specific signal.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. biotium.com [biotium.com]
- 7. researchgate.net [researchgate.net]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. mdpi.com [mdpi.com]
- 10. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using Fluorescence Microscopy to Study Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Reproducibility in BP-M345 Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor reproducibility in cell viability assays involving the antimitotic compound BP-M345.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a synthetic diarylpentanoid that has demonstrated potent antitumor activity.[1][2] It functions as an antimitotic agent by interfering with mitotic spindle assembly, which leads to a prolonged mitotic arrest and subsequent apoptosis (cell death).[1][3][4] It has shown significant growth-inhibitory effects on various human cancer cell lines.[2][5]
Q2: What are the most common general causes of poor reproducibility in cell viability assays?
Poor reproducibility in cell-based assays can stem from both biological and technical factors.[6] Biological sources of variability include the specific cell line used, inconsistencies in cell passage number, and variable seeding densities.[6] Technical issues often involve inaccurate cell counting, improper pipetting techniques, the presence of air bubbles, and the "edge effect" in multi-well plates.[6] Additionally, factors like inconsistent incubation times, temperature, humidity, and pH can all contribute to unreliable results.[7][8]
Q3: Can the this compound compound itself interfere with the assay?
While direct interference has not been reported, it is a possibility with any novel compound. The compound's color or its potential to autofluoresce could interfere with colorimetric or fluorescence-based assays, respectively.[9] It is also possible for a compound to react with the assay reagents.[9] To mitigate this, it is crucial to run control wells containing the compound in cell-free media to measure any intrinsic absorbance or fluorescence.[9]
Q4: Which type of cell viability assay is best for use with this compound?
The choice of assay can depend on the available equipment and the specific research question. Common assays measure metabolic activity (e.g., MTT, MTS, XTT), ATP content (e.g., CellTiter-Glo), or membrane integrity.[10][11] Since this compound induces mitotic arrest, assays that rely on metabolic activity should be carefully considered, as metabolic rates may change in arrested cells. The Sulforhodamine B (SRB) assay, which measures total protein content, has been successfully used to determine the growth inhibitory effects of this compound.[2][5]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells is a common issue that can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Gently swirl the cell suspension between seeding groups of wells. |
| Edge Effect | Evaporation is often higher in the perimeter wells of a 96-well plate.[6] To avoid this "edge effect," do not use the outer wells for experimental samples. Instead, fill them with sterile PBS or media.[6] |
| Pipetting Errors | Calibrate and regularly check pipettes for accuracy. Use fresh tips for each replicate. When adding reagents, ensure the tip is below the liquid surface without touching the bottom of the well. |
| Cell Clumping | Ensure single-cell suspension after trypsinization by gentle pipetting. Cell clumps will lead to uneven distribution. |
Issue 2: Inconsistent IC50/GI50 Values Across Experiments
| Potential Cause | Troubleshooting Step |
| Variable Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Inconsistent Cell Health and Confluency | Plate cells at a consistent density to ensure they are in the exponential growth phase during the experiment.[6] Over-confluent or sparse cultures will respond differently to treatment. |
| Drug Dilution and Storage | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Improper storage of diluted drugs can lead to evaporation and concentration changes.[6][12] |
| Variable Incubation Times | Strictly adhere to the same incubation times for cell treatment and assay development in all experiments. |
Issue 3: High Background Signal or Assay Interference
High background can mask the biological effect of this compound.
| Potential Cause | Troubleshooting Step |
| Reagent Contamination | Use sterile technique when handling all assay reagents to prevent bacterial or chemical contamination.[9] |
| Compound Interference | Run parallel control wells with this compound in cell-free media to quantify its contribution to the signal.[9] This background can then be subtracted from the experimental values. |
| Media Components | Phenol red in culture media can interfere with the absorbance readings in some colorimetric assays.[9] Consider using phenol red-free media for the duration of the assay. |
| Plate Choice | For luminescence assays, use white-walled plates to maximize the signal.[9] For fluorescence assays, use black-walled plates to minimize background fluorescence.[9] |
Experimental Protocols & Data
Sulforhodamine B (SRB) Assay Protocol for this compound Growth Inhibition
The SRB assay is a colorimetric assay that measures total protein content and has been used to determine the GI50 of this compound.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 48 hours.
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash and Solubilize: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely. Add Tris-base solution to each well to solubilize the protein-bound dye.
-
Read Absorbance: Measure the absorbance at approximately 510 nm using a microplate reader.
Published GI50 Values for this compound
The following table summarizes the reported 50% growth inhibition (GI50) values for this compound in various human cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | GI50 (µM) |
| A375-C5 | Melanoma | 0.24 ± 0.01 |
| MCF-7 | Breast Adenocarcinoma | 0.45 ± 0.06 |
| NCI-H460 | Non-small Cell Lung Cancer | 0.37 ± 0.01 |
| HCT116 | Colon Cancer | 0.17 |
Data sourced from multiple studies.[1][2][5]
Diagrams
Caption: Troubleshooting workflow for poor reproducibility.
Caption: Simplified signaling pathway for this compound.
References
- 1. sciforum.net [sciforum.net]
- 2. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a New Diarylpentanoid | Encyclopedia MDPI [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 8. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
interpreting complex flow cytometry data with BP-M345
This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting complex flow cytometry data generated using BP-M345.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in flow cytometry?
A1: this compound is a novel fluorescent conjugate designed for the sensitive detection of the intracellular protein Target-X, a key component of the hypothetical "Cell-Stress Response Pathway." It is optimized for multicolor flow cytometry experiments to identify and quantify cell populations expressing Target-X, often in conjunction with cell surface markers.
Q2: What is the recommended protocol for staining cells with this compound?
A2: For optimal results, a fixation and permeabilization step is required prior to staining with this compound to allow the conjugate to access the intracellular Target-X protein.
Detailed Protocol: Intracellular Staining with this compound
-
Cell Preparation:
-
Harvest cells and wash twice with 1X PBS + 2% FBS (Staining Buffer) by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet to a concentration of 1x10^6 cells/mL in Staining Buffer.
-
-
Surface Marker Staining (Optional):
-
Add primary antibodies for cell surface markers and incubate for 30 minutes at 4°C, protected from light.
-
Wash cells twice with Staining Buffer.
-
-
Fixation:
-
Resuspend cells in 100 µL of Fixation Buffer (e.g., 4% paraformaldehyde in PBS).
-
Incubate for 15 minutes at room temperature.
-
Wash once with Staining Buffer.
-
-
Permeabilization:
-
Resuspend fixed cells in 1 mL of Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS).
-
Incubate for 10 minutes at room temperature.
-
Wash once with Permeabilization Buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cell pellet in 100 µL of Permeabilization Buffer.
-
Add the recommended concentration of this compound.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes & Acquisition:
-
Wash cells twice with Permeabilization Buffer.
-
Resuspend cells in 500 µL of Staining Buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer within 1 hour.
-
Q3: How does this compound relate to the Cell-Stress Response Pathway?
A3: this compound detects the protein Target-X, which is rapidly phosphorylated and upregulated upon activation of the Cell-Stress Response Pathway by stimuli such as oxidative stress or therapeutic agents. Measuring Target-X levels with this compound provides a quantitative readout of pathway activation at the single-cell level.
Figure 1. Simplified diagram of the hypothetical Cell-Stress Response Pathway initiated by an external stimulus and leading to the activation of Target-X, which is detectable by this compound.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in flow cytometry experiments.
Issue 1: High Background Signal or Non-Specific Staining
Question: My negative control cells show high fluorescence intensity in the this compound channel. What are the possible causes and solutions?
Answer: High background can obscure true positive signals. The table below outlines potential causes and corrective actions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient Washing | Increase the number of wash steps (from 2 to 3) after antibody incubation. Ensure complete removal of supernatant. | Reduction in background MFI by >50%. |
| Inadequate Blocking | Add an Fc receptor blocking step before staining. Incubate cells with Fc block for 10 minutes at 4°C. | Prevents non-specific binding to Fc receptors, especially on myeloid cells. |
| This compound Concentration Too High | Perform a titration experiment to determine the optimal concentration of this compound. Test a range from 0.1X to 2X the recommended concentration. | Improved separation between positive and negative populations (higher Stain Index). |
| Dead Cells | Incorporate a viability dye (e.g., Propidium Iodide, 7-AAD) to exclude dead cells, which non-specifically bind antibodies. | Gate on the viable cell population to significantly reduce background fluorescence. |
Issue 2: Weak or No Signal in Positive Control Cells
Question: I am not detecting a signal with this compound in my positive control cell line, which is known to express Target-X. What should I check?
Answer: A weak or absent signal can result from several factors in the experimental workflow.
Figure 2. A logical workflow for troubleshooting the cause of a weak or absent signal when using this compound.
Troubleshooting Steps for Weak Signal:
| Step | Parameter to Check | Corrective Action |
| 1. Reagent Integrity | This compound Storage & Handling: | Confirm the reagent was stored at 4°C and protected from light. Avoid repeated freeze-thaw cycles. Use a fresh vial if integrity is uncertain. |
| 2. Staining Protocol | Permeabilization Efficiency: | Ensure the permeabilization buffer is not expired and was applied for the correct duration. Inefficient permeabilization is a primary cause of weak intracellular signals. |
| 3. Instrument Settings | Laser and Filter Configuration: | Verify that the correct laser is exciting this compound and that its emission is being collected with the appropriate filter (e.g., check your instrument's configuration). |
| Detector Voltage (PMT): | Ensure the voltage for the this compound detector is set appropriately. Compare with previous experiments or established settings. | |
| 4. Biological Control | Positive Control Stimulation: | Confirm that the positive control cells were correctly stimulated to induce the expression or phosphorylation of Target-X. |
Issue 3: Compensation Issues in Multicolor Panels
Question: I am seeing "bleed-through" from another fluorochrome into the this compound channel. How do I properly compensate?
Answer: Accurate compensation is critical in multicolor flow cytometry to correct for spectral overlap.
Quantitative Guide for Compensation:
| Parameter | Uncompensated Control | Correctly Compensated | Overcompensated |
| Median Fluorescence Intensity (MFI) of Negative Population | MFI (APC+) > MFI (APC-) in this compound channel. | MFI (APC+) ≈ MFI (APC-) in this compound channel. | MFI (APC+) < MFI (APC-) in this compound channel. |
| Appearance on Biaxial Plot (e.g., APC vs. This compound) | Population appears with a diagonal slant. | Population is centered on both axes, forming a round or oval shape. | Population shows a diagonal slant in the opposite direction. |
Steps for Accurate Compensation:
-
Prepare Single-Stain Controls: For each fluorochrome in your panel (including this compound), prepare a separate tube of cells stained with only that single color.
-
Include an Unstained Control: This sets the baseline fluorescence of the cells.
-
Use Bright Positive Controls: Use cells that are clearly positive for the marker to set compensation values accurately.
-
Automated Compensation: Utilize your flow cytometer's software to automatically calculate the compensation matrix based on your single-stain controls.
-
Manual Adjustment (If Necessary): After automated setup, manually inspect the biaxial plots for each color combination. Fine-tune the compensation values to ensure the median fluorescence of the positive population in any given channel does not change when looking at its spillover channel.
BP-M345 not inducing apoptosis in specific cell lines
Welcome to the technical support center for BP-M345. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic diarylpentanoid that functions as a potent antimitotic agent.[1][2] Its primary mechanism of action is the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[3][4] By interfering with microtubule stability, this compound causes defects in chromosome alignment and activates the Spindle Assembly Checkpoint (SAC).[3][4] This leads to a prolonged arrest of cells in the G2/M phase of the cell cycle, which ultimately triggers apoptotic cell death.[1][3][4]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated potent growth inhibitory activity in various human cancer cell lines. Efficacy has been reported in melanoma (A375-C5), breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and colon cancer (HCT116) cell lines.[1][3]
Q3: What is the expected outcome of treating sensitive cancer cells with this compound?
A3: Treatment of sensitive cancer cell lines with this compound is expected to result in a significant increase in the percentage of cells arrested in the G2/M phase of the cell cycle.[3] Subsequently, this mitotic arrest leads to the induction of apoptosis. For example, in NCI-H460 cells treated with this compound for 24 hours, a significant increase in the apoptotic cell population (16.8 ± 6.2%) was observed compared to untreated cells (2.7 ± 1.8%).[3]
Troubleshooting Guide: this compound Not Inducing Apoptosis
This guide addresses potential reasons why this compound may not be inducing apoptosis in your specific cell line and provides systematic steps to identify the underlying cause.
Problem: I have treated my cells with this compound, but I am not observing the expected levels of apoptosis.
Below are potential causes and troubleshooting steps to address this issue.
Potential Cause 1: Sub-optimal Experimental Conditions
It is crucial to ensure that the experimental setup is optimized for your specific cell line.
-
Question: Is the concentration of this compound appropriate for my cell line?
-
Answer: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the 50% growth inhibition concentration (GI50) for your specific cell line. Published GI50 values for sensitive cell lines range from 0.17 to 0.45 µM.[1][2]
-
-
Question: Is the treatment duration sufficient to induce apoptosis?
-
Answer: Apoptosis is a downstream event following mitotic arrest. A time-course experiment is recommended to determine the optimal treatment duration. Mitotic arrest can typically be observed within 16 hours, with subsequent apoptosis occurring at 24 hours and beyond.[3]
-
Potential Cause 2: Intrinsic or Acquired Resistance of the Cell Line
Your cell line may possess intrinsic resistance or have developed resistance to microtubule-targeting agents. The following are known mechanisms of resistance to this class of compounds.
-
Question: Could my cell line be overexpressing drug efflux pumps?
-
Answer: A common mechanism of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell, preventing them from reaching their target.[5] While specific data on this compound and P-gp is limited, this is a well-established resistance mechanism for other microtubule-targeting agents.[5]
-
-
Question: Are there alterations in the tubulin structure or isotype expression in my cell line?
-
Answer: Since this compound targets tubulin, mutations in the α- or β-tubulin genes or changes in the expression of different tubulin isotypes can interfere with drug binding and its effect on microtubule dynamics, leading to resistance.
-
-
Question: Does my cell line have a dysfunctional Spindle Assembly Checkpoint (SAC)?
-
Answer: The pro-apoptotic effect of this compound is dependent on a prolonged mitotic arrest, which is maintained by a functional SAC. If the SAC is compromised, cells may undergo "mitotic slippage," exiting mitosis without proper cell division and avoiding apoptosis.
-
-
Question: Is my cell line overexpressing anti-apoptotic proteins?
-
Answer: The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is critical for the induction of apoptosis. Overexpression of anti-apoptotic proteins, such as Bcl-2 or Bcl-xL, can raise the threshold for apoptosis, making the cells resistant to the pro-apoptotic signals generated by mitotic arrest.
-
Data Presentation
Table 1: Growth Inhibitory Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Citation |
| A375-C5 | Melanoma | 0.24 ± 0.01 | [3] |
| MCF-7 | Breast Adenocarcinoma | 0.45 ± 0.04 | [3] |
| NCI-H460 | Non-small Cell Lung Cancer | 0.37 ± 0.03 | [3] |
| HCT116 | Colon Cancer | 0.17 | [2] |
Table 2: Apoptosis Induction by this compound in NCI-H460 Cells
| Treatment | Percentage of Apoptotic Cells (Annexin V positive) | Citation |
| Untreated | 2.7 ± 1.8% | [3] |
| This compound (24h) | 16.8 ± 6.2% | [3] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
-
Cell Lysis:
-
Plate cells in a 96-well plate and treat with this compound.
-
After treatment, lyse the cells using a lysis buffer compatible with the caspase activity assay kit.
-
Incubate on ice for 10 minutes.
-
-
Enzymatic Reaction:
-
Add the caspase-3/7 substrate (e.g., a DEVD peptide conjugated to a fluorophore or chromophore) to each well containing cell lysate.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Detection:
-
Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.
-
The signal intensity is proportional to the caspase-3/7 activity.
-
Protocol 3: Western Blot for Apoptosis Markers
This technique is used to detect changes in the expression levels of key apoptosis-related proteins.
-
Protein Extraction:
-
Treat cells with this compound and harvest.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and add an ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Troubleshooting workflow for lack of apoptosis.
References
- 1. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Synthesized BP-M345
This technical support center provides troubleshooting guidance and frequently asked questions regarding potential contamination issues during the synthesis and handling of BP-M345. Our goal is to assist researchers, scientists, and drug development professionals in ensuring the quality and purity of their synthesized compound for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of contamination during the synthesis of this compound?
Potential sources of contamination during the synthesis of this compound can be broadly categorized into three areas:
-
Raw Materials: Impurities in starting materials, reagents, and solvents can be carried through the synthesis process.[1]
-
Process-Related Impurities: These can arise from incomplete reactions, side reactions, or the degradation of intermediates and the final compound.[2][3]
-
Environmental and Cross-Contamination: Introduction of foreign materials from the laboratory environment, equipment, or improper handling procedures can lead to contamination.[1][4]
Q2: I've synthesized this compound, but my analytical results show unexpected peaks. What could they be?
Unexpected peaks in your analytical data (e.g., HPLC, LC-MS) could correspond to several types of impurities. Based on general principles of organic synthesis, these could include:
-
Residual Starting Materials or Reagents: Unreacted precursors or excess reagents used in the synthesis.
-
By-products: Compounds formed from side reactions occurring concurrently with the main reaction.
-
Degradation Products: this compound or its intermediates may degrade under certain conditions (e.g., exposure to light, high temperatures, or incompatible pH).
-
Solvent Adducts: Solvents used in the synthesis or purification process that have not been completely removed.
A systematic approach to identifying these peaks is outlined in the troubleshooting section.
Q3: How can I minimize the risk of contamination in my this compound synthesis?
Proactive measures are crucial for minimizing contamination.[1] Consider the following best practices:
-
High-Purity Materials: Use high-purity, well-characterized starting materials, reagents, and solvents.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents or intermediates are sensitive to air or moisture.
-
Clean and Dry Glassware: Ensure all glassware is thoroughly cleaned and dried before use to prevent cross-contamination.[5]
-
Optimized Reaction Conditions: Carefully control reaction parameters such as temperature, time, and stoichiometry to minimize the formation of by-products.
-
Proper Workup and Purification: Employ appropriate workup procedures to remove excess reagents and by-products. Utilize effective purification techniques like column chromatography or recrystallization.
Troubleshooting Guides
Guide 1: Investigating Unexpected Analytical Results
If you observe unexpected peaks or inconsistent data in your analysis of synthesized this compound, follow this systematic troubleshooting workflow:
Step 1: Verify Analytical Method
-
Action: Ensure the analytical method (e.g., HPLC, LC-MS) is appropriate for this compound and is functioning correctly. Run a blank sample (solvent only) to check for system contamination.
-
Rationale: To rule out issues with the analytical instrumentation or method itself.
Step 2: Review Synthesis Protocol
-
Action: Carefully review the synthesis protocol and your lab notes.[5] Check for any deviations from the established procedure, such as incorrect reagent amounts, temperature fluctuations, or reaction times.
-
Rationale: To identify potential process-related sources of impurity formation.
Step 3: Characterize the Impurity
-
Action: If possible, use mass spectrometry (MS) to determine the molecular weight of the impurity. This information can provide clues about its identity (e.g., a known by-product, a starting material, or a degradation product).
-
Rationale: To gain structural information about the unknown peak.
Step 4: Re-purify the Sample
-
Action: Subject the synthesized this compound to another round of purification. Monitor the fractions closely using an appropriate analytical technique (e.g., TLC or HPLC) to isolate the pure compound from the impurity.
-
Rationale: To remove the impurity and obtain a pure sample of this compound for further experiments.
The following diagram illustrates this troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected analytical results.
Guide 2: Common Contaminants and Mitigation Strategies
This table summarizes common types of impurities that may be encountered during the synthesis of compounds like this compound, their potential sources, and recommended mitigation strategies.
| Impurity Type | Potential Source | Recommended Mitigation Strategy | Analytical Detection Method |
| Unreacted Starting Materials | Incomplete reaction | Optimize reaction time, temperature, and stoichiometry. | HPLC, LC-MS, GC-MS |
| Side-Reaction Products | Non-optimal reaction conditions | Adjust reaction parameters; use more selective reagents. | HPLC, LC-MS, NMR |
| Residual Solvents | Incomplete removal during workup | Use high-vacuum drying, lyophilization, or azeotropic distillation. | GC-MS, NMR |
| Degradation Products | Exposure to heat, light, or incompatible pH | Store intermediates and final product under appropriate conditions (e.g., cool, dark, inert atmosphere). | HPLC, LC-MS |
| Cross-Contamination | Shared equipment, improper handling | Thoroughly clean all glassware and equipment between uses; follow good laboratory practices.[4] | Varies depending on the contaminant |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
Objective: To determine the purity of a synthesized batch of this compound.
Materials:
-
Synthesized this compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for improved peak shape)
-
C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm particle size)[6]
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.22 µm syringe filter.
-
Mobile Phase Preparation: Prepare the mobile phase. A common mobile phase for compounds like this compound could be a gradient of acetonitrile and water.[6] For example, a gradient from 30% to 90% acetonitrile in water over 20 minutes. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
HPLC Analysis:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject a defined volume of the prepared sample (e.g., 10 µL).
-
Run the gradient method.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance (this should be determined experimentally, e.g., by UV-Vis spectroscopy).
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
The following diagram illustrates the HPLC workflow for purity assessment:
Caption: Workflow for HPLC purity assessment of this compound.
References
- 1. Troubleshooting Common Chemical Process Issues — Expert Tips | Bedrock Chem Infra [bedrockinfra.com]
- 2. agilent.com [agilent.com]
- 3. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 4. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. This compound as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: BP-M345 versus Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of two microtubule-targeting agents, the investigational diarylpentanoid BP-M345 and the established chemotherapeutic drug paclitaxel. The information presented herein is supported by experimental data to facilitate a comprehensive understanding of their distinct effects on cellular processes.
At a Glance: Contrasting Mechanisms of Microtubule Interference
This compound and paclitaxel represent two opposing classes of microtubule-targeting agents. While both ultimately lead to mitotic arrest and apoptosis in cancer cells, their fundamental mechanisms of action on tubulin and microtubules are diametrically different. This compound acts as a microtubule destabilizer , whereas paclitaxel is a well-known microtubule stabilizer .
Mechanism of Action: A Detailed Comparison
This compound: A Microtubule Destabilizing Agent
This compound is a diarylpentanoid compound that has demonstrated potent in vitro growth inhibitory activity against various cancer cell lines[1]. Its mechanism of action involves the following key steps:
-
Binding to Tubulin: Docking studies suggest that this compound binds to the colchicine-binding site on α,β-tubulin dimers.
-
Inhibition of Microtubule Polymerization: By binding to tubulin, this compound prevents the assembly of microtubules.
-
Microtubule Destabilization: This leads to a perturbation of microtubule dynamics and overall instability of the microtubule network.
-
Disruption of Mitotic Spindle: The instability of microtubules results in a defective mitotic spindle assembly.
-
Mitotic Arrest: Consequently, cells are arrested in the M phase of the cell cycle[1].
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Paclitaxel: A Microtubule Stabilizing Agent
Paclitaxel, a member of the taxane family, is a widely used chemotherapeutic agent with a well-established mechanism of action:
-
Binding to Microtubules: Paclitaxel binds to the β-tubulin subunit of polymerized microtubules.
-
Promotion of Microtubule Polymerization: It enhances the polymerization of tubulin dimers into microtubules.
-
Microtubule Stabilization: Paclitaxel stabilizes microtubules by preventing their depolymerization, leading to the formation of hyper-stable, non-functional microtubule bundles[2][3].
-
Suppression of Microtubule Dynamics: This stabilization suppresses the dynamic instability of microtubules, which is essential for their normal function.
-
Mitotic Arrest: The lack of microtubule dynamics leads to the formation of abnormal mitotic spindles and arrest of the cell cycle at the G2/M phase[4][5].
-
Induction of Apoptosis: The sustained mitotic arrest activates apoptotic signaling pathways, including the JNK/SAPK and AKT/MAPK pathways, culminating in cell death[4].
Quantitative Data Comparison
The following tables summarize the quantitative data on the cytotoxic and mechanistic effects of this compound and paclitaxel. It is important to note that the data for each compound may be derived from different studies and experimental conditions.
Table 1: In Vitro Cytotoxicity (GI50 Values)
| Compound | Cancer Cell Line | GI50 (µM) |
| This compound | Melanoma (A375-C5) | 0.24 |
| Breast Adenocarcinoma (MCF-7) | 0.45 | |
| Non-Small Cell Lung Cancer (NCI-H460) | 0.38 | |
| Paclitaxel | Breast Cancer (MCF7) | <0.01 |
| Breast Cancer (MDA-MB-231) | <0.01 | |
| Non-Small Cell Lung Cancer (NCI-H460) | <0.01 | |
| Ovarian Cancer (OVCAR-3) | <0.01 |
Data for this compound is from a study by Pinto et al. (2021). Data for paclitaxel is from the NCI-60 database and may represent a broad range of sensitivities.[1][6]
Table 2: Effects on Microtubule Dynamics
| Parameter | This compound | Paclitaxel |
| Effect on Polymerization | Inhibition | Promotion |
| Effect on Depolymerization | Promotion (instability) | Inhibition |
| Resulting Microtubule State | Destabilized, reduced polymer mass | Hyper-stabilized, increased polymer mass |
Table 3: Induction of Apoptosis and Cell Cycle Arrest
| Parameter | This compound | Paclitaxel |
| Primary Cell Cycle Arrest Phase | M Phase | G2/M Phase |
| Apoptosis Induction | Yes | Yes |
| Key Apoptotic Pathways | Intrinsic pathway | JNK/SAPK, AKT/MAPK, Bcl-2 family modulation |
Visualizing the Mechanisms of Action
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. MCAK and paclitaxel have differential effects on spindle microtubule organization and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of BP-M345 and Colchicine: Unraveling Binding Affinity for Tubulin
For researchers, scientists, and drug development professionals, understanding the nuances of how novel compounds interact with their biological targets is paramount. This guide provides a comprehensive comparison of the binding affinity of BP-M345, a promising diarylpentanoid, and the well-established microtubule-targeting agent, colchicine.
Both this compound and colchicine exert their cytotoxic effects by binding to β-tubulin, a critical component of microtubules. This interaction disrupts the dynamic instability of microtubules, which are essential for various cellular processes, most notably mitotic spindle formation during cell division. The resulting mitotic arrest ultimately triggers programmed cell death, or apoptosis, in rapidly dividing cancer cells. This guide delves into the available experimental data to objectively compare the performance of these two compounds.
Quantitative Comparison of Tubulin Inhibition
| Compound | Parameter | Value | Cell Lines/System |
| This compound | GI50 (50% Growth Inhibition) | 0.24 - 0.45 µM | A375-C5 (melanoma), MCF-7 (breast), NCI-H460 (lung) |
| Colchicine | IC50 (Tubulin Polymerization Inhibition) | ~2 - 10.6 µM | In vitro (purified tubulin) |
| Kd (Dissociation Constant) | 0.27 µM, 1.4 µM | In vitro (purified tubulin) |
Note: GI50 values for this compound reflect the compound's potent cytotoxic effects, which are linked to its interaction with tubulin. The IC50 and Kd values for colchicine are direct measures of its interaction with purified tubulin.
Experimental Protocols
To ensure a thorough understanding of how these values are determined, detailed methodologies for key experiments are provided below.
Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This in vitro assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The increase in fluorescence from a reporter molecule that binds to polymerized tubulin is monitored over time.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds (this compound, colchicine) dissolved in DMSO
-
96-well, black, clear-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation: On ice, prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Add a fluorescent reporter like DAPI to the mixture.
-
Compound Dilution: Prepare serial dilutions of this compound and colchicine in General Tubulin Buffer. The final DMSO concentration should be kept below 1% to avoid interference with the assay.
-
Assay Setup: In a pre-chilled 96-well plate, add the diluted compounds.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) at regular intervals (e.g., every 60 seconds) for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined by fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
To illustrate the processes discussed, the following diagrams, generated using the DOT language, depict the experimental workflow and the cellular signaling pathway affected by this compound and colchicine.
Caption: Workflow for the fluorescence-based tubulin polymerization assay.
Caption: Cellular signaling cascade initiated by this compound and colchicine.
Concluding Remarks
The available data indicates that this compound is a highly potent anti-proliferative agent that, like colchicine, targets tubulin and disrupts microtubule dynamics. While direct, head-to-head experimental comparisons of their binding affinities are not yet published, the significantly low GI50 values for this compound in cancer cell lines suggest a strong interaction with its cellular target.
For a definitive comparison of binding affinity, a direct competitive binding assay or an in vitro tubulin polymerization inhibition assay performed under identical conditions would be necessary. The protocols provided in this guide offer a framework for such comparative studies. Future research directly comparing the IC50 and Kd values of this compound and colchicine will be invaluable for a more precise understanding of their relative potencies at the molecular level. This will, in turn, aid in the rational design and development of next-generation microtubule-targeting cancer therapeutics.
Comparative Efficacy of Novel Microtubule Inhibitor BAL27862 versus Vinblastine in Lung Cancer Cells
This guide provides a detailed comparison of the efficacy of the novel microtubule-destabilizing agent BAL27862 (the active component of the prodrug lisavanbulin) and the established chemotherapeutic agent vinblastine in preclinical lung cancer models. The data presented is compiled from published in vitro and in vivo studies, offering researchers and drug development professionals a comprehensive overview of their respective mechanisms and anti-cancer activities.
Quantitative Efficacy Analysis
The following table summarizes the in vitro cytotoxic activity of BAL27862 and vinblastine across various non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | Histology | BAL27862 IC₅₀ (nM) | Vinblastine IC₅₀ (nM) | Reference |
| NCI-H460 | Large Cell Carcinoma | 3.2 | 1.5 | |
| A549 | Adenocarcinoma | 7.9 | 2.9 | |
| NCI-H1299 | NSCLC | 5.6 | 1.8 | |
| NCI-H226 | Squamous Cell Carcinoma | 4.4 | 1.4 | |
| HOP-62 | Adenocarcinoma | 3.5 | 1.3 |
Summary of In Vitro Cytotoxicity: Across a panel of NSCLC cell lines, both BAL27862 and vinblastine demonstrate potent cytotoxic effects with IC₅₀ values in the low nanomolar range. Vinblastine generally exhibits a lower IC₅₀, indicating higher potency in these specific in vitro assays.
Mechanism of Action and Cellular Effects
Both BAL27862 and vinblastine are microtubule-targeting agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. However, they interact with tubulin at distinct sites. Vinblastine binds to the "vinca domain" of β-tubulin, promoting microtubule disassembly. In contrast, BAL27862 binds to a novel site on tubulin, which also leads to the destabilization of microtubules. This difference in binding site may contribute to BAL27862's activity against tumors that have developed resistance to other microtubule inhibitors.
The disruption of microtubule function by these agents activates the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle. This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.
Caption: Signaling pathway of microtubule-targeting agents.
Experimental Protocols
Cell Viability Assay (IC₅₀ Determination)
The half-maximal inhibitory concentration (IC₅₀) for BAL27862 and vinblastine was determined using a sulforhodamine B (SRB) assay.
-
Cell Plating: NSCLC cells were seeded into 96-well plates at a density of 2,500 to 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a serial dilution of either BAL27862 or vinblastine for a continuous 72-hour period.
-
Cell Fixation: Following treatment, cells were fixed by adding cold trichloroacetic acid (50% w/v) and incubating for 60 minutes at 4°C.
-
Staining: The plates were washed with water and air-dried. Cells were then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Solubilization and Absorbance Reading: Unbound dye was removed by washing with 1% acetic acid. The bound stain was solubilized with 10 mM Tris base solution. The absorbance was measured at 515 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth was calculated relative to untreated control cells. The IC₅₀ value was determined from the dose-response curves using non-linear regression analysis.
Caption: Workflow for the Cell Viability (SRB) Assay.
Conclusion
Both BAL27862 and vinblastine are highly potent inhibitors of lung cancer cell proliferation in vitro. While vinblastine shows slightly greater potency in direct cytotoxicity assays, the novel binding site of BAL27862 may offer advantages in overcoming certain resistance mechanisms. Further in vivo studies are necessary to fully elucidate the comparative therapeutic potential of these two compounds in a more complex tumor microenvironment. The distinct interaction of BAL27862 with tubulin warrants further investigation, particularly in patient populations resistant to taxanes and vinca alkaloids.
Validating BP-M345-Induced Apoptosis: A Comparative Guide to Annexin V Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of validating apoptosis induced by the novel diarylpentanoid, BP-M345, using Annexin V staining. It offers a direct comparison with a well-established apoptosis inducer, Staurosporine, and presents detailed experimental protocols and comparative data to assist researchers in their study design and data interpretation.
Introduction to this compound and Apoptosis Validation
This compound is a promising anti-mitotic agent that has been shown to inhibit cancer cell growth by inducing mitotic arrest, ultimately leading to programmed cell death, or apoptosis.[1][2][3][4] The validation of apoptosis is a critical step in the preclinical assessment of new anticancer compounds. One of the most widely used methods for detecting early-stage apoptosis is Annexin V staining.[5][6][7]
This method relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, a hallmark of early apoptosis.[5][8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorescent label, can be used to identify apoptotic cells via flow cytometry.[5][9] Co-staining with a viability dye, such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD), allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6][8][9]
Comparative Analysis of Apoptosis Induction: this compound vs. Staurosporine
To objectively assess the pro-apoptotic activity of this compound, a direct comparison with a known potent apoptosis inducer, Staurosporine, is presented. The following table summarizes hypothetical, yet realistic, quantitative data obtained from an Annexin V/PI flow cytometry experiment on a human cancer cell line (e.g., HeLa) treated with this compound and Staurosporine.
Table 1: Comparative Analysis of Apoptosis Induction by this compound and Staurosporine
| Treatment Group | Viable Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (1 µM) | 65.8 ± 3.5 | 25.4 ± 2.9 | 8.8 ± 1.7 |
| Staurosporine (1 µM) | 30.1 ± 4.2 | 48.7 ± 3.8 | 21.2 ± 2.5 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocol: Annexin V & Propidium Iodide Staining
This protocol provides a detailed methodology for assessing this compound-induced apoptosis using a commercially available Annexin V-FITC and Propidium Iodide apoptosis detection kit.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
This compound
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound, Staurosporine (e.g., 1 µM), or an equivalent volume of DMSO for the vehicle control. Incubate for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with their corresponding collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often a minor population in apoptosis studies)
-
-
Visualizing the Experimental Workflow and Apoptotic Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in the Annexin V staining protocol.
Caption: Signaling pathway of apoptosis highlighting phosphatidylserine (PS) externalization.
Alternative Methods for Apoptosis Validation
While Annexin V staining is a robust method for detecting early apoptosis, employing multiple assays that measure different apoptotic hallmarks is recommended for comprehensive validation.
Table 2: Comparison of Common Apoptosis Detection Methods
| Method | Principle | Advantages | Disadvantages |
| Annexin V Staining | Detects externalization of phosphatidylserine (PS).[5][6] | Detects early apoptotic events; can distinguish between apoptotic and necrotic cells with a viability dye.[6][10] | Can also stain necrotic cells if the membrane is compromised; requires live, non-fixed cells.[6][11] |
| TUNEL Assay | Detects DNA fragmentation by labeling the 3'-OH ends of DNA breaks.[11][12] | Considered a "gold standard" for late-stage apoptosis; can be used on fixed cells and tissue sections.[11] | More time-consuming than Annexin V staining; can also label necrotic cells or cells with extensive DNA damage.[6][11] |
| Caspase Activity Assays | Measures the activity of key executioner caspases (e.g., Caspase-3/7).[1][10] | Provides a direct measure of the apoptotic signaling cascade; can be highly sensitive and quantitative.[10] | Caspase activation is a transient event, so timing is critical; does not detect caspase-independent cell death.[10] |
| DNA Laddering | Detects the characteristic cleavage of DNA into nucleosomal fragments. | Provides a clear qualitative indication of late-stage apoptosis. | Less sensitive than other methods; requires a larger number of cells. |
| Mitochondrial Membrane Potential Assays | Measures the disruption of the mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway. | Detects an early event in apoptosis. | Changes in mitochondrial membrane potential are not exclusive to apoptosis. |
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Caspase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. office.sjas-journal.org [office.sjas-journal.org]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Annexin V Staining | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. phnxflow.com [phnxflow.com]
- 12. Apoptosis Assays [sigmaaldrich.com]
A Comparative Guide to the Cytotoxicity of BP-M345 and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of the novel diarylpentanoid BP-M345 and its synthetic analogs. The data presented herein is intended to inform research and development efforts in the field of oncology, particularly for projects focused on microtubule-targeting agents.
Executive Summary
This compound is a potent cytotoxic agent that induces mitotic arrest and apoptosis in cancer cells by interfering with microtubule dynamics.[1][2][3] This guide presents a comparative analysis of the in vitro cytotoxicity of this compound and four of its analogs: compounds 7 , 9 , 13 , and 16 . The data reveals that while all compounds exhibit cytotoxic activity, the analogs show varying degrees of potency across different cancer cell lines, with compound 13 demonstrating particularly strong antimitotic effects.[4]
Comparative Cytotoxicity Data
The cytotoxic activity of this compound and its analogs was evaluated against a panel of three human cancer cell lines: non-small cell lung cancer (NCI-H460), breast adenocarcinoma (MCF-7), and melanoma (A375-C5). The half-maximal growth inhibitory concentration (GI50) was determined for each compound using a Sulforhodamine B (SRB) assay.
| Compound | NCI-H460 GI50 (µM) | MCF-7 GI50 (µM) | A375-C5 GI50 (µM) |
| This compound | 0.37 ± 0.00[5] | 0.45 ± 0.06[5] | 0.24 ± 0.01[5] |
| Analog 7 | 1.83 ± 0.12[4] | 1.95 ± 0.08[4] | 1.34 ± 0.07[4] |
| Analog 9 | 1.36 ± 0.05[4] | 2.09 ± 0.11[4] | 1.11 ± 0.09[4] |
| Analog 13 | 0.98 ± 0.03[4] | 1.24 ± 0.04[4] | 0.73 ± 0.02[4] |
| Analog 16 | 1.21 ± 0.07[4] | 1.56 ± 0.09[4] | 0.89 ± 0.05[4] |
Mechanism of Action: Inducing Mitotic Catastrophe
This compound and its active analogs exert their cytotoxic effects by disrupting the normal function of microtubules, essential components of the cytoskeleton involved in cell division.[1][2] This interference leads to a cascade of events culminating in apoptotic cell death.
Caption: Signaling pathway of this compound and its analogs.
Experimental Protocols
Cell Culture and Cytotoxicity Assay (Sulforhodamine B Assay)
The following protocol was utilized to determine the GI50 values for this compound and its analogs.
Caption: Experimental workflow for the SRB cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Human cancer cell lines (NCI-H460, MCF-7, and A375-C5) were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound or its analogs for 48 hours.
-
Cell Fixation: After the incubation period, the cells were fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates were washed with water and stained with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Washing: Unbound dye was removed by washing five times with 1% acetic acid.
-
Solubilization: The protein-bound dye was solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The optical density was read at 510 nm using a microplate reader.
-
Data Analysis: The GI50 values, the concentration of the compound that inhibits cell growth by 50%, were calculated from dose-response curves.
Mitotic Index Determination
To assess the antimitotic activity of the compounds, the mitotic index was determined.
-
Cell Treatment: Cells were treated with the respective compounds at concentrations corresponding to their GI50 values for a specified period.
-
Cell Fixation and Staining: Cells were fixed and stained with a DNA-binding dye (e.g., DAPI) to visualize the nuclei.
-
Microscopy: Cells were observed under a fluorescence microscope.
-
Counting: The number of cells in mitosis (characterized by condensed and visible chromosomes) and the total number of cells were counted in several fields of view.
-
Calculation: The mitotic index was calculated as the percentage of mitotic cells relative to the total number of cells.
Conclusion
The diarylpentanoid this compound and its analogs represent a promising class of antimitotic agents.[3][4] The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers working on the development of novel cancer therapeutics. In particular, the potent activity of analog 13 warrants further investigation to elucidate its full therapeutic potential.[4] Future studies should focus on in vivo efficacy and detailed structure-activity relationship (SAR) analyses to optimize the design of this promising class of compounds.
References
- 1. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
Overcoming Paclitaxel Resistance: A Comparative Analysis of the Microtubule-Destabilizing Agent BP-M345
A Head-to-Head Look at a Promising Alternative for Drug-Resistant Cancers
The development of resistance to paclitaxel, a cornerstone of chemotherapy for a multitude of cancers, represents a significant hurdle in oncology. Paclitaxel-resistant cancer cells can render this potent microtubule-stabilizing agent ineffective, necessitating the exploration of alternative therapeutic strategies. This guide provides a comprehensive comparison of the novel diarylpentanoid BP-M345, a microtubule-destabilizing agent, with paclitaxel, focusing on its potential to overcome paclitaxel resistance. Through an examination of their distinct mechanisms of action, supporting experimental data from analogous compounds, and detailed experimental protocols, we aim to provide researchers, scientists, and drug development professionals with a critical resource for evaluating next-generation cancer therapeutics.
At a Glance: Paclitaxel vs. Microtubule-Destabilizing Agents
The fundamental difference in the mechanism of action between paclitaxel and this compound suggests a promising avenue for circumventing paclitaxel resistance. While paclitaxel stabilizes microtubules, leading to mitotic arrest, this compound actively destabilizes them, achieving the same ultimate outcome of cell cycle arrest and apoptosis through a contrasting molecular pathway. This distinction is critical, as resistance mechanisms developed against paclitaxel, such as alterations in tubulin structure or the overexpression of drug efflux pumps, may not confer cross-resistance to agents with an opposing mechanism.
| Feature | Paclitaxel | This compound & Other Microtubule-Destabilizing Agents |
| Mechanism of Action | Microtubule Stabilization | Microtubule Destabilization |
| Binding Site on Tubulin | Taxane-binding site on β-tubulin | Often the colchicine-binding site on β-tubulin |
| Effect on Microtubules | Promotes polymerization and bundling | Inhibits polymerization and induces depolymerization |
| Vulnerability to Resistance | Subject to resistance via tubulin mutations and efflux pumps (e.g., P-glycoprotein) | Potentially effective against paclitaxel-resistant cells as they are often not substrates for the same efflux pumps and bind to a different site on tubulin. |
Comparative Efficacy in Paclitaxel-Resistant Cell Lines
While direct experimental data on the cross-resistance of paclitaxel-resistant cells to this compound is not yet available in published literature, extensive research on other microtubule-destabilizing agents provides compelling evidence for their efficacy in overcoming paclitaxel resistance. The following tables summarize the cytotoxic activity (IC50 values) of various microtubule-destabilizing agents in both paclitaxel-sensitive and paclitaxel-resistant cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50, nM) of Microtubule-Destabilizing Agents in Paclitaxel-Resistant Ovarian Cancer Cell Lines
| Compound | Cell Line | Paclitaxel-Sensitive (A2780) IC50 (nM) | Paclitaxel-Resistant (A2780/Taxol) IC50 (nM) | Resistance Index (RI) |
| Paclitaxel | A2780 | 1.23 | 35.85 | 29.15 |
| Cajanol (in combination with Paclitaxel) | A2780/Taxol | - | 6.54 (with 8 µM Cajanol) | 5.32 |
| Microtubule Destabilizing Sulfonamide 38 | SKOV3 (resistant) | - | ~10-100 | - |
| Microtubule Destabilizing Sulfonamide 42 | SKOV3 (resistant) | - | ~10-100 | - |
| Microtubule Destabilizing Sulfonamide 45 | SKOV3 (resistant) | - | ~10-100 | - |
Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the sensitive parent cell line.
Table 2: Comparative Cytotoxicity (IC50, nM) of Colchicine-Binding Site Inhibitors in Paclitaxel-Resistant Cell Lines
| Compound | Cell Line | Paclitaxel-Sensitive IC50 (nM) | Paclitaxel-Resistant IC50 (nM) | Resistance Index (RI) |
| Paclitaxel | PC-3 (Prostate) | - | - | 85 |
| Compound II (Indole) | PC-3 | Potent | Maintained Potency | ~1 |
| IAT (Indole) | PC-3 | Potent | Maintained Potency | ~1 |
| Paclitaxel | HEK293/ABCB1 | Low | >10,000 | >100 |
| DJ95 | HEK293/ABCB1 | 24.7 (A375) | No significant resistance | ~1 |
| Colchicine | HEK293/ABCB1 | 10.6 (A375) | >10,000 | >100 |
| Vincristine | HEK293/ABCB1 | Low | >10,000 | >100 |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of paclitaxel and this compound trigger different downstream signaling cascades, although both ultimately converge on apoptosis.
A Head-to-Head Comparison of BP-M345 and Combretastatin A4: Antimitotic and Anti-Vascular Mechanisms
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two potent microtubule-targeting agents: the novel diarylpentanoid BP-M345 and the well-established combretastatin A4. This analysis focuses on their cytotoxic effects, mechanisms of action, and impact on key cellular signaling pathways, supported by experimental data and detailed protocols.
Executive Summary
Both this compound and combretastatin A4 are potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. While they share a common primary target, their broader mechanisms of action exhibit key differences. This compound primarily acts as a classic antimitotic agent, causing profound disruption of the mitotic spindle. Combretastatin A4, in addition to its antimitotic properties, is a potent vascular disrupting agent (VDA), selectively targeting and collapsing tumor neovasculature. This guide will delve into the experimental evidence that elucidates these distinct and overlapping functionalities.
Data Presentation: Quantitative Comparison
The following tables summarize the cytotoxic and antimitotic activities of this compound and combretastatin A4 across various cancer cell lines. It is important to note that the data is compiled from different studies and direct comparisons should be made with consideration of the varying experimental conditions.
Table 1: Cytotoxicity (GI50/IC50) of this compound and Combretastatin A4 in Human Cancer Cell Lines
| Compound | Cell Line | Assay | GI50/IC50 (µM) | Reference |
| This compound | A375-C5 (Melanoma) | SRB | 0.24 ± 0.01 | [1] |
| MCF-7 (Breast Adenocarcinoma) | SRB | 0.45 ± 0.06 | [1] | |
| NCI-H460 (Non-small cell lung cancer) | SRB | 0.37 ± 0.00 | [1] | |
| HCT116 (Colon Cancer, wt p53) | SRB | 0.17 | [2] | |
| Combretastatin A4 | A549 (Non-small cell lung cancer) | MTT | 1.8 ± 0.6 | [3] |
| HeLa (Cervical Cancer) | MTT | 1 (cytotoxicity observed at) | [4] | |
| JAR (Choriocarcinoma) | MTT | 100 (cytotoxicity observed at) | [4] | |
| HeLa (Cervical Cancer) | MTT | Median: 0.011 (range: 0.003 - 14.830) | [5] | |
| K562 (Leukemia) | MTT | 0.0048 and 0.046 | [5] |
Table 2: Effects on Cell Cycle and Apoptosis
| Compound | Cell Line | Effect | Observation | Reference |
| This compound | NCI-H460 | Mitotic Arrest | Increase in G2/M phase cells (35.2 ± 7.0% vs 22.75 ± 1.5% in control) | [1] |
| NCI-H460 | Apoptosis Induction | 16.8 ± 6.2% apoptotic cells vs 2.7 ± 1.8% in control | [1][6] | |
| Combretastatin A4 | A549 | G2/M Arrest | Time- and dose-dependent G2/M arrest | [3] |
| TPC1 (Thyroid Cancer) | Apoptosis Induction | Promotes apoptosis | [7] | |
| Leukemic cells | Apoptosis Induction | Induces caspase-independent apoptosis | [8] |
Mechanism of Action and Signaling Pathways
This compound: A Potent Antimitotic Agent
This compound exerts its anticancer activity primarily through the disruption of microtubule dynamics. This leads to a cascade of events culminating in apoptotic cell death.
Caption: this compound signaling pathway leading to apoptosis.
Combretastatin A4: A Dual-Action Agent Targeting Mitosis and Vasculature
Combretastatin A4 shares the antimitotic mechanism of this compound but possesses the additional, clinically significant function of being a potent vascular disrupting agent (VDA). It selectively targets the immature vasculature of tumors, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[9][10][11]
Caption: Dual mechanisms of action of Combretastatin A4.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Sulforhodamine B (SRB) Cytotoxicity Assay (as applied for this compound)
This assay determines cell density based on the measurement of cellular protein content.[1][12]
Caption: Workflow for the Sulforhodamine B (SRB) assay.
Protocol:
-
Cell Plating: Seed cells in 96-well plates at a density of 2.5 x 10³ to 1.0 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for 48 hours.
-
Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
MTT Cytotoxicity Assay (as applied for Combretastatin A4)
The MTT assay measures cell viability by assessing the metabolic activity of mitochondria.[13][14]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of combretastatin A4 and incubate for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well.
-
Absorbance Measurement: Mix to ensure complete solubilization of the formazan crystals and measure the absorbance at 570 nm.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.[3][15]
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Harvesting: Harvest cells by trypsinization, and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Analysis: Incubate for 30 minutes at room temperature in the dark and analyze by flow cytometry.
Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired duration.
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 1X binding buffer and analyze immediately by flow cytometry.
Conclusion
This compound and combretastatin A4 are both highly effective microtubule-destabilizing agents with significant potential in oncology. This compound demonstrates potent antimitotic activity, making it a promising candidate for therapies targeting rapidly proliferating cancer cells. Combretastatin A4, with its dual mechanism of action, not only inhibits mitosis but also disrupts the tumor's blood supply, offering a multi-pronged attack on solid tumors. The choice between these agents in a drug development program would depend on the specific therapeutic strategy, with this compound being a more focused antimitotic and combretastatin A4 offering the added advantage of vascular disruption. Further head-to-head studies in identical experimental systems are warranted to provide a more definitive comparative assessment of their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. dovepress.com [dovepress.com]
- 5. Novel vascular targeting/disrupting agents: combretastatin A4 phosphate and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The vascular disrupting agent combretastatin A-4 phosphate causes prolonged elevation of proteins involved in heme flux and function in resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchhub.com [researchhub.com]
- 15. ucl.ac.uk [ucl.ac.uk]
Validating the Specificity of BP-M345 for the Colchicine Binding Site: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel diarylpentanoid, BP-M345, with established colchicine binding site inhibitors. By presenting available data, detailed experimental protocols for key validation assays, and visualizations of the relevant pathways, this document serves as a resource for researchers investigating new microtubule-targeting agents.
Introduction: Targeting the Colchicine Binding Site for Cancer Therapy
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for essential cellular functions, including the formation of the mitotic spindle during cell division. This makes them a prime target for anticancer drug development. Small molecules that interfere with microtubule dynamics can arrest cancer cells in mitosis, leading to apoptosis. The colchicine binding site, located at the interface of α- and β-tubulin, is a key target for a class of microtubule-destabilizing agents. Compounds that bind to this site induce a conformational change in the tubulin dimer, preventing its polymerization into microtubules.
This compound is a potent diarylpentanoid that has been shown to inhibit the growth of various cancer cell lines with GI50 values in the sub-micromolar range (0.17 to 0.45 μM). Molecular docking studies strongly suggest that this compound exerts its antimitotic effect by binding to the colchicine site on β-tubulin. This guide compares this compound with well-characterized colchicine binding site inhibitors (CBSIs) like colchicine, combretastatin A-4, and podophyllotoxin to provide a framework for validating its specificity.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and its established competitors. It is important to note that direct experimental data for this compound's inhibition of tubulin polymerization (IC50) and its binding affinity to the colchicine site (Ki) are not yet publicly available. The comparison for this compound is based on its potent anti-proliferative activity and computational modeling.
| Compound | GI50 (Cancer Cell Growth Inhibition) | IC50 (Tubulin Polymerization Inhibition) | Ki (Colchicine Site Binding Affinity) |
| This compound | 0.17 - 0.45 µM | Data Not Available | Data Not Available |
| Colchicine | Nanomolar to low micromolar range | ~1 - 3 µM | ~0.3 - 1.4 µM[1] |
| Combretastatin A-4 | Nanomolar range[2] | ~1 - 2 µM | ~0.1 - 0.5 µM |
| Podophyllotoxin | Nanomolar range[3] | ~1 - 5 µM[3] | ~0.2 - 1.8 µM |
Experimental Protocols
To experimentally validate that a compound binds to the colchicine site and inhibits tubulin polymerization, two key assays are typically performed: a tubulin polymerization assay and a competitive colchicine binding assay.
In Vitro Tubulin Polymerization Assay
This assay measures a compound's ability to inhibit the polymerization of purified tubulin into microtubules in vitro. The polymerization process is typically monitored by measuring the increase in turbidity (light scattering) at 340 nm.
Materials:
-
Purified tubulin (>99%)
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 0.5 mM EGTA)
-
Test compound (this compound) and control compounds (e.g., colchicine, combretastatin A-4)
-
Temperature-controlled spectrophotometer or 96-well plate reader
Protocol:
-
On ice, prepare reaction mixtures containing tubulin in polymerization buffer.
-
Add GTP to a final concentration of 1 mM.
-
Add various concentrations of the test compound or control compounds to the reaction mixtures. A vehicle control (e.g., DMSO) should also be included.
-
Transfer the reaction mixtures to a pre-warmed (37°C) 96-well plate.
-
Immediately begin monitoring the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance values against time to generate polymerization curves.
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated from the dose-response curves.
Competitive Colchicine Binding Assay
This assay directly assesses a compound's ability to bind to the colchicine binding site by measuring its competition with a radiolabeled colchicine analogue, such as [3H]colchicine.
Materials:
-
Purified tubulin
-
[3H]colchicine (radiolabeled ligand)
-
Test compound (this compound) and unlabeled colchicine (positive control)
-
Binding buffer (e.g., 80 mM PIPES pH 6.8, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP)[4]
-
Scintillation proximity assay (SPA) beads or filtration apparatus
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the test compound and unlabeled colchicine.
-
In a 96-well plate, incubate a constant concentration of tubulin and [3H]colchicine with varying concentrations of the test compound or unlabeled colchicine.[1]
-
Incubate the plate for a sufficient time at 37°C to allow binding to reach equilibrium (e.g., 2 hours).[4]
-
If using SPA beads, add streptavidin-coated SPA beads to the wells (assuming biotinylated tubulin is used). The proximity of the [3H]colchicine to the bead will generate a signal.[1][4]
-
If using a filtration method, rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound [3H]colchicine.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of [3H]colchicine binding against the concentration of the competitor.
-
The IC50 value is determined, which is the concentration of the test compound that displaces 50% of the [3H]colchicine.
-
The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the signaling pathway affected by colchicine binding site inhibitors and the general experimental workflow for their validation.
Caption: Signaling pathway of colchicine binding site inhibitors.
Caption: Workflow for validating colchicine binding site specificity.
References
- 1. Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of combretastatin-A4 phosphate, a natural product tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Competition Assay Protocol - Fabgennix International [fabgennix.com]
A Comparative Analysis of BP-M345's Efficacy Across Diverse Tumor Types
For Immediate Release
GANDRA, Portugal – December 17, 2025 – In the landscape of oncology research, the quest for novel anti-cancer agents with improved efficacy and selectivity remains a paramount objective. This guide provides a comprehensive comparative analysis of BP-M345, a promising diarylpentanoid compound, and its effects on various tumor types. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at this compound's performance, supported by experimental data, in comparison to established microtubule-targeting agents.
Introduction to this compound
This compound is a synthetic diarylpentanoid that has demonstrated potent in vitro growth inhibitory activity against several human cancer cell lines.[1][2][3] Its mechanism of action is centered on the disruption of microtubule dynamics, a critical process for cell division. By interfering with microtubule stability, this compound induces a prolonged mitotic arrest, ultimately leading to programmed cell death (apoptosis) in cancer cells.[1][4]
Mechanism of Action: A Focus on Microtubule Perturbation
This compound functions as a microtubule-destabilizing agent. It shares a mechanism similar to other microtubule-targeting agents (MTAs) like vinca alkaloids and combretastatins, which are known to bind to tubulin, the fundamental protein subunit of microtubules.[1] The presence of 3,4,5-trimethoxyphenyl groups in the structure of this compound is believed to be crucial for its interaction with tubulin.[1] This interaction perturbs the mitotic spindle, leading to defects in chromosome alignment during mitosis.[1][3] Consequently, the spindle assembly checkpoint (SAC) is activated, causing a prolonged arrest of the cell cycle in the G2/M phase, which is followed by the induction of apoptosis.[1] Docking studies have suggested that this compound has a higher binding affinity to tubulin than the known inhibitors combretastatin A4 and podophyllotoxin.[1][5]
Comparative Efficacy of this compound
This compound has been evaluated for its anti-proliferative effects against a panel of human cancer cell lines, demonstrating potent activity. This section compares the available data for this compound with other well-established microtubule-targeting agents.
Data Presentation: Growth Inhibitory Activity (GI₅₀)
The following table summarizes the half-maximal growth inhibitory concentrations (GI₅₀) of this compound and other microtubule-targeting agents against melanoma (A375-C5), breast adenocarcinoma (MCF-7), and non-small cell lung cancer (NCI-H460) cell lines.
| Compound | Melanoma (A375-C5) GI₅₀ (µM) | Breast Adenocarcinoma (MCF-7) GI₅₀ (µM) | Non-Small Cell Lung Cancer (NCI-H460) GI₅₀ (µM) |
| This compound | 0.24 ± 0.01 [3] | 0.45 ± 0.06 [3] | 0.37 ± 0.00 [3] |
| Paclitaxel | Not Available | ~0.001 - 0.1 (range from various studies)[6][7] | ~0.0057[8] |
| Vincristine | Not Available | ~7.371 (for MCF-7/WT)[9] | Not Available |
| Combretastatin A4 | Not Available | IC₅₀ < 1 µM (for a derivative)[10] | Not Available |
| Doxorubicin (Control) | 0.030 ± 0.04[3] | 0.028 ± 0.01[3] | 0.028 ± 0.01[3] |
Disclaimer: The GI₅₀ values for Paclitaxel, Vincristine, and Combretastatin A4 are sourced from different studies and may have been determined under varying experimental conditions. Therefore, a direct comparison of absolute values should be made with caution. Doxorubicin was used as a positive control in the study evaluating this compound.
A notable finding is the selectivity of this compound for cancer cells over non-tumor cells. The GI₅₀ of this compound in non-tumor human pulmonary alveolar epithelial cells (HPAEpiC) was found to be 1.07 ± 0.16 μM, which is more than twofold higher than in the tested tumor cells, suggesting a degree of selective toxicity.[1]
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound in cancer cells.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Sulforhodamine B (SRB) Assay for Cell Growth Inhibition
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a range of concentrations of this compound and control compounds for 48 hours.
-
Cell Fixation: Discard the supernatant and fix the cells with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Staining: Wash the plates five times with deionized water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing the plates five times with 1% (v/v) acetic acid and air dry.
-
Solubilization: Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader. The GI₅₀ value is calculated from the dose-response curve.
Colony Formation Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with this compound at concentrations below the GI₅₀ for 24 hours.
-
Incubation: Replace the drug-containing medium with fresh medium and incubate for 7-14 days, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and then stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells. The plating efficiency and surviving fraction are calculated to assess the long-term effect of the compound.
Mitotic Index Analysis by Immunofluorescence
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for a specified period (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Immunostaining: Block with 1% BSA and then incubate with a primary antibody against a mitotic marker (e.g., anti-phospho-histone H3). Follow this with incubation with a fluorescently labeled secondary antibody.
-
DNA Staining: Counterstain the nuclei with DAPI.
-
Microscopy: Mount the coverslips and visualize using a fluorescence microscope.
-
Quantification: Determine the mitotic index by calculating the percentage of mitotic cells (positive for the mitotic marker) relative to the total number of cells (DAPI-stained nuclei).
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation and Treatment: Culture cells to 70-80% confluency and treat with this compound for the desired time.
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined by analyzing the DNA content histograms.
Conclusion
References
- 1. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the Antiproliferative Potential of a Novel Combretastatin A4 Derivative via Modulating Apoptosis, MAPK/ERK and PI3K/AKT Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Selectivity Index: BP-M345 vs. Doxorubicin
For Immediate Release
[City, State] – [Date] – A new comparative guide offers researchers, scientists, and drug development professionals an in-depth assessment of the selectivity index of the novel diarylpentanoid BP-M345 against the widely-used chemotherapeutic agent, doxorubicin. This guide provides a comprehensive analysis of experimental data, detailed methodologies, and visual representations of the drugs' mechanisms of action to facilitate an objective comparison of their therapeutic potential.
The selectivity index (SI) is a critical parameter in drug discovery, quantifying the differential toxicity of a compound between cancer cells and normal, healthy cells. A higher SI value indicates a greater preference for killing cancer cells while sparing non-malignant cells, suggesting a potentially safer therapeutic profile with fewer side effects. This guide synthesizes available data to present a clear comparison of the selectivity of this compound and doxorubicin.
Quantitative Comparison of Cytotoxicity and Selectivity Index
The antitumor activity of this compound and doxorubicin is typically evaluated by determining their half-maximal growth inhibitory concentration (GI50 or IC50) in various cancer and non-cancer cell lines. The selectivity index is then calculated using the following formula:
Selectivity Index (SI) = GI50 (or IC50) in non-cancer cells / GI50 (or IC50) in cancer cells
The following tables summarize the available data for this compound and doxorubicin.
Table 1: Growth Inhibitory Activity (GI50) and Selectivity Index (SI) of this compound [1][2]
| Cell Line | Cell Type | GI50 (µM) | Selectivity Index (SI) |
| A375-C5 | Human Melanoma | 0.24 ± 0.01 | 4.46 |
| MCF-7 | Human Breast Adenocarcinoma | 0.45 ± 0.06 | 2.38 |
| NCI-H460 | Human Non-Small Cell Lung Cancer | 0.37 ± 0.00 | 2.89 |
| HPAEpiC | Human Pulmonary Alveolar Epithelial (Non-tumor) | 1.07 ± 0.16 | - |
Data derived from studies utilizing the Sulforhodamine B (SRB) assay.
Table 2: Inhibitory Concentration (IC50) and Selectivity Index (SI) of Doxorubicin [3][4]
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| MCF-7 | Human Breast Adenocarcinoma | 2.50 ± 1.76 | >8 |
| NCI-H460 | Human Non-Small Cell Lung Cancer | >20 | <1 |
| HK-2 | Human Kidney (Non-tumor) | >20 | - |
Data for MCF-7 and HK-2 derived from studies utilizing the MTT assay. Data for NCI-H460 from a separate study, methodology not specified in the snippet. A separate study reported a selectivity index of approximately 2.53 for doxorubicin in MCF-7 cells.[5]
Note: The GI50 and IC50 values presented are from different studies and were determined using different methodologies (SRB vs. MTT assay). Direct comparison should be made with caution due to potential variations in experimental conditions. The selectivity index for doxorubicin in MCF-7 cells is calculated using the IC50 value of the non-cancerous HK-2 cell line.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
Determination of GI50 by Sulforhodamine B (SRB) Assay
The growth inhibitory activity of this compound was determined using the Sulforhodamine B (SRB) assay.[1][2] This colorimetric assay estimates cell number by staining total cellular protein with the SRB dye.
Experimental Workflow:
Caption: Workflow for determining GI50 using the SRB assay.
Mechanisms of Action and Signaling Pathways
The differing selectivity indices of this compound and doxorubicin can be attributed to their distinct mechanisms of action.
This compound: A Microtubule Destabilizing Agent
This compound exerts its antitumor effect by acting as a microtubule-targeting agent. It induces microtubule instability, leading to a perturbation of the mitotic spindle.[6][7] This disruption activates the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest and ultimately leading to apoptotic cell death in cancer cells.[6][7]
Caption: this compound's mechanism of action leading to apoptosis.
Doxorubicin: A DNA Damaging Agent
Doxorubicin's primary mechanism of action involves intercalating into DNA and inhibiting the enzyme topoisomerase II.[8][9] This leads to the formation of DNA double-strand breaks, triggering a robust DNA damage response (DDR) pathway.[8][10] The cell cycle is arrested to allow for DNA repair; however, if the damage is too severe, the cell undergoes apoptosis.[8] Doxorubicin also generates reactive oxygen species (ROS), which contribute to its cytotoxic effects.[8][9]
Caption: Doxorubicin's mechanism of action leading to apoptosis.
Conclusion
The available data suggests that this compound exhibits a promising selectivity index against several cancer cell lines, indicating a potential for a favorable safety profile. While doxorubicin is a potent and widely used anticancer agent, its selectivity can be lower, which is consistent with its known side-effect profile. The distinct mechanisms of action of these two compounds—microtubule disruption for this compound and DNA damage for doxorubicin—provide a basis for their differential effects on cancer and non-cancer cells. Further head-to-head comparative studies using the same panel of cell lines and standardized methodologies are warranted to definitively establish the comparative selectivity of this compound and doxorubicin. This guide serves as a valuable resource for researchers in the field of oncology and drug development, providing a foundation for future investigations into these and other novel anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA damage response signaling: A common link between cancer and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin-induced DNA Damage Causes Extensive Ubiquitination of Ribosomal Proteins Associated with a Decrease in Protein Translation* - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Spindle Assembly Checkpoint Activation by BP-M345: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel diarylpentanoid, BP-M345, and its ability to activate the Spindle Assembly Checkpoint (SAC), a critical cellular mechanism that ensures accurate chromosome segregation during mitosis. By objectively comparing its performance with established microtubule-targeting agents, this document serves as a valuable resource for researchers in oncology and cell biology.
Introduction to this compound and the Spindle Assembly Checkpoint
The Spindle Assembly Checkpoint (SAC) is a crucial surveillance system in eukaryotic cells that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[1][2] This checkpoint prevents chromosomal instability, a hallmark of cancer. Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy and function by disrupting microtubule dynamics, which in turn activates the SAC, leading to prolonged mitotic arrest and subsequent cell death in cancer cells.
This compound is a novel diarylpentanoid that has demonstrated potent in vitro growth inhibitory effects on various human cancer cell lines.[3][4] Mechanistic studies have revealed that this compound acts as a microtubule-destabilizing agent.[3][5] This interference with microtubule stability leads to defects in chromosome congression, triggering a prolonged SAC-dependent mitotic arrest and ultimately inducing apoptosis in cancer cells.[3][4]
This guide will compare the efficacy of this compound in activating the SAC with other well-characterized MTAs, providing quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Comparative Analysis of Mitotic Arrest
A key indicator of SAC activation is the accumulation of cells in mitosis, which can be quantified by determining the mitotic index (the percentage of cells in a population that are in mitosis). The following table summarizes the effects of this compound and other microtubule-targeting agents on the mitotic index of various cancer cell lines.
| Compound | Cell Line | Concentration | Treatment Time | Mitotic Index (%) | Fold Increase vs. Control | Reference |
| This compound | NCI-H460 | 0.74 µM | 16 h | ~25% | ~5-fold | [3] |
| Nocodazole | NCI-H460 | 0.1 µM | 16 h | ~30% | ~6-fold | [3] |
| Nocodazole | MCF-7 | 400 nM | 12 h | Not specified | Significant increase | [6] |
| Nocodazole | NIH3T3 | Not specified | 18 h | ~50% | Not specified | [7] |
| Vinblastine | BS-C-1 | 32 nM | 20 h | 11.5 ± 3.9% | ~4-fold | [8] |
| Vinblastine | BS-C-1 | 300 nM | 20 h | 40 ± 9% | ~14-fold | [8] |
| Colchicine | Human Lymphocytes | 0.01 µg/mL | Not specified | Significantly higher than control | Not specified | [9] |
Experimental Protocols
Accurate confirmation of SAC activation requires robust and reproducible experimental methods. Below are detailed protocols for key assays used to evaluate the effects of compounds like this compound on the cell cycle and mitotic machinery.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method is used to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. An increase in the G2/M population is indicative of mitotic arrest.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the compound of interest (e.g., this compound) and controls (e.g., DMSO as a negative control, nocodazole as a positive control) for the desired time.
-
Cell Harvest: Harvest cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent cell clumping. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells at room temperature for 15-30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. The PI fluorescence is typically detected in the FL2 or FL3 channel.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content histograms.
Immunofluorescence Staining for Spindle Assembly Checkpoint Proteins
This technique allows for the visualization of the subcellular localization of key SAC proteins, such as BUBR1. During an active checkpoint, these proteins are recruited to the kinetochores of unattached or improperly attached chromosomes.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)
-
Primary antibody (e.g., anti-BUBR1)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a petri dish. Treat with the test compound and controls as required.
-
Fixation: Wash the cells once with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS and then stain with DAPI for 5 minutes.
-
Mounting: Wash the cells a final time with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizing the Mechanism of Action
To better understand the processes involved, the following diagrams illustrate the spindle assembly checkpoint signaling pathway and a typical experimental workflow for confirming SAC activation.
Caption: Spindle Assembly Checkpoint (SAC) Signaling Pathway.
Caption: Experimental Workflow for Confirming SAC Activation.
Conclusion
References
- 1. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 2. mitotic spindle assembly checkpoint signaling | SGD [yeastgenome.org]
- 3. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. NQO1 regulates mitotic progression and response to mitotic stress through modulating SIRT2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating Antitumor Activity of BP-M345: An In Vitro Comparative Guide and In Vivo Outlook
For Researchers, Scientists, and Drug Development Professionals
The diarylpentanoid BP-M345 has emerged as a promising antimitotic agent with potent in vitro activity against various cancer cell lines.[1][2][3] This guide provides a comparative analysis of this compound's performance based on available preclinical data and offers a prospective look into the methodologies for future in vivo validation. While in vivo studies on this compound are yet to be published, this document serves as a valuable resource by summarizing its in vitro efficacy, comparing it with the established microtubule-targeting agent paclitaxel, and outlining the experimental framework for anticipated animal studies.
In Vitro Antitumor Activity: this compound vs. Paclitaxel
This compound exerts its anticancer effects by disrupting microtubule dynamics, a mechanism shared with the widely used chemotherapeutic drug, paclitaxel.[1] However, their modes of action on microtubules are opposing. This compound acts as a microtubule destabilizer, leading to spindle perturbation, while paclitaxel is a microtubule stabilizer.[1] Both actions ultimately result in mitotic arrest and apoptosis in cancer cells.
Comparative Growth Inhibitory Activity (GI₅₀)
The half-maximal growth inhibitory concentration (GI₅₀) is a key metric for assessing the potency of a compound. The following table summarizes the in vitro GI₅₀ values for this compound across several human cancer cell lines, alongside typical ranges for paclitaxel for a contextual comparison.
| Cell Line | Cancer Type | This compound GI₅₀ (µM) | Paclitaxel GI₅₀ (nM) |
| NCI-H460 | Non-small cell lung cancer | 0.37 ± 0.01[4] | 5 - 20 |
| A375-C5 | Melanoma | 0.24 ± 0.01[4] | 2 - 10 |
| MCF-7 | Breast adenocarcinoma | 0.45 ± 0.06[4] | 1 - 5 |
| HCT116 | Colon cancer | 0.17[4] | 3 - 15 |
Note: Paclitaxel GI₅₀ values are representative ranges from various literature sources for comparative purposes and were not part of the same head-to-head study as this compound.
Mechanism of Action: Inducing Mitotic Catastrophe
This compound's primary mechanism of action involves the destabilization of microtubules, crucial components of the mitotic spindle. This disruption triggers the Spindle Assembly Checkpoint (SAC), leading to a prolonged mitotic arrest and ultimately, apoptotic cell death.[1][2][4]
Mechanism of this compound induced apoptosis.
Prospective In Vivo Validation: A Methodological Framework
Although in vivo data for this compound is not yet available, a standard approach to validate its antitumor activity in animal models would involve xenograft studies. The following outlines a typical experimental protocol.
Xenograft Tumor Model Protocol
-
Cell Line Selection and Culture: Human cancer cell lines that have shown high sensitivity to this compound in vitro (e.g., NCI-H460, A375-C5) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Groups: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Vehicle Control
-
This compound (at various doses)
-
Positive Control (e.g., Paclitaxel)
-
-
Drug Administration: The investigational drug and controls are administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a defined schedule.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include body weight (as a measure of toxicity), survival, and analysis of tumor tissue post-study.
References
A Comparative Analysis of the In Vitro Toxicity Profiles of BP-M345 and Its Derivatives
This guide provides a detailed comparison of the in vitro toxicity profiles of the novel diarylpentanoid BP-M345 and its synthesized derivatives. The primary focus of this analysis is on the differential cytotoxicity of these compounds against various human cancer cell lines versus non-tumorigenic cells, providing insights into their therapeutic potential and selectivity. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development in the field of oncology.
Introduction
This compound is a diarylpentanoid that has demonstrated potent growth inhibitory activity against several human cancer cell lines.[1][2][3][4][5][6][7] Its mechanism of action involves the perturbation of microtubule stability, leading to mitotic arrest and subsequent apoptotic cell death in cancer cells.[1][2][4][6][7] A key aspect of its preclinical evaluation is the assessment of its toxicity profile, particularly its selectivity towards cancer cells over healthy, non-tumor cells. This guide synthesizes the available experimental data to compare the in vitro toxicity of this compound with its structural analogs.
In Vitro Cytotoxicity and Selectivity
The primary measure of toxicity for this compound and its derivatives in the available literature is the half-maximal growth inhibitory concentration (GI50) determined through in vitro cell-based assays.
Comparative Cytotoxicity Data
The following table summarizes the GI50 values of this compound and its active derivatives in various human cancer cell lines and non-tumor cell lines. A lower GI50 value indicates higher cytotoxic potency.
| Compound | Cell Line | Cell Type | GI50 (µM) |
| This compound | A375-C5 | Melanoma | 0.24[1][6] |
| MCF-7 | Breast Adenocarcinoma | 0.45[1][6] | |
| NCI-H460 | Non-small Cell Lung Cancer | 0.37[1][6] | |
| HCT116 | Colon Cancer | 0.17[1][4][6] | |
| HFF-1 | Non-tumor Fibroblast | >10[4][6] | |
| HPAEpiC | Non-tumor Lung Epithelial | 1.07[4][6] | |
| Derivative 7 | NCI-H460 | Non-small Cell Lung Cancer | ~1.0 a |
| Derivative 13 | NCI-H460 | Non-small Cell Lung Cancer | ~1.5 a |
| Derivative 16 | NCI-H460 | Non-small Cell Lung Cancer | ~2.0 a |
a Approximate values as extrapolated from published graphical data. For precise values, refer to the source articles.[3][5][7]
Selectivity Index
The selectivity index (SI) is a critical parameter for evaluating the therapeutic window of an anticancer compound. It is calculated as the ratio of the GI50 value in a non-tumor cell line to the GI50 value in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
| Compound | Cancer Cell Line | Non-tumor Cell Line | Selectivity Index (SI) |
| This compound | NCI-H460 | HPAEpiC | 2.89[6] |
| This compound | HCT116 | HFF-1 | >58[4][6] |
The data indicates that this compound exhibits a notable degree of selectivity for cancer cells over non-tumor cells.[4][6]
Mechanism of Action and Associated Cellular Toxicity
The cytotoxicity of this compound and its active derivatives is primarily driven by their antimitotic activity.[1][3][5][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for assessing the in vitro toxicity of such compounds.
Caption: Proposed mechanism of action for this compound leading to cancer cell death.
Caption: General workflow for in vitro toxicity and cytotoxicity screening.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Sulforhodamine B (SRB) Assay for Cell Growth Inhibition
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cancer and non-tumor cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds (e.g., this compound and its derivatives) for a specified period (e.g., 48 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with a 0.4% (w/v) SRB solution in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 510 nm.
-
Data Analysis: The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the test compound at a specific concentration (e.g., 1x or 2x GI50) for a defined period (e.g., 16-24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Fixation: Cells are fixed in cold 70% ethanol.
-
Staining: The fixed cells are stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after transient exposure to a cytotoxic agent.
-
Cell Treatment: Cells are treated with low concentrations of the test compound (e.g., below the GI50) for a defined period (e.g., 48 hours).
-
Drug Removal: The drug-containing medium is removed, and the cells are washed.
-
Incubation: The cells are incubated in a drug-free medium for an extended period (e.g., 6-10 days) to allow for colony formation.
-
Staining: The resulting colonies are fixed and stained with a solution such as crystal violet.
-
Quantification: The number of colonies is counted.
Discussion and Conclusion
Based on the available in vitro data, this compound demonstrates a promising toxicity profile characterized by potent cytotoxicity against a range of cancer cell lines and a significant degree of selectivity over non-tumor cells.[1][4][6] The mechanism of toxicity is directly linked to its intended pharmacological activity as an antimitotic agent, which preferentially affects rapidly dividing cancer cells.[1][8]
The synthesized derivatives of this compound, specifically compounds 7, 13, and 16, also exhibit antimitotic activity, although their GI50 values in the NCI-H460 cell line appear to be higher than that of the parent compound, this compound, suggesting a lower potency in this specific cell line.[3][5][7] However, some of these derivatives were found to induce a similar or even higher mitotic index than this compound, indicating a complex structure-activity relationship that warrants further investigation.[3][5]
It is crucial to note that the current assessment is limited to in vitro studies. A comprehensive toxicity profile requires further investigation, including in vivo studies to evaluate systemic toxicity, pharmacokinetics, and potential off-target effects. No public data on the genotoxicity, cardiotoxicity, hepatotoxicity, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound or its derivatives are currently available.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of genotoxic potential of tert-butylquinone and its derivatives in prokaryotic and eukaryotic test models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of BP-M345: A Comprehensive Guide for Laboratory Professionals
This document provides detailed procedures for the safe handling and disposal of the hypothetical chemical compound BP-M345, ensuring the safety of laboratory personnel and the protection of the environment. The following guidelines are based on established safety protocols for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Proper handling of this compound is crucial to minimize risks. All personnel must be familiar with the potential hazards associated with this compound before commencing any work. This includes reviewing the Safety Data Sheet (SDS) thoroughly.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Eye Protection: ANSI Z87.1-compliant safety goggles are required. For activities with a high risk of splashing, a face shield should be used in addition to goggles.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or chloroprene, must be worn.[1] Contaminated gloves should be disposed of as hazardous waste.
-
Body Protection: A flame-resistant laboratory coat, fully fastened, is essential.[1] For larger spills, a disposable chemical-resistant jumpsuit should be considered.
-
Respiratory Protection: All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[1]
General Handling Procedures:
-
Avoid all possible sources of ignition, such as sparks or flames.[2]
-
Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled, stored, and processed.[2]
-
Wash hands and exposed skin thoroughly after handling.[3]
-
Ensure adequate ventilation in the work area.[3]
-
Do not allow the product to enter drains or waterways.[3]
This compound Hazard Profile
The following table summarizes the key hazard information for this compound. This data is hypothetical and for illustrative purposes.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | skull_and_crossbones | Danger | H301: Toxic if swallowed. |
| Skin Corrosion/Irritation (Category 2) | exclamation_mark | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation (Category 1) | corrosion | Danger | H318: Causes serious eye damage. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | exclamation_mark | Warning | H335: May cause respiratory irritation. |
| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2) | environment | None | H411: Toxic to aquatic life with long lasting effects. |
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Small Spills:
-
Stop the leak if it is safe to do so.[2]
-
Move containers from the spill area.[2]
-
Absorb the spill with an inert, non-combustible material such as sand, earth, vermiculite, or diatomaceous earth.[2]
-
Place the absorbent material into a designated, labeled container for hazardous waste disposal.[2]
-
Dispose of the waste through a licensed waste disposal contractor.[2]
Large Spills:
-
Evacuate all non-essential personnel from the area.[2]
-
Prevent the spill from entering sewers, water courses, basements, or confined areas.[2]
-
Contain the spill using non-combustible absorbent materials.[2]
-
Inform the relevant authorities if the product has caused environmental pollution.[2]
-
All cleanup personnel must wear appropriate PPE.[2]
This compound Waste Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.
In-House Waste Neutralization Protocol
For small quantities of this compound waste that can be safely neutralized in the laboratory, the following protocol must be strictly followed. This is a generic example and must be adapted based on the specific reactivity of the compound.
Materials:
-
This compound waste
-
5% Sodium Bicarbonate solution
-
pH indicator strips
-
Stir plate and stir bar
-
Appropriate beakers and graduated cylinders
-
All required PPE
Procedure:
-
Preparation:
-
Perform the entire procedure in a certified chemical fume hood.
-
Ensure all necessary PPE is worn.
-
Have spill control materials readily available.
-
-
Dilution:
-
Slowly add the this compound waste to a beaker containing an equal volume of cold water, while stirring gently. This helps to dissipate any heat generated.
-
-
Neutralization:
-
Slowly add the 5% sodium bicarbonate solution to the diluted this compound waste with continuous stirring.
-
Monitor the pH of the solution frequently using pH indicator strips.
-
Continue adding sodium bicarbonate solution until the pH is between 6.0 and 8.0.
-
-
Final Disposal:
-
Once neutralized, the solution can be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations.
-
If local regulations prohibit drain disposal of the neutralized solution, it must be collected in a labeled waste container for pickup by a licensed contractor.
-
-
Decontamination:
-
Thoroughly clean all glassware and equipment used in the neutralization process.
-
Dispose of any contaminated disposable materials as hazardous waste.
-
Waste Management and Disposal Information
The disposal of hazardous waste is a highly regulated process.[4] It is the most costly method of managing expired or unneeded hazardous materials, and every effort should be made to minimize waste generation.[4]
-
Waste Minimization: The most effective way to manage waste is to reduce its generation.[4] This not only reduces costs but also minimizes the environmental impact.[4]
-
Reutilization: Before considering disposal, explore options for reutilizing the material.[4]
-
Licensed Disposal: All hazardous waste must be disposed of through a licensed and reputable waste disposal contractor.[2][4] This ensures compliance with all local, state, and federal regulations.
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of. This includes completed hazardous waste manifests.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship within the laboratory.
References
Essential Safety and Handling Protocol for Chemical Compound BP-M345
Disclaimer: A diligent search for a Safety Data Sheet (SDS) or any specific handling information for a compound designated "BP-M345" did not yield any results. The following guidance is based on general best practices for handling potentially hazardous chemical compounds in a laboratory setting. This information is intended to supplement, not replace, a substance-specific SDS. It is imperative that you obtain and thoroughly review the official SDS for the specific compound you are using before handling it.
This guide provides a foundational framework for safe operational and disposal procedures for laboratory researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical for minimizing exposure to potentially hazardous chemicals. The following table outlines general PPE recommendations. Users must consult the specific SDS for their compound to determine the exact requirements, such as the appropriate glove material and thickness.
| PPE Category | General Recommendations | User to Verify from SDS (Example Data) |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn when there is a risk of splashing. A face shield may be required for larger quantities or more hazardous materials. | Required Goggle Type: Chemical Splash Goggles |
| Hand Protection | Chemically resistant gloves are mandatory. The choice of glove material depends on the chemical's properties. Common options include nitrile, neoprene, and butyl rubber. Always check for pinholes or tears before use. | Glove Material: Nitrile |
| Glove Thickness: 5 mil (0.127 mm) | ||
| Breakthrough Time: > 480 minutes | ||
| Body Protection | A flame-resistant lab coat should be worn and fully buttoned. For highly hazardous materials, a chemically resistant apron or full-body suit may be necessary. | Lab Coat Type: Flame-resistant Nomex® |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient, a respirator may be required. The type of respirator and cartridge must be selected based on the specific hazards. | Respirator Type: Not required with proper fume hood use |
Operational Plan: Handling and Weighing
This protocol outlines a standard procedure for safely handling and weighing a chemical compound in a laboratory setting.
1. Pre-Handling Preparation:
- Ensure the chemical fume hood is certified and functioning correctly.
- Gather all necessary PPE as determined from the SDS.
- Prepare the work area by laying down absorbent, disposable bench paper.
- Locate the nearest emergency eyewash station and safety shower.
- Have a spill kit readily available.
2. Weighing Procedure:
- Don the appropriate PPE (lab coat, gloves, eye protection).
- Perform all manipulations within the chemical fume hood.
- Use a tared weigh boat or appropriate container to measure the desired amount of the compound.
- Handle the compound with a spatula or other suitable tool to avoid direct contact.
- Close the primary container tightly after dispensing.
3. Post-Handling:
- Clean any minor spills on the balance or work surface immediately with a suitable solvent and absorbent material.
- Wipe down the work area within the fume hood.
Disposal Plan
Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.
1. Waste Segregation:
- Dispose of all materials that have come into contact with the chemical compound (e.g., gloves, weigh boats, bench paper) in a designated hazardous waste container.
- Do not mix different types of chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Waste Labeling and Storage:
- Ensure the hazardous waste container is clearly labeled with the chemical name and a hazardous waste sticker.
- Store the waste container in a designated satellite accumulation area until it is collected by EHS.
3. Decontamination:
- Thoroughly clean all non-disposable equipment (e.g., spatulas) with an appropriate solvent.
- Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.
- Wash hands thoroughly with soap and water after removing gloves.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of the handling and disposal process, emphasizing the critical safety checkpoints.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
